molecular formula C18H14ClN5O5 B1198607 Disperse Blue 85 CAS No. 3177-13-7

Disperse Blue 85

Katalognummer: B1198607
CAS-Nummer: 3177-13-7
Molekulargewicht: 415.8 g/mol
InChI-Schlüssel: DQMYXIPCBKSDCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Disperse Blue 85, also known as this compound, is a useful research compound. Its molecular formula is C18H14ClN5O5 and its molecular weight is 415.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMYXIPCBKSDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062891
Record name C.I. Disperse Blue 85
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Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3177-13-7
Record name 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol
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Record name Disperse Blue 85
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Record name Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]-
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Record name C.I. Disperse Blue 85
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Record name 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol
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Foundational & Exploratory

Disperse Blue 85 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Disperse Blue 85, a significant monoazo dye. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a focus on delivering precise data and methodologies.

Chemical Identity and Structure

This compound, identified by the CAS Registry Number 12222-83-2, is a single azo class dye.[1] Its chemical name is 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethanol. The fundamental structure consists of a substituted azobenzene (B91143) core, which is characteristic of many disperse dyes.

Molecular Structure:

The structural formula of this compound is presented below, illustrating the arrangement of its constituent atoms and functional groups.

A visual representation of the chemical structure would be placed here in a full whitepaper.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in various applications, particularly in dyeing processes and for assessing its environmental fate. It is important to note that some of the available data are calculated values.

PropertyValueSource
Molecular Formula C₁₈H₁₄ClN₅O₅[1][2][3]
Molecular Weight 415.79 g/mol [1][2][4]
CAS Registry Number 12222-83-2[1][2]
Appearance Dark blue powder[1]
Boiling Point 677.656 °C at 760 mmHg (Calculated)[2][4]
Flash Point 363.633 °C (Calculated)[2][4]
Density 1.551 g/cm³ (Calculated)[2][4]
Water Solubility Insoluble in water[1]

Synthesis Protocol

The manufacturing of this compound involves a two-step diazotization and coupling reaction. A detailed experimental protocol, based on the described manufacturing methods, is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dinitro-6-chloroaniline

  • N-hydroxyethyl-1-naphthylamine

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Ice

  • Suitable solvent (e.g., water)

Methodology:

  • Diazotization: a. Dissolve a molar equivalent of 2,4-Dinitro-6-chloroaniline in a suitable volume of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C. b. Slowly add a molar equivalent of a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0-5 °C with constant stirring. c. Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Coupling Reaction: a. In a separate vessel, dissolve a molar equivalent of N-hydroxyethyl-1-naphthylamine in a suitable solvent. b. Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring. c. Maintain the reaction mixture at a low temperature (0-5 °C) to facilitate the coupling reaction. d. The completion of the reaction is indicated by the formation of a colored precipitate, which is this compound.

  • Isolation and Purification: a. Filter the precipitated dye from the reaction mixture. b. Wash the filter cake with cold water to remove any unreacted starting materials and byproducts. c. Dry the purified this compound dye in a vacuum oven at an appropriate temperature.

This synthesis process is a standard method for producing azo dyes and is depicted in the workflow diagram below.

Synthesis_of_Disperse_Blue_85 cluster_diazotization Diazotization cluster_coupling Coupling A 2,4-Dinitro-6-chloroaniline C Diazonium Salt A->C Reacts with B NaNO₂ / HCl 0-5 °C B->C E This compound C->E Couples with D N-hydroxyethyl-1-naphthylamine D->E

Caption: Synthesis pathway of this compound.

Applications and Properties

This compound is primarily utilized for dyeing polyester (B1180765) and its blended fabrics.[1] It imparts a red-light navy blue color to the fabric.[1] The dye is suitable for high-pressure and high-temperature melt dyeing methods.[1] A key characteristic of disperse dyes like this compound is their insolubility in water, which necessitates their application as a fine dispersion.[1]

Toxicological and Environmental Considerations

While specific toxicological data for this compound is not extensively detailed in the provided search results, disperse dyes as a class can present environmental challenges due to their low water solubility and potential for bioaccumulation. The release of dye effluents from textile manufacturing processes is a source of water pollution. Some disperse dyes have been identified as potential allergens, causing contact dermatitis in sensitive individuals. Therefore, proper handling and wastewater treatment are crucial in industrial settings where this compound is used.

References

An In-depth Technical Guide to the Synthesis of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for C.I. Disperse Blue 85 (C.I. 11370), a single azo class dye. The synthesis involves a two-step process: the diazotization of 2,4-Dinitro-6-chloroaniline, followed by an azo coupling reaction with N-hydroxyethyl-1-naphthylamine. This document outlines the general experimental protocols for these key transformations and presents the physicochemical properties of the resulting dye.

Physicochemical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number11370
CAS Number12222-83-2
Molecular FormulaC₁₈H₁₄ClN₅O₅
Molecular Weight415.79 g/mol
AppearanceDark blue powder
SolubilityInsoluble in water

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye formation, a cornerstone of industrial organic synthesis. The overall logical relationship of the synthesis is depicted in the workflow diagram below.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2,4-Dinitro-6-chloroaniline C Diazonium Salt of 2,4-Dinitro-6-chloroaniline A->C Reaction with B Nitrosyl Sulfuric Acid B->C in E This compound C->E Coupling with D N-hydroxyethyl-1-naphthylamine D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Diazotization of 2,4-Dinitro-6-chloroaniline

The diazotization of 2,4-Dinitro-6-chloroaniline is a critical step in the synthesis of this compound. This process involves the conversion of the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. The following is a general experimental workflow for this transformation.

Diazotization_Workflow A Start: Prepare Reactants B Slowly add 2,4-Dinitro-6-chloroaniline to Nitrosyl Sulfuric Acid A->B C Maintain temperature at 23°C during addition B->C D Raise temperature to 25°C after addition C->D E Stir and react for 6 hours D->E F End: Obtain 2,4-Dinitro-6-chloroaniline diazonium salt solution E->F

Caption: Experimental workflow for the diazotization of 2,4-Dinitro-6-chloroaniline.

Methodology:

  • Preparation of Nitrosyl Sulfuric Acid: In a suitable reaction vessel, prepare nitrosyl sulfuric acid. The specific quantities would be determined by the molar equivalents required for the reaction.

  • Addition of Amine: Slowly and carefully add 2,4-Dinitro-6-chloroaniline to the nitrosyl sulfuric acid. It is crucial to control the rate of addition to maintain the reaction temperature at approximately 23°C.

  • Reaction: After the addition is complete, raise the temperature to 25°C and allow the reaction to proceed with continuous stirring for approximately 6 hours.

  • Completion: The resulting solution contains the diazonium salt of 2,4-Dinitro-6-chloroaniline, which should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with N-hydroxyethyl-1-naphthylamine

The second stage of the synthesis is the azo coupling reaction, where the diazonium salt reacts with the coupling component, N-hydroxyethyl-1-naphthylamine, to form the final this compound dye.

Methodology:

  • Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve N-hydroxyethyl-1-naphthylamine in a suitable solvent. The choice of solvent and the need for any additives would depend on the specific reaction conditions being optimized.

  • Cooling: Cool the solution of the coupling component to a low temperature, typically between 0-5°C, using an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cooled coupling component solution with vigorous stirring. The rate of addition should be controlled to maintain the low temperature of the reaction mixture.

  • pH Adjustment: The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction. This is often achieved by the addition of a base, such as sodium acetate (B1210297) or a dilute solution of sodium hydroxide.

  • Precipitation and Isolation: The this compound dye will precipitate out of the solution upon formation. The solid product is then collected by filtration.

  • Washing and Drying: The collected dye should be washed thoroughly with cold water to remove any unreacted starting materials and byproducts. The final product is then dried under appropriate conditions.

Concluding Remarks

The synthesis of this compound follows a well-established and robust chemical pathway common to the production of many azo dyes. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, during both the diazotization and coupling steps. While specific quantitative data on reaction yields and purity for this compound are not widely published, the protocols provided herein offer a solid foundation for its laboratory-scale preparation. Further optimization of these procedures would be necessary to achieve high yields and purity for industrial applications. Researchers are encouraged to consult specialized literature and patents for more detailed information on the manufacturing processes of similar disperse dyes.

An In-depth Technical Guide to the Solubility of Disperse Blue 85 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 85, a monoazo disperse dye. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines standardized methodologies for its determination, presents qualitative solubility information for this compound and related compounds, and includes illustrative quantitative data for the broader anthraquinone (B42736) class of dyes to provide a comparative reference.

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₄ClN₅O₅, is a synthetic dye primarily used for coloring hydrophobic fibers such as polyester.[1] Its molecular structure, belonging to the single azo class, dictates its low solubility in water and its affinity for organic solvents.[1] Understanding its solubility in various organic solvents is critical for a range of applications beyond textile dyeing, including in the formulation of inks, coatings, and for research in materials science and drug development where it may be used as a model compound.

Solubility Data

Qualitative Solubility:

Disperse dyes, as a class, are known to be sparingly soluble in water but show better solubility in organic solvents. Disperse Blue 79, a similar monoazo dye, is noted to be soluble in acetone.[2][3][4][5] Likewise, Disperse Blue 165 is also reported to be soluble in acetone.[6]

Table 1: Qualitative Solubility of Disperse Blue Dyes in Acetone

Dye NameCAS NumberMolecular FormulaSolubility in Acetone
Disperse Blue 7912239-34-8C₂₄H₂₇BrN₆O₁₀Soluble[2][3][4][5]
Disperse Blue 16541642-51-7C₂₀H₁₉N₇O₃Soluble[6]

Illustrative Quantitative Solubility of Anthraquinone Dyes:

To provide a quantitative perspective, the following table presents the solubility of anthraquinone, a core chemical structure found in many disperse dyes. It is important to note that this data is for the parent anthraquinone molecule and the solubility of substituted derivatives like this compound will vary. The data demonstrates the temperature-dependent solubility of this class of compounds in organic solvents.

Table 2: Illustrative Quantitative Solubility of Anthraquinone in Organic Solvents

SolventTemperature (°C)Solubility (g / 100 g of solvent)
Ethanol180.05[7]
Ethanol782.25[7]
Toluene150.19[7]
Toluene1002.56[7]

Experimental Protocol: Determination of Solubility by UV-Visible Spectrophotometry

A widely accepted and reliable method for determining the solubility of colored compounds like this compound is UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., acetone, ethanol, toluene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • UV-Visible Spectrophotometer

  • Cuvettes

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the chosen organic solvent.

    • Perform a series of dilutions to prepare at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The λmax is determined by scanning a solution of the dye over a range of wavelengths (e.g., 400-800 nm).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

  • Measurement and Calculation:

    • Carefully take an aliquot of the clear supernatant. To ensure no solid particles interfere with the measurement, centrifuge or filter the aliquot.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.

Visualizations

Synthesis Pathway of this compound:

The synthesis of this compound involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a coupling agent.[1]

Synthesis_of_Disperse_Blue_85 cluster_diazotization Diazotization cluster_coupling Coupling Reaction A 2,4-Dinitro-6-chloroaniline B Diazonium Salt A->B NaNO₂, HCl 0-5°C C N-hydroxyethyl-1-naphthylamine D This compound B->D Coupling C->D

Caption: Synthesis of this compound via diazotization and coupling.

Experimental Workflow for Solubility Determination:

The following diagram illustrates the logical steps involved in determining the solubility of a dye using UV-Visible spectrophotometry.

Solubility_Determination_Workflow cluster_calibration Calibration Curve Preparation cluster_saturation Saturated Solution Preparation cluster_measurement Measurement and Calculation prep_stock Prepare Stock Solution serial_dilution Perform Serial Dilutions prep_stock->serial_dilution measure_standards Measure Absorbance of Standards serial_dilution->measure_standards plot_curve Plot Calibration Curve measure_standards->plot_curve calculate_conc Calculate Concentration plot_curve->calculate_conc add_excess Add Excess Dye to Solvent equilibrate Equilibrate at Constant Temperature add_excess->equilibrate separate_solid Separate Undissolved Solid equilibrate->separate_solid dilute_sample Dilute Supernatant separate_solid->dilute_sample measure_sample Measure Absorbance of Sample dilute_sample->measure_sample measure_sample->calculate_conc calculate_sol Calculate Solubility calculate_conc->calculate_sol

Caption: Workflow for dye solubility determination by UV-Vis spectrophotometry.

References

Thermal stability and degradation of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Degradation of Disperse Blue 85

Introduction to this compound

This compound is a non-ionic, single azo dye characterized by its limited solubility in water.[1] Its primary application is in the dyeing of hydrophobic synthetic fibers, particularly polyester (B1180765) and its blends, where it produces a red-light navy blue shade.[1] The dyeing process for these fibers necessitates high temperatures, typically between 120-130°C under pressure, to facilitate the diffusion of the dye into the polymer matrix.[2] Furthermore, post-dyeing manufacturing processes such as heat-setting or ironing can expose the dyed fabric to temperatures exceeding 180°C.[2] Consequently, the thermal stability of this compound is a critical performance parameter, directly impacting the quality, color fastness, and durability of the final textile product.[2] Insufficient stability can lead to color changes, sublimation, and thermomigration, where the dye moves to the fiber surface, staining adjacent materials.[2][3]

1.1 Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference
C.I. Name This compound [1]
CAS Number 12222-83-2 [1][4]
Molecular Structure Single Azo Class [1]
Molecular Formula C₁₈H₁₄ClN₅O₅ [1]
Molecular Weight 415.79 g/mol [1][4]
Appearance Dark blue powder [1]

| Solubility | Insoluble in water |[1] |

Thermal Stability Analysis

The thermal behavior of disperse dyes is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing thermal transitions like melting and decomposition.

While specific experimental TGA/DSC data for this compound is not extensively available in public literature, Table 2 presents representative data for a typical single azo disperse dye, based on analyses of similar compounds.[5][6][7] This data provides an expected performance benchmark for dyes within this class.

Table 2: Representative Thermal Analysis Data for a Single Azo Disperse Dye

Analysis Technique Parameter Expected Value Range Description
TGA Onset Decomposition Temperature (Tₒₙₛₑₜ) ~250 - 280 °C The temperature at which significant thermal degradation and mass loss begin.[8]
Temperature of Maximum Decomposition Rate (Tₘₐₓ) ~300 - 350 °C The temperature at which the rate of mass loss is highest, indicating the most intense phase of degradation.[8]
Residual Weight at 800 °C (Inert Atmosphere) ~30 - 45% The percentage of the initial mass remaining as char residue after the primary degradation stages.[5][6]
DSC Melting Point (Tₘ) ~250 - 260 °C (Endotherm) The temperature at which the dye transitions from a solid to a liquid state, observed as an endothermic peak.[5]

| | Decomposition | >280 °C (Exotherm) | Exothermic peaks at higher temperatures indicate the energy released during the chemical breakdown of the molecule.[5] |

Thermal Degradation Pathway

For azo dyes like this compound, the primary mechanism of thermal degradation in an inert atmosphere is the homolytic cleavage of the azo bond (–N=N–), which is the weakest bond in the chromophore.[5][9] This cleavage results in the formation of various aromatic amine fragments and other smaller volatile compounds.[7][9] The presence of nitro and chloro substituents on the aromatic rings influences the exact degradation profile and the resulting products.

The proposed thermal degradation pathway for this compound is visualized below.

G cluster_main Proposed Thermal Degradation of this compound DB85 This compound (C₁₈H₁₄ClN₅O₅) Heat Thermal Stress (>250 °C) Azo Bond Cleavage DB85->Heat Initiation Frag1 Fragment 1 (Aromatic Amine Radical) Heat->Frag1 Primary Degradation Frag2 Fragment 2 (Naphthylamine Radical) Heat->Frag2 Primary Degradation Products Further Decomposition (Smaller Volatile Compounds) Frag1->Products Secondary Degradation Frag2->Products Secondary Degradation

Caption: Proposed degradation pathway for this compound under thermal stress.

Experimental Protocols

The following sections provide detailed methodologies for conducting thermal analysis on disperse dyes like this compound. These protocols are synthesized from standard practices for analyzing azo dyes.[5][7][8]

4.1 Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and degradation profile by measuring mass loss versus temperature.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound powder into an inert TGA pan (e.g., alumina (B75360) or platinum).[5]

  • Instrument Setup:

    • Place the sample pan securely in the TGA furnace.

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a linear heating rate of 10 °C/min.[5][7]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine the onset decomposition temperature, peak decomposition temperatures, and mass loss at each stage.

4.2 Differential Scanning Calorimetry (DSC)

This protocol describes the procedure for identifying thermal transitions (e.g., melting, crystallization) and measuring the associated heat flow.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: To erase the sample's thermal history, a heat-cool-heat cycle is often employed. A typical program would be:[5]

    • Heat from 30 °C to a temperature above the expected melting point (e.g., 280 °C) at 10 °C/min.

    • Cool from 280 °C back to 30 °C at 10 °C/min.

    • Heat from 30 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition events.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

Workflow for Thermal Analysis

The logical workflow for a comprehensive thermal analysis of a disperse dye is illustrated in the diagram below. This process ensures a systematic approach from sample handling to final data interpretation.

G cluster_workflow Experimental Workflow for Thermal Analysis of a Disperse Dye SamplePrep Sample Preparation (Weighing, Pan Sealing) TGA_Setup TGA Instrument Setup (Inert Gas Purge, Temp Program) SamplePrep->TGA_Setup DSC_Setup DSC Instrument Setup (Inert Gas Purge, Temp Program) SamplePrep->DSC_Setup TGA_Run TGA Data Acquisition (Mass vs. Temperature) TGA_Setup->TGA_Run DSC_Run DSC Data Acquisition (Heat Flow vs. Temperature) DSC_Setup->DSC_Run TGA_Analysis TGA/DTG Curve Analysis (Determine Tₒₙₛₑₜ, Tₘₐₓ) TGA_Run->TGA_Analysis DSC_Analysis DSC Thermogram Analysis (Identify Tₘ, Decomposition) DSC_Run->DSC_Analysis Interpretation Data Interpretation & Reporting (Assess Thermal Stability Profile) TGA_Analysis->Interpretation DSC_Analysis->Interpretation

Caption: General workflow for the thermal analysis of disperse dyes.

Conclusion

This compound, as a single azo dye, is designed for high-temperature applications in the textile industry. Its thermal stability is sufficient for standard dyeing and heat-setting processes. However, at temperatures exceeding approximately 250-280 °C, it is expected to undergo significant thermal degradation. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of aromatic fragments. The detailed experimental protocols for TGA and DSC provided in this guide offer a standardized framework for researchers to precisely quantify the thermal properties of this compound and similar dyestuffs. For a definitive identification of degradation products, further analysis using coupled techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be required.[7]

References

Toxicological Profile of Disperse Blue 85 and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the monoazo dye, Disperse Blue 85, and its predicted metabolites. Due to a lack of publicly available toxicological data for this compound, this guide employs a predictive approach based on the known manufacturing process of the dye and the well-established metabolic pathways of azo dyes. The toxicological characteristics of the predicted metabolites are summarized based on available data and read-across from structurally similar compounds.

Executive Summary

This compound is a single azo dye for which specific toxicological data is scarce. However, its manufacturing process, involving the coupling of diazotized 2,4-Dinitro-6-chloroaniline and N-hydroxyethyl-1-naphthylamine, allows for the prediction of its primary metabolites upon reductive cleavage of the azo bond. These metabolites are 2,4-Dinitro-6-chloroaniline and 1-amino-N-(2-hydroxyethyl)naphthalene . This guide focuses on the toxicological profiles of these predicted metabolites to infer the potential hazards associated with this compound exposure. Available data suggests that the metabolites of this compound may pose risks of toxicity, including oral toxicity and potential genotoxicity.

Chemical and Physical Properties

PropertyThis compound
C.I. Name This compound
C.I. Number 11370
CAS Number 12222-83-2
Molecular Formula C₁₈H₁₄ClN₅O₅
Molecular Weight 415.79 g/mol
Chemical Class Monoazo
Solubility Insoluble in water
Appearance Dark blue powder

Metabolic Activation

Azo dyes like this compound are known to undergo metabolic activation, primarily through the reductive cleavage of the azo bond (-N=N-). This process is predominantly carried out by azoreductase enzymes produced by intestinal microbiota, and to a lesser extent, by hepatic enzymes. This cleavage results in the formation of aromatic amines, which are often more toxic than the parent dye.

Metabolic Activation of this compound cluster_products Predicted Aromatic Amine Metabolites DB85 This compound (C18H14ClN5O5) AzoReduction Azo Bond Cleavage (Azoreductases) DB85->AzoReduction Metabolites Metabolites Metabolite1 2,4-Dinitro-6-chloroaniline Metabolites->Metabolite1 Metabolite2 1-amino-N-(2-hydroxyethyl)naphthalene Metabolites->Metabolite2 AzoReduction->Metabolites

Metabolic pathway of this compound.

Toxicological Profile of Metabolites

The toxicological assessment of this compound is largely inferred from the profiles of its predicted metabolites.

2,4-Dinitro-6-chloroaniline

This dinitrochloroaniline derivative is predicted to be one of the primary metabolites. While specific cytotoxicity and genotoxicity data are limited, hazard classifications from various sources indicate significant toxicity.

Quantitative Toxicological Data

EndpointSpeciesRouteValueReference
LD₅₀RatOral750 mg/kg

Hazard Classification

  • Acute Toxicity: Fatal if swallowed, fatal in contact with skin, fatal if inhaled.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]

  • Aquatic Hazard: Toxic to aquatic life with long lasting effects.[1]

1-amino-N-(2-hydroxyethyl)naphthalene

Qualitative Toxicological Assessment (Read-across from 1-Naphthylamine (B1663977) and related compounds)

  • Carcinogenicity: 1-Naphthylamine is considered a carcinogen. The N-hydroxyethyl substitution may modulate its carcinogenic potential, but the inherent risk associated with the naphthylamine structure remains a significant concern.

  • Genotoxicity: N-hydroxylated derivatives of naphthylamines have been shown to be mutagenic.

  • Cytotoxicity: Various α-naphthylamine derivatives have demonstrated cytotoxic activities against human cancer cell lines.[3]

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of this compound and its metabolites are provided below. These are generalized protocols based on standard guidelines (e.g., OECD) and common laboratory practices.

In Vitro Cytotoxicity: MTT Assay

This assay assesses cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat cells with This compound/metabolites incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read Measure absorbance (570 nm) solubilize->read

MTT assay workflow.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose cells to various concentrations of the test compound (this compound or its metabolites) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the potential of a substance to induce gene mutations in bacteria.

Ames_Test_Workflow start Prepare bacterial strains (e.g., S. typhimurium) mix Mix bacteria, test compound, and S9 mix (optional) start->mix top_agar Add to top agar (B569324) mix->top_agar plate Pour onto minimal glucose agar plates top_agar->plate incubation Incubate (48-72h) plate->incubation count Count revertant colonies incubation->count

Ames test workflow.

Protocol:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537, TA1538) with and without metabolic activation (S9 fraction from rat liver).

  • Exposure: Mix the test compound at various concentrations with the bacterial culture and S9 mix (or buffer) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

Comet_Assay_Workflow start Treat cells with test compound embed Embed cells in agarose (B213101) on a microscope slide start->embed lysis Lyse cells in high salt/detergent solution embed->lysis unwinding Unwind DNA in alkaline buffer lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis stain Stain DNA with fluorescent dye electrophoresis->stain visualize Visualize and score comets (microscopy) stain->visualize

Comet assay workflow.

Protocol:

  • Cell Treatment: Expose cells to the test compound for a defined period.

  • Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Signaling Pathways

The specific signaling pathways affected by this compound and its metabolites have not been elucidated. However, the genotoxicity associated with aromatic amines often involves the formation of DNA adducts, which can trigger DNA damage response pathways. These pathways can lead to cell cycle arrest, apoptosis, or, if the damage is not properly repaired, mutagenesis and carcinogenesis. Key proteins involved in these pathways include p53, ATM, and ATR.

Conclusion

While direct toxicological data for this compound is not available, a predictive toxicological profile can be constructed based on its chemical structure and expected metabolic products. The reductive cleavage of the azo bond is anticipated to yield 2,4-Dinitro-6-chloroaniline and 1-amino-N-(2-hydroxyethyl)naphthalene. The available data and hazard classifications for 2,4-Dinitro-6-chloroaniline indicate a high level of acute toxicity. Furthermore, the structural alerts for carcinogenicity associated with the 1-naphthylamine moiety of the second metabolite raise significant concerns about the potential for long-term health effects.

Further empirical testing of this compound and its metabolites using the standardized protocols outlined in this guide is essential to definitively characterize its toxicological profile and to conduct a thorough risk assessment. Researchers and drug development professionals should handle this dye and its potential breakdown products with appropriate caution, assuming a hazard profile consistent with toxic and potentially carcinogenic aromatic amines.

References

Environmental Fate and Persistence of Disperse Blue 85: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the environmental fate and persistence of Disperse Blue 85. This document provides a general overview of the expected environmental behavior of disperse dyes, drawing on information for the class as a whole and related compounds. The absence of specific experimental data for this compound necessitates a qualitative discussion.

Introduction to this compound

This compound is a single azo class disperse dye with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79.[1] It is characterized by its low water solubility and is primarily used for dyeing synthetic fibers like polyester.[1][2][3] Like many disperse dyes, its environmental fate is of concern due to potential persistence and ecotoxicity.[4][5] The discharge of textile effluents containing such dyes can lead to water contamination, affecting aquatic ecosystems.[5]

General Environmental Fate of Disperse Dyes

The environmental journey of disperse dyes is dictated by their chemical structure and the surrounding environmental conditions. Key processes governing their fate include biodegradation, hydrolysis, and photolysis.[4] Due to their low water solubility, disperse dyes tend to adsorb to sediments and suspended particles in aquatic environments, which can act as a long-term reservoir for these chemicals.[4]

Expected Environmental Persistence of this compound

While specific data for this compound is unavailable, the general characteristics of disperse dyes suggest a tendency for environmental persistence. Their complex aromatic structures and low water solubility make them less amenable to rapid degradation.[5]

Biodegradation

The azo bond present in this compound is a primary target for microbial degradation. Under anaerobic conditions, azo reductases can cleave this bond, leading to the formation of aromatic amines.[6] These breakdown products may be more mobile and potentially more toxic than the parent dye.[4] The overall rate of biodegradation is expected to be slow.

Hydrolysis

Hydrolysis is generally not a significant degradation pathway for disperse dyes under typical environmental pH conditions.[7][8] Their chemical structure is relatively stable to hydrolysis.

Photolysis

Photodegradation, or the breakdown of the dye by sunlight, can be a relevant environmental fate process.[4] However, the efficiency of this process is highly dependent on factors like water clarity and depth. Most dyes are designed to be lightfast, which inherently means they are resistant to photodegradation.[9] Studies on other disperse dyes have shown that degradation in natural sunlight can be significantly slower than under artificial light sources.[9]

Ecotoxicity

Disperse dyes as a class have been shown to be toxic to various aquatic organisms.[4][5] Even at low concentrations, they can impact the growth, reproduction, and behavior of fish and invertebrates.[4] Some disperse dyes or their degradation products may also have the potential to bioaccumulate in organisms.[4] Furthermore, the color imparted to water bodies by these dyes can reduce light penetration, inhibiting photosynthesis in aquatic plants.[4] this compound has been identified as a potential skin sensitizer (B1316253) in humans.[10]

Data Gaps and Future Research

The significant lack of publicly available data on the environmental fate and persistence of this compound highlights a critical area for future research. To conduct a thorough environmental risk assessment, studies are needed to determine its:

  • Biodegradation half-life in water, soil, and sediment under both aerobic and anaerobic conditions.

  • Rate of hydrolysis at different pH values.

  • Photodegradation quantum yield and half-life in aqueous environments.

  • Octanol-water partition coefficient (Kow) to assess its potential for bioaccumulation.

  • Acute and chronic toxicity to a range of aquatic and terrestrial organisms.

Conceptual Frameworks for Assessment

While specific data for this compound is lacking, the following diagrams illustrate the general logical and experimental workflows for assessing the environmental fate of a chemical like a disperse dye.

Environmental_Fate_Assessment_Workflow cluster_release Release into Environment cluster_transport Transport & Partitioning cluster_products Transformation Products Release Release of Disperse Dye (e.g., from textile effluent) Water Water Column Release->Water Dispersion Sediment Sediment Adsorption Water->Sediment Sorption Biota Biota Uptake Water->Biota Bioaccumulation Biodegradation Biodegradation (Aerobic/Anaerobic) Water->Biodegradation Photolysis Photolysis (Sunlight) Water->Photolysis Hydrolysis Hydrolysis Water->Hydrolysis Metabolites Metabolites / Breakdown Products Biodegradation->Metabolites Photolysis->Metabolites Hydrolysis->Metabolites

Caption: Conceptual workflow for the environmental fate assessment of a disperse dye.

Biodegradation_Experimental_Workflow cluster_setup Test System Setup cluster_incubation Incubation cluster_analysis Sampling & Analysis cluster_results Data Interpretation Preparation Preparation of Test Medium (e.g., mineral salts medium) Inoculum Addition of Microbial Inoculum (e.g., activated sludge) Preparation->Inoculum TestSubstance Introduction of Disperse Dye Inoculum->TestSubstance Controls Setup of Control Flasks (e.g., abiotic, sterile) TestSubstance->Controls Incubation Incubation under Controlled Conditions (Temperature, Shaking, Light) Controls->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Chemical Analysis of Parent Compound (e.g., HPLC, LC-MS) Sampling->Analysis MetaboliteID Identification of Major Metabolites Analysis->MetaboliteID DegradationCurve Plotting Degradation Curve Analysis->DegradationCurve Pathway Elucidation of Degradation Pathway MetaboliteID->Pathway HalfLife Calculation of Half-life (t1/2) DegradationCurve->HalfLife

Caption: General experimental workflow for assessing the biodegradability of a disperse dye.

References

Ecotoxicity of Disperse Blue 85 in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature and regulatory databases, specific quantitative ecotoxicity data (e.g., LC50, EC50, NOEC values) for Disperse Blue 85 (C.I. 11370; CAS 12222-82-2) in aquatic organisms was not found. The following guide provides a comprehensive overview of the ecotoxicity of disperse dyes as a class, with comparative data from other Disperse Blue dyes, and outlines standardized protocols for assessing the aquatic toxicity of this compound.

Introduction to Disperse Dyes and Environmental Concerns

Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate.[1] Their persistence and potential for bioaccumulation in aquatic ecosystems are of significant environmental concern.[2][3] Effluents from textile manufacturing and dyeing facilities are a primary route of entry for these dyes into aquatic environments.[3] The complex aromatic structure of many disperse dyes makes them resistant to biodegradation, and they can be toxic to aquatic life.[4]

Ecotoxicological Profile of Disperse Dyes

The ecotoxicity of disperse dyes is attributed to their chemical structure, which can interfere with biological processes in aquatic organisms.[5] Due to their low water solubility, they can persist in sediment and bioaccumulate in the tissues of aquatic organisms.[6] Some disperse dyes have been shown to be toxic to fish, invertebrates, and algae at low concentrations.[7][8]

Mechanisms of Toxicity

While specific mechanistic studies on this compound are not available, the toxicity of disperse dyes, in general, can be attributed to several factors:

  • Narcosis: The non-polar nature of many disperse dyes can lead to their accumulation in the lipid-rich tissues of aquatic organisms, causing non-specific toxicity (narcosis).

  • Reactive Oxygen Species (ROS) Formation: Some azo dyes can be metabolized to aromatic amines, which can induce oxidative stress through the generation of ROS. This can lead to cellular damage.

  • Endocrine Disruption: Certain disperse dyes have been identified as potential endocrine disruptors, interfering with the hormonal systems of aquatic organisms.[9]

Quantitative Ecotoxicity Data for Disperse Dyes

Dye NameTest OrganismEndpointDurationValue (mg/L)Reference
Disperse Blue 3Oncorhynchus mykiss (Rainbow Trout)LC5096 h0.5 - 1.0[9]
Disperse Blue 79Daphnia magna (Water Flea)EC5048 h4.5[10]
Disperse Blue 79:1Daphnia magna (Water Flea)EC5024 h16[10]
Disperse Blue 79:1Oncorhynchus mykiss (Rainbow Trout)NOEC122 days≥ 0.0048[9]
Disperse Blue 291Pimephales promelas (Fathead Minnow)LC5096 h0.0675[5][8]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes an effect (e.g., immobilization) in 50% of the test organisms. NOEC: The No-Observed-Effect-Concentration, the highest tested concentration at which no statistically significant adverse effect is observed.

Experimental Protocols for Aquatic Ecotoxicity Testing

The following are generalized experimental protocols based on OECD guidelines for assessing the aquatic toxicity of a disperse dye such as this compound.

Acute Toxicity Test with Daphnia magna (OECD 202)

This test assesses the acute immobilization of Daphnia magna after 48 hours of exposure to the test substance.

Methodology:

  • Test Organisms: Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: Due to the low water solubility of disperse dyes, a stock solution is typically prepared using a water-soluble organic solvent (e.g., acetone, dimethylformamide) at a concentration that is non-toxic to the test organisms. The stock solution is then serially diluted with the test medium to obtain the desired test concentrations. A control group with the solvent alone is also included.

  • Test Conditions:

    • Temperature: 20 ± 2 °C

    • Photoperiod: 16 hours light / 8 hours dark

    • Test vessels: Glass beakers

    • Test volume: 20 mL

    • Number of organisms per vessel: 5

    • Number of replicates per concentration: 4

  • Procedure:

    • Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

    • Observations for immobilization (i.e., inability to swim) are made at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis or logistic regression.

Acute Toxicity Test with Fish (OECD 203)

This test determines the acute lethal toxicity of a substance to fish over a 96-hour exposure period.

Methodology:

  • Test Organism: A standard freshwater fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Substance Preparation: Similar to the Daphnia test, a stock solution is prepared and diluted to the final test concentrations.

  • Test Conditions:

    • Temperature: Maintained at a species-appropriate constant temperature (e.g., 15 ± 1 °C for rainbow trout).

    • Photoperiod: 16 hours light / 8 hours dark

    • Test vessels: Glass aquaria

    • Test volume: Sufficient to maintain loading rates and dissolved oxygen.

    • Number of organisms per vessel: 7-10

    • Number of replicates per concentration: 2

  • Procedure:

    • Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated.

Algal Growth Inhibition Test (OECD 201)

This test assesses the effect of a substance on the growth of a freshwater green alga.

Methodology:

  • Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata.

  • Test Substance Preparation: The test substance is added to the algal growth medium.

  • Test Conditions:

    • Temperature: 21-24 °C

    • Illumination: Continuous, uniform cool-white fluorescent lighting.

    • Test vessels: Glass flasks.

    • Duration: 72 hours.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of concentrations of the test substance.

    • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

  • Data Analysis: The 72-hour EC50 value for growth rate inhibition is calculated.

Visualizations

The following diagrams illustrate a general workflow for ecotoxicity testing and a potential signaling pathway that could be affected by disperse dyes.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Test Substance (this compound) RangeFinding Range-finding Test TestSubstance->RangeFinding TestOrganism Test Organism (e.g., Daphnia, Fish, Algae) TestOrganism->RangeFinding TestMedium Test Medium (e.g., Reconstituted Water) TestMedium->RangeFinding DefinitiveTest Definitive Test (Series of Concentrations) RangeFinding->DefinitiveTest Observation Observation of Effects (e.g., Mortality, Immobilization) DefinitiveTest->Observation StatisticalAnalysis Statistical Analysis (e.g., Probit, Logit) Observation->StatisticalAnalysis Endpoint Determination of Endpoints (LC50, EC50, NOEC) StatisticalAnalysis->Endpoint

Caption: General workflow for aquatic ecotoxicity testing of disperse dyes.

G DisperseDye This compound CellMembrane Cell Membrane DisperseDye->CellMembrane Bioaccumulation AHR Aryl Hydrocarbon Receptor (AHR) DisperseDye->AHR Binding HormoneReceptor Hormone Receptor DisperseDye->HormoneReceptor Binding (Potential) ROS Reactive Oxygen Species (ROS) CellMembrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage Toxicity Toxic Effects (e.g., Reduced Reproduction, Growth Inhibition) CellularDamage->Toxicity GeneExpression Altered Gene Expression AHR->GeneExpression HormoneReceptor->GeneExpression GeneExpression->Toxicity

Caption: Potential signaling pathways affected by disperse dye toxicity.

Conclusion

While specific quantitative ecotoxicity data for this compound is lacking in the public domain, the general characteristics of disperse dyes suggest a potential for adverse effects in aquatic environments. The provided comparative data for other Disperse Blue dyes highlights a range of toxicities to various aquatic organisms. To accurately assess the environmental risk of this compound, it is imperative that standardized ecotoxicity tests, such as those outlined in this guide, are conducted. The results of such studies would be crucial for informing risk assessments and developing appropriate management strategies for textile industry effluents containing this dye.

References

Health and Safety Considerations for Handling Disperse Blue Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who may handle Disperse Blue dyes. It is essential to consult the specific Safety Data Sheet (SDS) for the exact product being used and to conduct a thorough risk assessment before commencing any work.

Executive Summary

Disperse Blue dyes are a class of synthetic colorants used in the textile industry. While specific data for Disperse Blue 85 is limited, information on related compounds such as Disperse Blue 1 suggests that this class of dyes should be handled with care. Key hazards include the potential for skin sensitization, serious eye damage, and possible carcinogenicity. This guide provides a summary of available toxicological data, recommended handling procedures, and emergency protocols.

Toxicological Data

The following tables summarize the available toxicological data for closely related Disperse Blue dyes. This information should be used as a reference to understand the potential hazards associated with this compound.

Table 1: Acute Toxicity Data for Related Disperse Blue Dyes

Chemical NameCAS NumberRoute of ExposureSpeciesToxicity ValueReference
C.I. Disperse Blue 12475-45-8OralRatLD50: >2000 mg/kg[1]

Table 2: Health Hazard Information for Related Disperse Blue Dyes

HazardDescriptionSupporting Evidence
Skin Sensitization May cause an allergic skin reaction.Patch testing in humans has shown sensitization to Disperse Blue dyes.[2]
Serious Eye Damage/Irritation May cause serious eye damage.Data on related compounds indicates a risk of severe eye irritation.
Carcinogenicity Suspected of causing cancer.Some studies on related dyes have shown evidence of carcinogenicity in animal models.[1]
Methemoglobinemia May cause methemoglobinemia, leading to cyanosis.Inhalation or ingestion of related compounds can interfere with oxygen transport in the blood.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.General hazard associated with fine powders.

Table 3: Occupational Exposure Limits for Particulates

AgencyLimitNotes
OSHA (PEL)15 mg/m³ (Total Dust)For Particulates Not Otherwise Regulated (PNOR). No specific PEL for Disperse Blue dyes.
OSHA (PEL)5 mg/m³ (Respirable Fraction)For Particulates Not Otherwise Regulated (PNOR). No specific PEL for Disperse Blue dyes.
ACGIH (TLV)No specific TLV establishedFor C.I. Disperse Blue 1.

Experimental Protocols

Detailed experimental protocols for toxicological studies on Disperse Blue dyes are not extensively available in the public search results. However, based on the nature of the reported data, standard methodologies were likely employed. For instance, acute oral toxicity (LD50) is typically determined using a protocol similar to the OECD Test Guideline 420. Skin sensitization potential is often assessed using the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA). Carcinogenicity studies generally involve long-term feeding studies in rodents, following protocols like those established by the National Toxicology Program (NTP).

Signaling Pathways and Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the safe handling of Disperse Blue dyes.

G cluster_risk_assessment Risk Assessment and Control cluster_handling Safe Handling Workflow cluster_exposure Exposure Response Protocol cluster_first_aid First Aid Measures Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Implement Controls Implement Controls Assess Risks->Implement Controls Review Controls Review Controls Implement Controls->Review Controls Consult SDS Consult SDS Wear PPE Wear PPE Consult SDS->Wear PPE Use in Ventilated Area Use in Ventilated Area Wear PPE->Use in Ventilated Area Minimize Dust Generation Minimize Dust Generation Use in Ventilated Area->Minimize Dust Generation Store Properly Store Properly Minimize Dust Generation->Store Properly Exposure Event Exposure Event Remove from Source Remove from Source Exposure Event->Remove from Source First Aid First Aid Remove from Source->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Skin Contact Skin Contact First Aid->Skin Contact Eye Contact Eye Contact First Aid->Eye Contact Inhalation Inhalation First Aid->Inhalation Ingestion Ingestion First Aid->Ingestion

Caption: General workflow for risk assessment, safe handling, and exposure response for Disperse Blue dyes.

Health and Safety Recommendations

Given the potential hazards, the following precautions should be strictly followed when handling this compound and related dyes:

5.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Use local exhaust ventilation at the source of dust generation.

5.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved particulate respirator should be worn.

5.3. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

6.1. In Case of Skin Contact:

  • Immediately wash the affected area with soap and plenty of water.

  • Remove contaminated clothing and wash it before reuse.

  • Seek medical attention if irritation develops or persists.

6.2. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

6.3. In Case of Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, give oxygen.

  • Seek medical attention.

6.4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Conclusion

While specific toxicological data for this compound is scarce, the information available for other Disperse Blue dyes highlights the need for stringent safety protocols. Researchers and professionals must treat this compound as potentially hazardous, with risks of skin sensitization, eye damage, and possible carcinogenicity. Adherence to the recommended engineering controls, personal protective equipment, and handling procedures is crucial to minimize exposure and ensure a safe working environment. In the event of any exposure, prompt and appropriate first aid and medical attention are essential.

References

An In-depth Technical Guide to the Dyeing Mechanism of C.I. Disperse Blue 85 on Polyester Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers and Scientists in Textile Chemistry and Material Science

This technical guide provides a comprehensive examination of the core mechanisms governing the application of C.I. Disperse Blue 85 to polyester (B1180765) fibers. It delves into the physicochemical interactions between the dye and the substrate, outlines the critical process parameters, and provides detailed experimental protocols for laboratory-scale application.

Introduction: The Challenge of Dyeing Polyester

Polyester, specifically polyethylene (B3416737) terephthalate (B1205515) (PET), is a synthetic polymer renowned for its durability and hydrophobicity.[1][2] Its chemical structure, characterized by long-chain esters and aromatic rings, results in a highly crystalline and compact morphology with no ionic sites for dye attachment.[3][4] This inherent hydrophobicity and lack of reactive groups make it impervious to conventional water-soluble dyes.

Disperse dyes, a class of non-ionic, sparingly water-soluble colorants, are uniquely suited for coloring such hydrophobic fibers.[5][6][7] The dyeing process is not a chemical reaction but a physical phenomenon, best described as a solid-solution mechanism where the dye transfers from an aqueous dispersion into the solid polymer.[8][9] C.I. This compound is a high-energy, monoazo disperse dye widely used for achieving deep navy shades on polyester with good fastness properties, particularly through high-temperature dyeing methods.[10]

Core Components of the Dyeing System

2.1 The Substrate: Polyester (Polyethylene Terephthalate) Fiber Polyester is a polymer formed from the polycondensation of terephthalic acid and ethylene (B1197577) glycol.[3][11] Its structure consists of rigid benzene (B151609) rings and flexible aliphatic chains, which allow for close packing and high crystallinity.[4][12] The key challenge in dyeing polyester is overcoming the strong intermolecular forces and the low "free volume" within the fiber matrix, which restricts the entry of dye molecules at low temperatures. The glass transition temperature (Tg) of polyester, approximately 80°C, is a critical threshold above which the polymer chains gain mobility, allowing the fiber structure to open and accept dye molecules.[13]

2.2 The Dye: C.I. This compound this compound is a synthetic organic dye belonging to the single azo class. Its non-ionic nature and low water solubility are fundamental to its ability to dye polyester.

PropertyValueReference
C.I. Name This compound[10]
C.I. Number 11370[10]
CAS Number 12222-83-2[10]
Chemical Class Monoazo[10]
Molecular Formula C₁₈H₁₄ClN₅O₅[10]
Molecular Weight 415.79 g/mol [10]
Physical Form Dark blue powder[10]
Solubility Insoluble in water[10]

The Dyeing Mechanism: A Step-by-Step Analysis

The dyeing of polyester with this compound is a multi-stage process governed by equilibrium and kinetics. The overall mechanism involves the transfer of individual dye molecules from a stable aqueous dispersion into the amorphous regions of the polyester fiber.[8]

  • Dispersion in the Dyebath : The dye, being insoluble, is milled into fine particles and introduced into the dyebath with the aid of dispersing agents. These agents (anionic surfactants) prevent the dye particles from aggregating and ensure a stable, uniform dispersion.[7][14]

  • Dissolution of Dye : A small fraction of the dye dissolves from the solid particles into the water, establishing a dynamic equilibrium between the dispersed and molecularly dissolved states. The concentration of dissolved dye is extremely low but is crucial for the dyeing process.[8]

  • Adsorption onto the Fiber Surface : Individual, dissolved dye molecules migrate from the bulk solution to the surface of the polyester fiber and are adsorbed.[8][9]

  • Diffusion into the Fiber : This is the slowest and therefore the rate-determining step of the entire process.[15] The adsorbed dye molecules diffuse from the surface into the non-crystalline, amorphous regions of the fiber. This process requires significant energy to overcome the fiber's compact structure.

Two primary methods are employed to facilitate this diffusion: High-Temperature Dyeing and Carrier Dyeing.

  • High-Temperature (HT) Dyeing : This is the most common and efficient method.[3][16] The process is carried out in pressurized vessels at temperatures between 120°C and 135°C.[17][18] The high thermal energy increases the vibration of the polymer chains, expanding the intermolecular voids (free volume) within the fiber. This "opens up" the structure, allowing the relatively large dye molecules to diffuse readily into the polymer matrix.[17][19]

  • Carrier Dyeing : This method allows for dyeing at atmospheric pressure, typically at the boil (95-100°C).[2] Carriers are organic compounds (e.g., o-phenylphenol, methylnaphthalene) that act as fiber-swelling agents or plasticizers.[20][21] They reduce the fiber's glass transition temperature (Tg), effectively opening the structure at a lower temperature to facilitate dye diffusion.[8][22] However, carriers are often toxic and can negatively impact the final fastness properties if not completely removed.[22][23]

Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily Van der Waals forces and dipole-dipole interactions.[6]

Visualization of the Dyeing Process

The following diagrams illustrate the core dyeing mechanism and the workflows for the primary dyeing methods.

Disperse_Dyeing_Mechanism Core Mechanism of Disperse Dyeing on Polyester cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Dispersion Dye Particles in Dispersion Dye_Solution Single Dissolved Dye Molecules Dye_Dispersion->Dye_Solution Dissolution (Equilibrium) Fiber_Surface Fiber Surface Dye_Solution->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Region) Fiber_Surface->Fiber_Interior Diffusion (Rate-Determining Step)

Caption: The core mechanism involves dye dissolution, adsorption onto the fiber surface, and diffusion into the fiber interior.

Dyeing_Workflows Comparison of Dyeing Workflows cluster_HT High-Temperature (HT) Workflow cluster_Carrier Carrier Dyeing Workflow HT_Start 1. Start at 60°C (Add Dye, Auxiliaries) HT_Ramp 2. Ramp to 130°C (1-2°C/min) HT_Start->HT_Ramp HT_Hold 3. Hold at 130°C (45-60 min) HT_Ramp->HT_Hold HT_Cool 4. Cool to 70°C HT_Hold->HT_Cool HT_Clear 5. Reduction Clearing HT_Cool->HT_Clear Carrier_Start 1. Start at 60°C (Add Carrier, Dye) Carrier_Ramp 2. Ramp to 100°C (~2°C/min) Carrier_Start->Carrier_Ramp Carrier_Hold 3. Hold at 100°C (60-90 min) Carrier_Ramp->Carrier_Hold Carrier_Cool 4. Cool to 70°C Carrier_Hold->Carrier_Cool Carrier_Clear 5. Reduction Clearing Carrier_Cool->Carrier_Clear

Caption: Workflow comparison of High-Temperature vs. Carrier-assisted dyeing methods for polyester.

Experimental Protocols

The following are standardized laboratory protocols for dyeing polyester fabric with this compound.

5.1 High-Temperature (HT) Exhaust Dyeing Protocol This is the preferred method for achieving deep shades with high fastness.[3]

  • Fabric Preparation : Scour the polyester fabric with a solution of 1-2 g/L non-ionic detergent at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly.[24]

  • Dye Bath Preparation :

    • Set up a high-temperature beaker dyeing machine.

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.[16]

    • Add 1 g/L of a dispersing agent.[16]

    • Add acetic acid to adjust the pH to 4.5-5.5.[21][25]

    • Separately, prepare a stock dispersion of this compound (e.g., 2% on weight of fiber) by pasting it with a small amount of dispersing agent and warm water. Add this to the dye bath.

  • Dyeing Cycle :

    • Introduce the prepared polyester fabric into the dye bath at 60°C.[16]

    • Seal the vessel and raise the temperature to 130°C at a controlled rate of 1.5°C per minute.[17][21]

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[17][21]

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.[24]

  • Rinsing : Drain the dye bath and rinse the fabric with hot water, then cold water.

5.2 Carrier Dyeing Protocol (Atmospheric Pressure)

  • Fabric Preparation : Scour the fabric as described in section 5.1.

  • Dye Bath Preparation :

    • Prepare a dye bath with a liquor-to-goods ratio of 20:1.

    • Add 1 g/L of a dispersing agent and 3 g/L of a suitable carrier (e.g., a methylnaphthalene-based product).[23]

    • Adjust the pH to 4.5-5.5 with acetic acid.[20]

    • Add the pre-dispersed this compound to the bath.

  • Dyeing Cycle :

    • Introduce the fabric at 60°C and run for 15 minutes to ensure uniform carrier absorption.[20][23]

    • Raise the temperature to the boil (approx. 100°C) at a rate of 2°C per minute.[20]

    • Maintain at the boil for 60-90 minutes.[20]

    • Cool the bath to 70°C.

5.3 Mandatory After-Treatment: Reduction Clearing This step is critical for removing unfixed surface dye, thereby improving wet fastness properties.[23]

  • Prepare a fresh bath at 70-80°C.[24]

  • Add 2 g/L Sodium Hydroxide and 2 g/L Sodium Hydrosulfite.[24]

  • Treat the dyed fabric in this solution for 15-20 minutes.[24]

  • Rinse thoroughly with hot water, followed by a neutralization rinse with 0.5 g/L acetic acid, and a final cold rinse.

  • Dry the fabric.

Quantitative Data Summary

The efficiency and outcome of the dyeing process are dictated by several key parameters.

Table 2: Typical Process Parameters for Polyester Dyeing

Parameter High-Temperature (HT) Method Carrier Dyeing Method
Dyeing Temperature 120 - 135°C[17][18] 95 - 100°C[20]
pH Level 4.5 - 5.5 (Acidic)[17][19] 4.5 - 5.5 (Acidic)[20]
Time at Temperature 30 - 60 minutes[17] 60 - 90 minutes[20]
Liquor Ratio 1:10 - 1:15[16][17] 1:15 - 1:20
Heating Rate 1 - 2°C / minute[16][17] ~2°C / minute[20]

| Carrier Concentration | Not Applicable | 2 - 5 g/L[16] |

Table 3: Representative Fastness Properties for Disperse Dyes on Polyester Fastness is rated on a scale of 1 (poor) to 5 (excellent), except for light fastness (1-8).

Fastness Property Typical Rating ISO Test Method
Light Fastness 5 ISO 105-B02
Washing Fastness (Color Change) 4-5 ISO 105-C06
Washing Fastness (Staining) 4-5 ISO 105-C06
Perspiration Fastness (Staining) 5 ISO 105-E04
Rubbing Fastness (Dry) 4-5 -

| Sublimation Fastness | Good | ISO 105-P01 |

Note: The specific fastness ratings for C.I. This compound are indicated as generally good, particularly for high-temperature applications.[10]

Conclusion

The successful dyeing of polyester fibers with C.I. This compound is a complex interplay of thermodynamics and kinetics. The mechanism hinges on the physical diffusion of non-ionic dye molecules into the amorphous regions of the hydrophobic polymer. This process is critically dependent on temperature, which provides the necessary energy to overcome the fiber's compact structure. High-temperature, high-pressure methods are the most effective, ensuring excellent dye penetration and fixation, leading to deep shades with high fastness. A thorough understanding of the roles of pH, dispersing agents, and the mandatory reduction clearing after-treatment is essential for achieving reproducible, high-quality results in a research or industrial setting.

References

The Evolution of Azo Disperse Dyes: A Technical Guide to Their History, Development, and Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, development, and fundamental principles of azo disperse dyes. From their inception in the early 20th century to their current status as the predominant class of dyes for hydrophobic synthetic fibers, this document details their chemical synthesis, application methodologies, performance characteristics, and environmental considerations.

A Historical Perspective: The Dawn of a New Era in Dyeing

The story of disperse dyes is intrinsically linked to the rise of synthetic fibers. While natural fibers like cotton and wool were readily colored with existing water-soluble dyes, the advent of cellulose (B213188) acetate (B1210297) in the 1920s posed a significant challenge due to its hydrophobic nature.[1] This necessitated the development of a new class of dyes that could penetrate and color these water-repellent materials.

A pivotal breakthrough occurred in 1922 when Green and Saunders developed "ionamines," a type of azo compound with a temporary solubilizing group that hydrolyzed in the dyebath, allowing the insoluble colorant to dye the cellulose acetate fibers.[1][2] This innovative concept was further refined in 1924 by Baddiley and Ellis, who introduced the use of sulpho ricinoleic acid (SRA) as a dispersing agent.[1][2] This allowed for the application of water-insoluble dyes as a fine aqueous dispersion, marking the true beginning of the disperse dye industry.[1][3]

For the subsequent two decades, these colorants were known as "acetate dyes."[1] With the emergence of new hydrophobic fibers like polyester (B1180765) and nylon in the 1950s, the utility of these dyes expanded significantly.[1] In 1953, they were officially renamed "Disperse Dyes" to more accurately reflect their application mechanism and broader versatility.[1][2] Today, azo dyes constitute the vast majority of disperse dyes, accounting for an estimated 60-85% of this class, and are indispensable for dyeing polyester, cellulose acetate, and nylon fibers.[1][4][5]

The Chemistry of Azo Disperse Dyes: Synthesis and Structure

Azo disperse dyes are non-ionic organic compounds characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for their color.[1] Their synthesis is a versatile and well-established two-step process:

  • Diazotization: An aromatic primary amine, known as the diazo component, is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[1][6]

  • Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[1][6] This electrophilic aromatic substitution reaction forms the stable azo dye.

The immense variety of colors and properties achievable with azo disperse dyes stems from the vast array of possible diazo and coupling components that can be utilized.

Quantitative Data on Azo Disperse Dye Performance

The performance of a dye is critical for its commercial viability. Key parameters include wash fastness, light fastness, and sublimation fastness, as well as the influence of application conditions like pH and temperature on color strength.

Fastness Properties of Azo Disperse Dyes on Polyester

The following table summarizes the fastness properties of a selection of azo disperse dyes on polyester fabric. The ratings are based on a scale of 1 to 5 (for wash and rubbing fastness) and 1 to 8 (for light fastness), where a higher number indicates better fastness.

Dye NameC.I. NameWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Sublimation Fastness (ISO 105-P01)
Dye 3a-4-544-5
Dye 3b-4-53-44-5
Azo Barbituric Dyes (1-15)-4-54-64-5 (on cotton)
Azo Thiobarbituric Dyes (16-18)-4-54-53-4 (on cotton)
Azo Dibenzyl Barbituric Dyes (19-23)-4-54-53-4 (on cotton)

Data compiled from multiple sources.[6][7]

Effect of Temperature and pH on Color Strength (K/S)

The color strength, often expressed as the K/S value, is a measure of the amount of dye absorbed by the fabric. Dyeing conditions such as temperature and pH play a crucial role in the efficiency of the dyeing process.

Effect of Temperature on K/S Values of Dyes 3a and 3b on Polyester (with 4% carrier)

Dyeing Temperature (°C)K/S Value (Dye 3a)K/S Value (Dye 3b)
702.602.13
908.905.15
10012.218.97

Data extracted from[7].

Effect of pH on K/S Values of Various Azo Disperse Dyes on Polyester (at 130°C)

DyeOptimal pH for Highest K/S
Dye 4d, 5a-d3
Dye 4b, 4e, 5e5
Dye 4a, 4c7

Data extracted from[8]. Generally, a slightly acidic pH of 4.5-5.5 is used for dyeing polyester with disperse dyes to minimize dye hydrolysis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of azo disperse dyes.

Synthesis of a Representative Azo Disperse Dye: C.I. Disperse Red 1

Manufacturing Method: Diazotization of 4-Nitrobenzenamine followed by coupling with N-ethyl-N-hydroxyethylaniline.[9]

Detailed Protocol:

  • Step 1: Diazotization of 4-Nitroaniline (B120555)

    • In a suitable reaction vessel, dissolve 4-nitroaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture, maintaining the temperature below 5 °C.

    • Continue stirring for 30 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the diazonium salt of 4-nitroaniline.

  • Step 2: Coupling Reaction

    • In a separate vessel, dissolve N-ethyl-N-hydroxyethylaniline in an appropriate solvent (e.g., a mixture of water and a small amount of acid).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 0-5 °C and adjust the pH to the optimal range for coupling (typically slightly acidic to neutral) by adding a buffer solution like sodium acetate.

    • Continue stirring the reaction mixture for several hours until the coupling is complete, which is indicated by the formation of a colored precipitate.

  • Step 3: Isolation and Purification

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

    • Dry the purified C.I. Disperse Red 1 in an oven at a suitable temperature.

Wash Fastness Testing of Dyed Textiles (ISO 105-C06)

This protocol outlines the procedure for determining the resistance of the color of textiles to domestic and commercial laundering.[1][10][11]

  • Apparatus and Materials:

    • Launder-Ometer or a similar washing fastness tester.

    • Stainless steel balls (6 mm diameter).

    • Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).

    • ECE 'B' phosphate (B84403) reference detergent.

    • Sodium perborate (B1237305) tetrahydrate.

    • Grey scale for assessing change in color and staining.

    • Spectrophotometer for color measurement (optional).

  • Procedure:

    • Specimen Preparation: Cut a 100 mm x 40 mm specimen of the dyed fabric. Sew it together with a same-sized piece of multifibre adjacent fabric along one of the shorter edges.[11]

    • Solution Preparation: Prepare the washing solution by dissolving 4 g/L of ECE detergent and 1 g/L of sodium perborate in deionized water.[11]

    • Washing:

      • Pre-heat the Launder-Ometer to the specified test temperature (e.g., 40°C for A2S test).[11]

      • Place the composite specimen and the required number of stainless steel balls (e.g., 10 for A2S test) into a stainless steel container.[11]

      • Add the specified volume of the pre-heated washing solution (e.g., 150 ml for A2S test).[11]

      • Run the machine for the specified duration (e.g., 40 minutes for A2S test).[11]

    • Rinsing and Drying:

      • After the washing cycle, remove the specimen and rinse it twice with deionized water.

      • Squeeze out the excess water.

      • Separate the dyed fabric from the multifibre fabric, except at the stitched edge.

      • Dry the specimens in air at a temperature not exceeding 60°C.

    • Assessment:

      • Assess the change in color of the dyed specimen using the grey scale for color change.

      • Assess the degree of staining on each of the six fiber strips of the multifibre fabric using the grey scale for staining.

Environmental and Toxicological Considerations

The environmental impact of azo disperse dyes is a significant area of research. A primary concern is the potential for these dyes to be released into wastewater from textile dyeing processes.[7] Under anaerobic conditions, the azo bond can be cleaved by microorganisms, leading to the formation of aromatic amines, some of which are known or suspected carcinogens.[7][12]

Biochemical Degradation Pathway of Azo Dyes

The microbial degradation of azo dyes is a key process in their environmental fate. It typically involves a two-stage process under anaerobic and aerobic conditions.

AzoDyeDegradation cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage AzoDye Azo Dye (R1-N=N-R2) AromaticAmines Aromatic Amines (R1-NH2 + R2-NH2) AzoDye->AromaticAmines Anaerobic Conditions Azoreductase Intermediates Ring Cleavage Intermediates AromaticAmines->Intermediates Aerobic Conditions Laccase, Peroxidases Mineralization CO2 + H2O + NH3 Intermediates->Mineralization Further Degradation

Caption: Biochemical degradation pathway of azo dyes.

This diagram illustrates the initial anaerobic cleavage of the azo bond by azoreductase, followed by the aerobic degradation of the resulting aromatic amines by enzymes such as laccases and peroxidases, leading to eventual mineralization.[2][3]

Future Perspectives

Research and development in the field of azo disperse dyes continue to focus on several key areas:

  • High-Performance Dyes: The development of dyes with exceptional fastness properties, particularly to light, washing, and sublimation, to meet the demands of technical textiles and high-performance apparel.

  • Eco-Friendly Dyes: The design and synthesis of dyes that are free from banned aromatic amines and heavy metals, and which have improved fixation rates to reduce effluent pollution.

  • Novel Chromophores: The exploration of new heterocyclic and other novel chemical structures to create dyes with unique shades and improved properties.

  • Sustainable Dyeing Processes: The development of dyeing methods that reduce water and energy consumption, such as supercritical carbon dioxide dyeing.

The history of azo disperse dyes is a testament to the ingenuity of chemists in response to the evolving needs of the textile industry. As we move towards a more sustainable future, the focus will undoubtedly be on creating a new generation of these vital colorants that are not only vibrant and durable but also environmentally benign.

References

Allergic Potential and Skin Sensitization of Disperse Blue Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allergic potential and skin sensitization properties of a range of Disperse Blue dyes. These dyes are widely used in the textile industry to color synthetic fabrics such as polyester (B1180765) and acetate. Due to their chemical properties, some Disperse Blue dyes can leach from textiles and elicit an allergic contact dermatitis response in susceptible individuals. This document summarizes key quantitative data, details experimental protocols for assessing skin sensitization, and illustrates the underlying biological signaling pathways.

Introduction to Disperse Dyes and Allergic Contact Dermatitis

Disperse dyes are a class of synthetic organic colorants with low water solubility, designed to dye hydrophobic fibers from an aqueous dispersion. Several Disperse Blue dyes have been identified as significant contact allergens.[1][2] Allergic contact dermatitis (ACD) is a delayed-type (Type IV) hypersensitivity reaction initiated by the interaction of a chemical hapten, such as a disperse dye, with skin proteins. This guide focuses on the following Disperse Blue dyes: 1, 3, 7, 26, 35, 79, 85, 102, 106, 124, 153, and 183.

Quantitative Assessment of Skin Sensitization Potential

The sensitizing potential of Disperse Blue dyes has been evaluated using various in vivo and in vitro methods. The murine Local Lymph Node Assay (LLNA) is a key in vivo method for quantifying sensitization potential, providing an EC3 value (the effective concentration of a substance required to produce a threefold increase in lymphocyte proliferation). The Guinea Pig Maximization Test (GPMT) is another in vivo method used for hazard identification. Human Patch Testing provides real-world evidence of sensitization in the population. In vitro assays, such as the KeratinoSens™ assay, offer mechanistic insights into the sensitization pathway.

Murine Local Lymph Node Assay (LLNA) Data

The LLNA is the preferred animal model for assessing the skin sensitization potential of chemicals. The assay measures the proliferative response of lymphocytes in the draining lymph nodes following topical application of a test substance. A Stimulation Index (SI) of 3 or greater is considered a positive result. The EC3 value is inversely proportional to the sensitizing potency of the chemical.

Disperse DyeChemical ClassCAS NumberLLNA ResultSensitizing PotencyLowest Concentration for Significant Lymph Node Cell Increase (%)EC3 Value (%)
Disperse Blue 1 Anthraquinone2475-45-8Positive[3]Moderate[3]3[3]Data Not Available
Disperse Blue 3 Anthraquinone2475-46-9May cause an allergic skin reaction[4][5]Data Not AvailableData Not AvailableData Not Available
Disperse Blue 7 Anthraquinone3179-90-6Negative[6]Non-sensitizer[6]Data Not AvailableData Not Available
Disperse Blue 26 Data Not Available3860-63-7Data Not AvailableData Not AvailableData Not AvailableData Not Available
Disperse Blue 35 Anthraquinone12222-75-2Positive[3]Weak[3]10[3]Data Not Available
Disperse Blue 79 Azo12239-34-8Potential sensitizer (B1316253) (based on DPRA)[2]Data Not AvailableData Not AvailableData Not Available
Disperse Blue 85 Data Not Available12222-90-1Data Not AvailableData Not AvailableData Not AvailableData Not Available
Disperse Blue 102 Data Not Available12222-97-8Data Not AvailableData Not AvailableData Not AvailableData Not Available
Disperse Blue 106 Anthraquinone12223-01-7Positive[3][7]Strong[3]0.003[3]0.01[7]
Disperse Blue 124 Azo61951-51-7Positive[3]Strong[3]0.003[3]Data Not Available
Disperse Blue 153 Data Not Available12223-23-3Data Not AvailableData Not AvailableData Not AvailableData Not Available
Disperse Blue 183 Azo2309-87-7Potential sensitizer (based on DPRA)[2]Data Not AvailableData Not AvailableData Not Available
Human Patch Test Data

Human patch testing is the gold standard for diagnosing contact allergies. The following table summarizes the prevalence of sensitization to Disperse Blue 106 and 124 in various studies.

Disperse DyeStudy PopulationNumber of Patients TestedPrevalence of Positive Reactions (%)
Disperse Blue 106 Consecutive patients (Germany & Austria, 1995-1999)[8]19864.3 (for DB 106 and/or DB 124)
Consecutive patients with suspected textile allergy (Germany, 2007-2014)[9]32072.0
Patients with problematic eczemas (retrospective study)[10]78882.5 (of 40 patients who reacted to any textile dye)
Disperse Blue 124 Consecutive patients (Triveneto, Italy, 1997-2021)[11]306292.5
Consecutive patients (Germany & Austria, 1995-1999)[8]19864.3 (for DB 106 and/or DB 124)
Consecutive patients with suspected textile allergy (Germany, 2007-2014)[9]32072.3
Patients with problematic eczemas (retrospective study)[10]78880 (of 40 patients who reacted to any textile dye)

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals.[12]

Principle: Sensitizing chemicals induce a primary proliferation of T-lymphocytes in the draining lymph nodes. The magnitude of this proliferation is proportional to the dose and the sensitizing potency of the chemical.[12]

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.[12]

  • Dose Selection and Preparation: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared in a suitable vehicle (e.g., acetone/olive oil).[12]

  • Application: A defined volume (e.g., 25 µL) of the test substance, vehicle, or positive control is applied daily for three consecutive days to the dorsal surface of each ear.[13]

  • Proliferation Measurement: On day 6, mice are injected intravenously with radiolabeled thymidine (B127349) ([³H]-methyl thymidine or ¹²⁵I-iododeoxyuridine).[13] Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[13]

  • Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.[12]

LLNA_Workflow cluster_day1_3 Days 1-3: Induction Phase cluster_day6 Day 6: Proliferation Measurement cluster_analysis Data Analysis DosePrep Prepare Test Substance in Vehicle Application Topical Application to Mouse Ears (25µL/ear) DosePrep->Application Injection IV Injection of Radiolabeled Thymidine Application->Injection Euthanasia Euthanasia and Lymph Node Excision Injection->Euthanasia CellSuspension Prepare Single-Cell Suspension Euthanasia->CellSuspension Scintillation Measure Radiolabel Incorporation CellSuspension->Scintillation Calculation Calculate Stimulation Index (SI) Scintillation->Calculation

Fig. 1: Experimental workflow of the murine Local Lymph Node Assay (LLNA).
Guinea Pig Maximization Test (GPMT) - OECD 406

The GPMT is an adjuvant-type test designed to maximize the exposure to a test substance to determine its sensitizing potential.[14][15]

Principle: The test involves an induction phase with both intradermal injection and topical application of the test substance, followed by a challenge phase.[2]

Methodology:

  • Animal Model: Young adult guinea pigs are used.[16]

  • Induction Phase (Day 0):

    • Three pairs of intradermal injections are made in the shoulder region:

      • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

      • The test substance in a suitable vehicle.

      • The test substance emulsified in FCA.[2]

  • Induction Phase (Day 7):

    • The injection site is treated with 10% sodium lauryl sulfate (B86663) in petrolatum to induce local irritation.

    • A patch with the test substance in a suitable vehicle is applied over the injection sites for 48 hours.[2]

  • Challenge Phase (Day 21):

    • A patch with the test substance at the highest non-irritating concentration is applied to a naive site on the flank for 24 hours.[2]

  • Evaluation:

    • The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application.[16]

    • The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during induction.

GPMT_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Day0 Day 0: Intradermal Injections (Test Substance +/- FCA) Day7 Day 7: Topical Application (48h Occlusive Patch) Day0->Day7 Day21 Day 21: Topical Challenge (24h Occlusive Patch on Naive Site) Day7->Day21 Observe48h Observe for Erythema and Edema at 48 hours Day21->Observe48h Observe72h Observe for Erythema and Edema at 72 hours

Fig. 2: Experimental workflow of the Guinea Pig Maximization Test (GPMT).
Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the irritation and sensitization potential of a substance in human volunteers.[17]

Principle: The test involves a repeated exposure (induction) phase followed by a challenge phase after a rest period.[18]

Methodology:

  • Subjects: A panel of 50-200 healthy volunteers is recruited.[17]

  • Induction Phase (3 weeks):

    • A patch containing the test material is applied to the upper back for 24 or 48 hours.[18]

    • This procedure is repeated nine times over a three-week period at the same application site.[7]

    • The site is evaluated for any signs of irritation before each new application.[7]

  • Rest Period (2 weeks): A two-week period with no exposure to the test material.[17]

  • Challenge Phase:

    • A challenge patch is applied to a naive skin site, typically adjacent to the original induction site.[7]

    • The site is evaluated at 24, 48, and 72 hours after patch removal for signs of a dermal reaction.[17]

  • Evaluation: The incidence and severity of skin reactions during the challenge phase are recorded. A reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.[19]

HRIPT_Workflow Induction Induction Phase (3 weeks) 9 repeated 24-48h patch applications to the same site Rest Rest Period (2 weeks) No exposure Induction->Rest Challenge Challenge Phase Single 24-48h patch application to a naive site Rest->Challenge Evaluation Evaluation Observe for skin reactions at 24, 48, and 72 hours Challenge->Evaluation

Fig. 3: Experimental workflow of the Human Repeat Insult Patch Test (HRIPT).

Signaling Pathways in Skin Sensitization

The KeratinoSens™ Assay and the Nrf2 Signaling Pathway

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization Adverse Outcome Pathway (AOP): keratinocyte activation.[20] It utilizes a human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE) from the human AKR1C2 gene.[21]

Skin sensitizers are typically electrophilic and can induce oxidative stress in keratinocytes. This stress activates the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Electrophilic substances, such as Disperse Blue dyes, can modify cysteine residues on Keap1, causing a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the ARE, inducing the expression of cytoprotective genes, including the luciferase reporter gene in the KeratinoSens™ assay. The resulting luminescence is measured and is proportional to the activation of the Nrf2 pathway, indicating the sensitizing potential of the test substance.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Disperse Blue Dye (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 modifies Cys residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod conformational change Degradation Proteasomal Degradation Keap1_Nrf2->Degradation ubiquitination Nrf2 Nrf2 Keap1_mod->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_expression Induction of Cytoprotective Genes (e.g., Luciferase) ARE->Gene_expression

Fig. 4: The Keap1-Nrf2-ARE signaling pathway in the KeratinoSens™ assay.

Conclusion

This technical guide has summarized the available quantitative data on the skin sensitization potential of several Disperse Blue dyes, detailed the experimental protocols used for their assessment, and illustrated the key signaling pathway involved in the in vitro KeratinoSens™ assay. The data indicates that several Disperse Blue dyes, particularly Disperse Blue 106 and 124, are potent skin sensitizers.[3] A significant data gap exists for many other Disperse Blue dyes, highlighting the need for further research to fully characterize their allergic potential. The methodologies and pathways described herein provide a framework for the continued evaluation of the safety of these and other textile dyes.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of Disperse Blue 85 in various matrices, including textiles and environmental water samples. The methodologies outlined are based on modern analytical techniques to ensure high sensitivity, specificity, and accuracy.

Introduction to this compound

This compound is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its use in dyeing synthetic fibers such as polyester (B1180765) and acetate.[1][2] Due to potential allergenic and carcinogenic concerns associated with certain disperse dyes, accurate and sensitive quantification methods are crucial for quality control, regulatory compliance, and environmental monitoring.[3][4][5] The primary analytical techniques for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection and tandem Mass Spectrometry (MS/MS), as well as UV-Visible Spectrophotometry.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS): This is the most powerful technique, offering high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like textiles and environmental water.[1][6][7][8]

  • High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: This method provides reliable quantification and has the added advantage of providing spectral information that can aid in peak identification.[5][9]

  • UV-Visible Spectrophotometry: A simpler and more accessible method suitable for the quantification of this compound in solutions where it is the primary analyte and the matrix is not complex.[10][11][12]

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity (r²)>0.99[3][4][13]
Limit of Detection (LOD)0.02 - 1.35 ng/mL[4]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[4]
Recovery81.8% - 114.1%[3]
Intra-day Precision (%RSD)< 6%[6]
Inter-day Precision (%RSD)< 13%[6]

Table 2: HPLC-PDA Method Performance

ParameterTypical ValueReference
Linearity (r²)>0.999[9]
Limit of Detection (LOD)~0.7 mg/L (for Disperse Blue 1)[5]
Reproducibility (%RSD)<1%[9]

Table 3: Spectrophotometric Method Performance

ParameterTypical ValueReference
Linearity (r²)>0.99[14]
Measurement Range0.01 - 0.2 mg/m³ (in air)[15]

Experimental Protocols

Method 1: Quantification by LC-MS/MS

This protocol describes the quantification of this compound in textile samples.

4.1.1. Reagents and Materials

  • Methanol (B129727) (HPLC grade)

  • Water (for analytical laboratory use, ISO 3696)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

  • Syringe filters (0.22 µm PTFE)

4.1.2. Standard Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 - 500 ng/mL).

4.1.3. Sample Preparation (Textile)

  • Weigh 1.0 g of the textile sample and cut it into small pieces.

  • Place the sample in a conical flask and add 20 mL of methanol.

  • Sonicate the sample at 50°C for 30 minutes.[3]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[3]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[3]

4.1.4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system

  • Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent[3]

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution.

4.1.5. Data Analysis Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards. Determine the concentration of this compound in the sample extract from the calibration curve and calculate the final concentration in the textile sample (in mg/kg).

Method 2: Quantification by UV-Visible Spectrophotometry

This protocol is suitable for the quantification of this compound in a solution with a simple matrix.

4.2.1. Reagents and Materials

  • Methanol or another suitable solvent

  • This compound dye powder

  • Volumetric flasks

  • Pipettes

  • Quartz or glass cuvettes (1 cm path length)

4.2.2. Standard Preparation

  • Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[10]

  • Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[10]

4.2.3. Instrumentation and Measurement

  • Spectrophotometer: A calibrated UV-Visible spectrophotometer.

  • Wavelength Scan: Scan a standard solution of this compound across the UV-Visible range (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement: Set the spectrophotometer to the determined λmax and measure the absorbance of the blank (solvent), all standard solutions, and the unknown sample solution.[10]

4.2.4. Data Analysis

  • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Use the absorbance of the unknown sample to determine its concentration from the calibration curve using the Beer-Lambert law.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_standards Standard Preparation sample Textile Sample extraction Methanol Extraction (Sonication) sample->extraction 1.0 g in 20 mL MeOH centrifugation Centrifugation extraction->centrifugation 30 min @ 50°C filtration Filtration (0.22 µm) centrifugation->filtration 10,000 rpm, 10 min hplc UHPLC Separation (C18 Column) filtration->hplc Inject ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data stock Stock Solution (100 µg/mL) working Working Standards (Serial Dilution) stock->working working->hplc Inject calibration Calibration Curve working->calibration calibration->data Quantify Against

Caption: LC-MS/MS workflow for this compound quantification.

spectrophotometry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Standard Solutions (Serial Dilution) stock->standards measure Measure Absorbance at λmax standards->measure sample Prepare Sample Solution sample->measure scan Determine λmax scan->measure curve Plot Calibration Curve (Absorbance vs. Concentration) measure->curve quantify Determine Sample Concentration curve->quantify

Caption: Spectrophotometric quantification workflow.

References

Application Note: Quantitative Analysis of Disperse Blue 85 in Textiles by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of Disperse Blue 85 (C.I. 11370) in textile samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a single azo dye used for coloring synthetic fibers, and its detection is crucial for quality control and safety compliance due to potential health and environmental concerns. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for research and quality control laboratories.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester.[1] this compound, with the molecular formula C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79 g/mol , is a notable member of this class.[2] Due to the potential for certain azo dyes to cleave into carcinogenic aromatic amines, regulatory bodies have established limits on their presence in consumer goods. Consequently, a reliable and sensitive analytical method for the quantification of this compound in textiles is essential. This HPLC-MS/MS method offers high selectivity and sensitivity for the accurate measurement of this compound.

Experimental Protocol

Reagents and Materials
  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water; formic acid (analytical grade).

  • Standards: this compound (C.I. 11370, CAS No. 12222-83-2) analytical standard.

  • Textile Samples: Representative textile samples for analysis.

  • Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer, syringe filters (0.22 µm), HPLC vials.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

Sample Preparation
  • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Accurately weigh 1.0 g of the textile sample into a 50 mL conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath at 50°C for 30 minutes for extraction.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Conditions

HPLC System:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow As per instrument manufacturer's recommendations
MRM Transitions for this compound

The precursor ion for this compound ([M+H]⁺) is m/z 416.8. The following product ions are proposed based on the fragmentation of similar azo dyes. The collision energy should be optimized for the specific instrument used.

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
416.8To be determined empiricallyTo be determined empiricallyOptimize for instrument

Note: Common fragmentation patterns for azo dyes involve cleavage of the azo bond and loss of small molecules from side chains. For this compound, potential product ions could arise from the cleavage of the N-hydroxyethyl-1-naphthylamine or the 2,4-Dinitro-6-chloroaniline moieties.

Data Presentation

Quantitative Performance Data

The following table summarizes the expected quantitative performance of the method based on typical values for disperse dye analysis.

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.02 - 1.35 ng/mL
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL
Recovery 80 - 115%
Repeatability (%RSD) < 15%

Visualizations

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Textile Sample extraction Methanol Extraction (Ultrasonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification report Results Report quantification->report

Caption: Workflow for the detection of this compound in textiles.

Conclusion

The HPLC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in textile samples. The protocol is straightforward and can be readily implemented in analytical laboratories for routine quality control and regulatory compliance monitoring. The use of MRM ensures accurate quantification even in complex textile matrices.

References

Application Note: Quantitative Analysis of Disperse Blue 85 using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 85 (C.I. 11370; CAS 12222-83-2) is a single azo dye characterized by its navy blue color and insolubility in water.[1] With a molecular formula of C18H14ClN5O5 and a molecular weight of 415.79 g/mol , it is primarily utilized in the dyeing of polyester (B1180765) and blended fabrics.[1] The quantitative analysis of this compound is crucial for quality control in textile manufacturing, environmental monitoring, and in toxicological studies due to the potential release of aromatic amines. UV-Vis spectroscopy offers a rapid, accessible, and non-destructive method for the quantification of this dye in solution. This application note provides a detailed protocol for the analysis of this compound using UV-Vis spectroscopy.

Principle

The quantitative determination of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. The analysis involves dissolving the dye in a suitable organic solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).

Data Presentation

Quantitative data for the UV-Vis analysis of disperse dyes can vary depending on the specific dye, solvent, and instrumental conditions. The following table summarizes representative quantitative parameters for disperse dyes. Note: The specific λmax and molar absorptivity for this compound must be determined experimentally in the chosen solvent.

ParameterRepresentative Value Range for Disperse DyesNotes
Wavelength of Maximum Absorbance (λmax)550 - 650 nmHighly dependent on the dye structure and solvent polarity. Must be determined experimentally for this compound.
Molar Absorptivity (ε)10,000 - 50,000 L·mol⁻¹·cm⁻¹A measure of how strongly the dye absorbs light at λmax. Varies with the dye and solvent.
Linearity Range (r²)> 0.99The concentration range over which the Beer-Lambert Law is obeyed.
Limit of Detection (LOD)0.1 - 1.0 mg/LDependent on instrument sensitivity and the molar absorptivity of the dye.
Limit of Quantification (LOQ)0.3 - 3.0 mg/LThe lowest concentration that can be reliably quantified.

Experimental Protocol

Materials and Equipment
  • This compound standard

  • Methanol (analytical grade) or Dimethylformamide (DMF, analytical grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer (double beam)

  • Analytical balance

Preparation of Standard Solutions
  • Stock Solution (100 mg/L): Accurately weigh 10.0 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of the chosen solvent (methanol or DMF) and then fill the flask to the mark with the same solvent. Mix thoroughly.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 1, 2, 5, 8, and 10 mg/L standards, pipette 0.25, 0.5, 1.25, 2.0, and 2.5 mL of the stock solution into separate 25 mL volumetric flasks and dilute to the mark with the solvent.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Use the chosen solvent as a blank to zero the instrument.

  • Fill a quartz cuvette with a mid-range standard solution (e.g., 5 mg/L).

  • Scan the absorbance of the solution over the visible range (400-800 nm).

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound in the selected solvent.

Calibration Curve Construction
  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each prepared working standard solution, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before filling.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.99 for a linear calibration curve.

Sample Analysis
  • Prepare the sample solution containing an unknown concentration of this compound in the same solvent used for the standards. The sample may require extraction from a matrix (e.g., textile) and appropriate dilution to fall within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Use the equation of the calibration curve to calculate the concentration of this compound in the sample.

    Concentration (mg/L) = (Absorbance - y-intercept) / slope

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_stock Prepare Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards det_lambda_max Determine λmax prep_standards->det_lambda_max gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve det_lambda_max->gen_cal_curve measure_sample Measure Sample Absorbance gen_cal_curve->measure_sample calc_conc Calculate Concentration measure_sample->calc_conc

Caption: Experimental workflow for this compound analysis.

beer_lambert_law cluster_0 Beer-Lambert Law: A = εbc A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is proportional to b Path Length (b) A->b is proportional to c Concentration (c) A->c is proportional to

Caption: Relationship of terms in the Beer-Lambert Law.

References

Application Notes and Protocols for Disperse Blue 85 in Synthetic Fiber Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of C.I. Disperse Blue 85 for printing on synthetic fibers, primarily polyester (B1180765). This document includes the dye's properties, quantitative performance data, detailed experimental protocols, and relevant safety and environmental considerations.

Introduction

C.I. This compound is a single azo disperse dye widely used in the textile industry for dyeing and printing synthetic fibers such as polyester and its blends.[1] Its chemical structure provides a red-light navy blue shade.[1] Disperse dyes are non-ionic, water-insoluble colorants that are applied to hydrophobic fibers from a fine aqueous dispersion.[1][2] Fixation is achieved at high temperatures, where the dye sublimates and diffuses into the fiber, forming a stable solid solution.[3] This process results in printed fabrics with bright colors and good fastness properties.[4]

Properties of C.I. This compound

This compound is characterized by its specific chemical and physical properties that dictate its application methods.

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11370[1]
CAS Number12222-83-2[1]
Chemical ClassMonoazo[1]
Molecular FormulaC₁₈H₁₄ClN₅O₅[1]
Molecular Weight415.79 g/mol [1]
AppearanceDark blue powder[1]
SolubilityInsoluble in water[1]

Quantitative Performance Data

The performance of a dye is measured by its fastness properties on a specific substrate. The following table summarizes typical fastness ratings for this compound on polyester fabric. Ratings are on a scale of 1 to 5, with 5 indicating excellent fastness.

Fastness PropertyISO StandardRatingReference
Light FastnessISO 105-B025[1]
Washing Fastness (Fading)ISO 105-C065[1]
Washing Fastness (Staining)ISO 105-C064-5[1]
Perspiration Fastness (Fading)ISO 105-E045[1]
Perspiration Fastness (Staining)ISO 105-E045[1]
Ironing FastnessISO 105-X114-5[1]
Dry/Wet Friction FastnessISO 105-X124-5[3]

Experimental Protocols

The following protocols detail the process for direct-to-fabric printing on polyester using this compound.

Objective: To remove impurities, oils, and sizes from the polyester fabric to ensure even wetting and dye uptake.

Methodology:

  • Prepare a scouring bath containing a non-ionic detergent (e.g., 1-2 g/L Synthrapol) and sodium carbonate (1 g/L).

  • Immerse the polyester fabric in the bath at a liquor-to-goods ratio of 20:1.

  • Raise the temperature to 60-70°C and treat for 20-30 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric completely before printing.

Objective: To prepare a stable and viscous print paste for application.

Components:

ComponentQuantity (g)PurposeReference
This compound Dye20 - 40Colorant[5]
Dispersing Agent10 - 20Ensures uniform dye dispersion[5][6]
Acetic Acid (or Acid Donor)5pH control (adjust to pH 4.5-5.5)[7][8]
Synthetic Thickener60Provides viscosity for printing[5]
Water875 - 895Solvent[5]
Total 1000

Methodology:

  • Create a paste by mixing the this compound powder with the dispersing agent and a small amount of cold water.

  • Add this pre-mixed paste to the main water volume under constant stirring.

  • Slowly add the synthetic thickener while stirring vigorously until a smooth, homogenous paste is formed.

  • Adjust the pH of the final paste to 4.5-5.5 using acetic acid.[7]

Objective: To apply the print paste to the fabric and fix the dye within the polyester fibers.

Methodology:

  • Application: Apply the print paste to the scoured and dried polyester fabric using a suitable method, such as laboratory-scale screen printing, to ensure even coverage.

  • Drying: Dry the printed fabric thoroughly at 100-120°C in a hot air oven. This step removes water and prevents dye migration before fixation.[5]

  • Fixation (Thermofixation): Fix the dye by treating the dried fabric in a hot air oven (thermosol unit) at 190-210°C for 1-2 minutes.[5][9] The high temperature causes the dye to sublime and penetrate the polyester fibers.

Objective: To remove unfixed dye from the fabric surface to improve wash fastness and prevent staining.

Methodology:

  • Prepare a reduction clearing bath with:

    • Caustic Soda (2 g/L)

    • Sodium Hydrosulfite (2 g/L)

  • Treat the printed and fixed fabric in this bath at 70°C for 10-15 minutes.[5]

  • Rinse the fabric thoroughly with hot water (around 60°C) and then with cold water to remove all residual chemicals and loose dye.[7]

  • Dry the final printed fabric.

Visualized Workflows and Structures

The following diagrams illustrate the chemical structure of the dye and the experimental workflow.

Caption: Chemical structure of C.I. This compound.

Printing_Workflow cluster_prep 1. Preparation cluster_printing 2. Printing cluster_fixation 3. Fixation & Post-Treatment cluster_final 4. Final Product Fabric Polyester Fabric Scouring Scouring (Detergent, 70°C) Fabric->Scouring Scoured_Fabric Clean, Dry Fabric Scouring->Scoured_Fabric Printing Screen Printing Scoured_Fabric->Printing Paste_Prep Print Paste Formulation (Dye, Thickener, pH 4.5-5.5) Paste_Prep->Printing Drying Drying (100-120°C) Printing->Drying Fixation Thermofixation (190-210°C, 1-2 min) Drying->Fixation Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄, 70°C) Fixation->Reduction_Clearing Rinsing Hot & Cold Rinsing Reduction_Clearing->Rinsing Final_Product Final Printed Fabric Rinsing->Final_Product

Caption: Experimental workflow for printing polyester with this compound.

Health, Safety, and Environmental Considerations

  • Health and Safety: While this compound itself is not as commonly cited as an allergen as Disperse Blue 106 or 124, direct skin contact with any disperse dye powder or paste should be avoided.[10][11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations involving dye powders should be conducted in a well-ventilated area or fume hood to prevent inhalation.

  • Environmental Impact: Disperse dyes are characterized by their low water solubility and resistance to biodegradation, which can lead to environmental persistence.[12] Effluents from the printing and dyeing process contain unfixed dye and auxiliary chemicals, contributing to water pollution.[10][13] These effluents can increase the biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of water bodies and may be toxic to aquatic life.[12][14] Therefore, all wastewater generated from these protocols must be collected and treated according to local environmental regulations before discharge.

References

Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 85 using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye Disperse Blue 85 using titanium dioxide (TiO₂) nanoparticles. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating advanced oxidation processes for wastewater treatment.

Introduction

Textile industry effluents often contain recalcitrant dyes that are difficult to remove using conventional wastewater treatment methods. This compound is a synthetic azo dye known for its persistence in the environment. Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) has emerged as a promising and effective technology for the degradation of such organic pollutants.[1][2][3] When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS) that can break down complex dye molecules into simpler, less harmful compounds.[2]

The anatase crystalline form of TiO₂ is widely recognized for its superior photocatalytic activity.[4] The efficiency of the degradation process is influenced by several key parameters, including catalyst dosage, initial dye concentration, pH of the solution, and the intensity of the light source.[5][6]

Principle of TiO₂ Photocatalysis

The photocatalytic degradation process is initiated when TiO₂ particles absorb photons with energy equal to or greater than their band gap (typically 3.0–3.2 eV for anatase TiO₂).[1] This absorption of energy results in the promotion of an electron (e⁻) from the valence band to the conduction band, leaving behind a positive hole (h⁺) in the valence band.[2]

These electron-hole pairs are powerful redox agents. The holes can oxidize water molecules or hydroxide (B78521) ions adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O₂⁻•). These reactive oxygen species are the primary agents responsible for the oxidative degradation of organic pollutants like this compound.[2]

Photocatalysis_Mechanism cluster_0 TiO₂ Particle cluster_1 Reaction Environment VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e H2O H₂O OH_rad •OH H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad O₂⁻• O2->O2_rad DB85 This compound Degradation_Products Degradation Products (CO₂, H₂O, etc.) DB85->Degradation_Products UV_Light UV Light (hν) UV_Light->VB Photon Absorption e->O2 Reduction h->H2O Oxidation h->OH_neg Oxidation OH_rad->DB85 Oxidative Attack O2_rad->DB85 Oxidative Attack

Mechanism of TiO₂ photocatalysis for dye degradation.

Experimental Protocols

The following sections detail the materials and methods for conducting the photocatalytic degradation of this compound.

Materials and Reagents
  • Photocatalyst: Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25 or synthesized anatase TiO₂).

  • Dye: this compound (analytical grade).

  • Reagents: Deionized water, Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment.

  • Equipment:

    • Photoreactor (batch reactor with a UV lamp, e.g., medium-pressure mercury vapor lamp).[7]

    • Magnetic stirrer.[7]

    • UV-Vis Spectrophotometer.

    • Centrifuge.[7]

    • pH meter.

    • Analytical balance.

Preparation of TiO₂ Nanoparticles (Sol-Gel Method)

While commercially available TiO₂ like Degussa P25 is effective, TiO₂ nanoparticles can be synthesized in the laboratory.[8] The sol-gel method is a common technique for producing TiO₂ nanoparticles with high surface area.[9]

  • Precursor Solution: Prepare a solution of titanium tetraisopropoxide (TTIP) in ethanol.[10]

  • Hydrolysis: Slowly add this solution to deionized water under vigorous stirring to induce hydrolysis and polycondensation.

  • Peptization: The resulting precipitate is then peptized using a small amount of acid (e.g., nitric acid) to form a stable sol.

  • Gelation: The sol is aged to form a gel.

  • Drying and Calcination: The gel is dried in an oven (e.g., at 120°C) and then calcined at a higher temperature (e.g., 450-500°C) to obtain the anatase crystalline phase of TiO₂.[7][11]

Characterization of TiO₂ Photocatalyst

To ensure the quality and effectiveness of the synthesized TiO₂ nanoparticles, several characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and crystallite size.[11][12][13]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.[9][12][14]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, which is crucial for photocatalytic activity.[10][12]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the TiO₂ nanoparticles.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the surface of the nanoparticles.[7][10]

Photocatalytic Degradation Experiment

The following protocol outlines the steps for the photocatalytic degradation of this compound in a batch reactor.

Experimental_Workflow A Prepare this compound Solution of Known Concentration B Add TiO₂ Catalyst to the Solution A->B Step 1 C Adjust pH of the Suspension B->C Step 2 D Stir in the Dark (Adsorption-Desorption Equilibrium) C->D Step 3 E Irradiate with UV Lamp (Start Photocatalysis) D->E Step 4 F Withdraw Aliquots at Regular Time Intervals E->F Step 5 G Centrifuge to Remove TiO₂ Particles F->G Step 6 H Analyze Supernatant using UV-Vis Spectrophotometer G->H Step 7 I Calculate Degradation Efficiency H->I Step 8

Experimental workflow for photocatalytic degradation.
  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water. From this, prepare working solutions of the desired initial concentration (e.g., 10-100 mg/L).[5][15]

  • Catalyst Suspension: In a photoreactor, add a specific amount of TiO₂ catalyst to the dye solution (e.g., 0.5-3.0 g/L).[6][15][16]

  • pH Adjustment: Adjust the initial pH of the suspension to the desired value using dilute HCl or NaOH solutions, as pH can significantly influence the surface charge of TiO₂ and the degradation efficiency.[5]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye molecules and the catalyst surface.[15][17]

  • Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring to ensure a homogeneous suspension.[7]

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).[15]

  • Sample Preparation for Analysis: Immediately centrifuge the collected samples (e.g., at 3000 rpm for 15 minutes) to separate the TiO₂ particles from the solution.[7]

  • Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.

Data Presentation: Influence of Experimental Parameters

The efficiency of photocatalytic degradation is highly dependent on various experimental parameters. The following tables summarize representative data on how these parameters can affect the degradation of textile dyes. While this data is for other dyes, similar trends are expected for this compound.

Table 1: Effect of TiO₂ Dosage on Dye Degradation

Catalyst Dosage (g/L)DyeDegradation Efficiency (%)Reaction Time (min)Reference
0.5Textile Effluent43.8-[16]
1.0Methylene Blue-180[15][17]
1.5Textile Effluent64.3-[16]
2.0Textile Effluent71.5-[16]
2.5Textile Effluent33.0-[16]
3.0Methylene Blue-180[15][17]
3.0Direct Dyes93.71440[6]

Note: An optimal catalyst dosage exists, beyond which the degradation efficiency may decrease due to increased turbidity and light scattering.[15]

Table 2: Effect of Initial pH on Dye Degradation

Initial pHDyeDegradation Efficiency (%)ObservationsReference
Acidic--Generally, acidic pH is favorable for the degradation of many dyes.[5]
5.0Direct Dyes93.7 (Optimal)-[6]
7.0Malachite Green~95-[5]
Alkaline--The surface charge of TiO₂ and the dye molecule are pH-dependent, affecting adsorption and degradation.[5]

Table 3: Effect of Initial Dye Concentration on Degradation

Initial Concentration (mg/L)DyeDegradation Efficiency (%)ObservationsReference
50Direct Dyes93.7 (Optimal)Lower concentrations generally lead to higher degradation rates.[6]
100Malachite Green95-[5]
200Malachite GreenDecreasedHigher concentrations can lead to a decrease in efficiency.[5]
300Malachite GreenDecreased-[5]
400Malachite Green91-[5]

Note: At higher dye concentrations, more dye molecules are adsorbed on the catalyst surface, but the penetration of UV light may be reduced, and the generation of reactive oxygen species might become the rate-limiting step.

Reaction Kinetics

The photocatalytic degradation of many organic dyes, including azo dyes, often follows pseudo-first-order kinetics.[5][14] The rate of reaction can be described by the Langmuir-Hinshelwood model.[16][18]

The pseudo-first-order kinetic model is given by the equation:

ln(C₀ / Cₜ) = k_app * t

Where:

  • C₀ is the initial concentration of the dye.

  • Cₜ is the concentration of the dye at time 't'.

  • k_app is the apparent pseudo-first-order rate constant (min⁻¹).

A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line, and the slope of this line gives the apparent rate constant, k_app.

Table 4: Representative Kinetic Data for Dye Degradation

DyeCatalystRate Constant (k_app, min⁻¹)Kinetic ModelReference
Methylene BlueTiO₂0.0547Pseudo-first-order[15][17]
Congo RedTiO₂0.0254Pseudo-first-order[17]
Methyl OrangeTiO₂0.0094Pseudo-first-order[15][17]
Malachite GreenZn-doped TiO₂-Pseudo-first-order[5]
Textile EffluentW-doped TiO₂0.00992 (at 2.0 g/L)Pseudo-first-order[16]

Conclusion

The photocatalytic degradation using TiO₂ is a highly effective method for the removal of this compound from aqueous solutions. The efficiency of the process is strongly dependent on operational parameters such as catalyst loading, initial dye concentration, and pH. By optimizing these conditions, a high degree of color removal and mineralization of the dye can be achieved. The process generally follows pseudo-first-order kinetics. These application notes provide a robust framework for researchers to design and conduct experiments for the effective treatment of wastewater containing this compound and other similar textile dyes.

References

Application Notes and Protocols for the Removal of Disperse Blue 85 from Wastewater using the Fenton Process

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fenton process is an advanced oxidation process (AOP) that utilizes Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate highly reactive hydroxyl radicals (•OH).[1] These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including recalcitrant dyes like Disperse Blue 85, into simpler, less harmful compounds, and ultimately to carbon dioxide and water.[1][2] This makes the Fenton process a promising technology for treating textile industry wastewater, which is often heavily contaminated with synthetic dyes that are resistant to conventional biological treatment methods.[2] The effectiveness of the Fenton process is highly dependent on several key parameters, including pH, the concentrations of Fe²⁺ and H₂O₂, reaction time, and temperature.[3][4]

Mechanism of Action

The core of the Fenton process is the catalytic decomposition of hydrogen peroxide by ferrous ions to produce hydroxyl radicals, as shown in the following reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radicals are non-selective and can attack organic molecules, initiating a series of oxidation reactions that lead to the breakdown of the chromophore structure of the dye, resulting in decolorization and a reduction in the chemical oxygen demand (COD) of the wastewater.[2]

Key Parameters and Optimization

Effective removal of dyes using the Fenton process requires careful optimization of several experimental parameters:

  • pH: The Fenton reaction is most effective in acidic conditions, typically at a pH of around 3.[5][6] At higher pH values, the iron ions precipitate as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the availability of the catalyst and inhibits the generation of hydroxyl radicals.[5]

  • Fe²⁺ Concentration: The concentration of ferrous ions is a critical factor. While an increase in Fe²⁺ concentration can lead to a higher rate of hydroxyl radical generation and thus improved dye removal, an excessive amount can have a detrimental effect by scavenging the hydroxyl radicals themselves.[7]

  • H₂O₂ Concentration: Similar to the catalyst, the concentration of hydrogen peroxide needs to be optimized. A higher concentration of H₂O₂ can increase the degradation efficiency, but an excess can also lead to scavenging of hydroxyl radicals.[6]

  • H₂O₂/Fe²⁺ Molar Ratio: The molar ratio of hydrogen peroxide to ferrous iron is a crucial parameter that influences the efficiency of the process. Finding the optimal ratio is key to maximizing dye removal while minimizing reagent consumption.[3]

  • Temperature: The reaction rate generally increases with temperature. However, operating at ambient temperature is often preferred for economic reasons.[3]

Experimental Data for Azo Dye Removal using the Fenton Process

The following table summarizes experimental conditions and results from various studies on the removal of different azo dyes using the Fenton process. While data specific to this compound is limited in the provided search results, the data for similar disperse and reactive dyes offer valuable insights into the expected operational parameters and efficiencies.

Dye NameInitial Dye Concentration (mg/L)pHFe²⁺ (mg/L)H₂O₂ (mg/L)Reaction Time (min)Color Removal (%)COD Removal (%)Reference
Disperse Blue 7960Not Specified20150608575[7][8]
Reactive Yellow 84603252502085Not Reported[6][9]
Disperse Yellow 119Not Reported350751598.690.8[10]
Disperse Red 167Not Reported3751002597.897.7[10]
Reactive Red 19810, 50, 5003Optimized ratioOptimized ratioNot SpecifiedIncreased with concentrationNot Reported[3]
Blue Reactive 1910, 50, 5003Optimized ratioOptimized ratioNot SpecifiedIncreased with concentrationNot Reported[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the removal of this compound from a synthetic wastewater sample using the Fenton process. Researchers should note that this is a starting point, and optimization of the parameters is crucial for achieving the best results for their specific wastewater characteristics.

1. Materials and Reagents:

  • This compound dye

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Beakers or reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer for color measurement

  • COD analysis vials and reactor

2. Preparation of Stock Solutions:

  • Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water. From this stock, prepare a working solution of the desired initial concentration (e.g., 50 mg/L).

  • Ferrous Sulfate Solution: Prepare a stock solution of Fe²⁺ (e.g., 1 g/L) by dissolving a calculated amount of FeSO₄·7H₂O in deionized water. Acidify the solution with a few drops of H₂SO₄ to prevent the oxidation of Fe²⁺ to Fe³⁺.

  • Hydrogen Peroxide Solution: The commercial 30% H₂O₂ solution can be used directly or diluted as needed. The exact concentration of the H₂O₂ solution should be determined by titration with potassium permanganate (B83412) before use.

3. Experimental Procedure:

  • Sample Preparation: Take a known volume of the this compound working solution (e.g., 500 mL) in a beaker or reaction vessel.

  • pH Adjustment: Adjust the initial pH of the dye solution to the desired value (e.g., pH 3) using H₂SO₄ or NaOH while continuously stirring.[5][6]

  • Addition of Fenton's Reagent:

    • Add the required volume of the FeSO₄ solution to achieve the desired Fe²⁺ concentration (e.g., 20 mg/L).[7] Allow it to mix for a few minutes.

    • Initiate the Fenton reaction by adding the required volume of the H₂O₂ solution to achieve the desired concentration (e.g., 150 mg/L).[7]

  • Reaction: Allow the reaction to proceed for a specific time (e.g., 60 minutes) under continuous stirring at a constant speed (e.g., 50 rpm).[7][8]

  • Quenching the Reaction and Post-Treatment: After the desired reaction time, quench the reaction by raising the pH to around 7-8 with NaOH. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).

  • Flocculation and Sedimentation: Slowly stir the solution for another 15-20 minutes to promote the flocculation of the iron sludge. Then, stop stirring and allow the sludge to settle.

  • Sample Analysis:

    • Carefully collect the supernatant for analysis.

    • Measure the final absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to determine the color removal efficiency.

    • Measure the Chemical Oxygen Demand (COD) of the supernatant to determine the extent of mineralization.

4. Data Analysis:

  • Color Removal Efficiency (%): ((Initial Absorbance - Final Absorbance) / Initial Absorbance) * 100

  • COD Removal Efficiency (%): ((Initial COD - Final COD) / Initial COD) * 100

Visualizations

Experimental Workflow Diagram

Fenton_Process_Workflow cluster_prep Preparation cluster_reaction Fenton Reaction cluster_post Post-Treatment & Analysis Wastewater Wastewater (this compound) pH_Adjust 1. pH Adjustment (to ~3) Wastewater->pH_Adjust FeSO4 FeSO4 Solution Add_Fe 2. Add FeSO4 FeSO4->Add_Fe H2O2 H2O2 Solution Add_H2O2 3. Add H2O2 (Initiate Reaction) H2O2->Add_H2O2 pH_Adjust->Add_Fe Add_Fe->Add_H2O2 Reaction 4. Reaction (Stirring) Add_H2O2->Reaction Quench 5. Quench Reaction (pH to 7-8) Reaction->Quench Flocculation 6. Flocculation & Sedimentation Quench->Flocculation Analysis 7. Sample Analysis (Color & COD) Flocculation->Analysis

Caption: Workflow of the Fenton process for this compound removal.

Signaling Pathway of Pollutant Degradation

Fenton_Mechanism cluster_reactants Reactants cluster_radicals Radical Generation cluster_pollutant Pollutant Degradation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ Dye This compound OH_radical->Dye Oxidation Intermediates Degradation Intermediates Dye->Intermediates Breakdown of Chromophore EndProducts End Products (CO₂, H₂O, Mineral Salts) Intermediates->EndProducts Further Oxidation

Caption: Mechanism of this compound degradation by the Fenton process.

References

Application Note and Protocol: Microbial Degradation of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse dyes, such as Disperse Blue 85, are synthetic colorants with low water solubility, widely used in the textile industry for dyeing polyester (B1180765) fibers. Their complex aromatic structure makes them resistant to conventional wastewater treatment methods, leading to significant environmental pollution. Microbial degradation offers a cost-effective and eco-friendly alternative for the detoxification and decolorization of these recalcitrant compounds. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions by microbial azoreductases, followed by the aerobic degradation of the resulting aromatic amines. This document provides a detailed experimental protocol for assessing the microbial degradation of this compound using various bacterial strains.

Materials and Reagents

  • Microorganisms: Pure cultures of dye-degrading bacteria such as Bacillus fusiformis, Klebsiella pneumoniae, or Pseudomonas aeruginosa.

  • Dye: this compound (analytical grade).

  • Media:

    • Nutrient Broth (for inoculum preparation)

    • Minimal Salt Medium (MSM) for degradation studies. Composition per liter:

      • KH₂PO₄: 3.0 g

      • Na₂HPO₄·2H₂O: 6.0 g

      • NH₄Cl: 1.0 g

      • NaCl: 0.5 g

      • Glucose: 10.0 g (as a carbon source)

      • Yeast Extract: 5.0 g (as a nitrogen and vitamin source)

      • 1 M MgSO₄·7H₂O: 1.0 mL

      • 0.1 M CaCl₂: 1.0 mL

  • Equipment:

    • Autoclave

    • Incubator (static and shaking)

    • Spectrophotometer (UV-Vis)

    • Centrifuge

    • pH meter

    • Erlenmeyer flasks (250 mL)

    • Pipettes and sterile consumables

    • Analytical instruments (optional): FTIR, HPLC, GC-MS

Experimental Protocols

Preparation of Microbial Inoculum
  • Aseptically transfer a single colony of the selected bacterial strain from a nutrient agar (B569324) plate into a 250 mL Erlenmeyer flask containing 100 mL of sterile Nutrient Broth.

  • Incubate the flask at 37°C in a shaking incubator (150 rpm) for 24 hours, or until the culture reaches an optical density (OD₆₀₀) of approximately 1.0.[1]

  • Harvest the bacterial cells by centrifuging the culture at 5000 rpm for 15 minutes.

  • Discard the supernatant and wash the cell pellet with sterile saline solution (0.85% NaCl).

  • Resuspend the cell pellet in sterile saline to achieve a desired cell density for inoculation (typically 2-5% v/v).

Degradation Assay
  • Prepare the Minimal Salt Medium (MSM) and dispense 100 mL into 250 mL Erlenmeyer flasks.

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent and sterilize by filtration.

  • Add the dye stock solution to the MSM flasks to achieve the desired final concentration (e.g., 50-200 mg/L).

  • Adjust the pH of the medium to the optimal value for the specific bacterial strain (typically between 6.0 and 9.0).[2][3]

  • Inoculate the flasks with 2% (v/v) of the prepared bacterial inoculum.[1]

  • Prepare a control flask containing the same medium and dye concentration but without the microbial inoculum.

  • Incubate the flasks under static (anoxic) conditions at the optimal temperature (typically 35-40°C) for a specified period (e.g., 24-96 hours).[2][3][4] Static conditions are often preferred to create a microaerophilic or anaerobic environment conducive to the initial azo bond reduction.[5]

Analytical Methods
  • Measurement of Decolorization:

    • At regular time intervals, withdraw an aliquot (e.g., 3 mL) from each flask.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Analysis of Degradation Products (Optional):

    • After significant decolorization, the degradation products in the supernatant can be extracted using a solvent like ethyl acetate.[6]

    • The extracted metabolites can be identified and characterized using advanced analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

Data Presentation

Quantitative data from microbial degradation studies should be organized for clarity and comparison.

Table 1: Optimal Conditions for Azo Dye Degradation by Various Bacterial Strains.

Microorganism Optimal pH Optimal Temp. (°C) Initial Dye Conc. (mg/L) Incubation Time (h)
Klebsiella pneumoniae 7.0 - 9.0 37 100 - 200 24 - 48
Pseudomonas aeruginosa 7.0 - 9.0 38 - 40 50 72

| Bacillus fusiformis | ~7.0 | 35 - 40 | 75 - 1500 | 32 - 48 |

Note: Data compiled from studies on various azo dyes, providing a general guideline.[1][2][3][8][9]

Table 2: Decolorization Efficiency of Selected Bacterial Strains against Azo Dyes.

Microorganism Dye Concentration (mg/L) Decolorization Efficiency (%) Time (h) Reference
Klebsiella pneumoniae GM-04 Disperse Blue 284 200 95 24 [5]
Bacillus fusiformis KMK5 Disperse Blue 79 75 90 32 [9]
Pseudomonas aeruginosa Methyl Red 50 >70 72 [2]

| Bacterial Consortium | Azo-blue dye | 100 | 80 | 96 |[1] |

Visualizations

Experimental_Workflow Experimental Workflow for Microbial Degradation of this compound cluster_prep Inoculum Preparation cluster_assay Degradation Assay cluster_analysis Analysis prep Inoculum Preparation culture 1. Culture bacterial strain in Nutrient Broth (24h, 37°C) harvest 2. Harvest and wash cells (Centrifugation) culture->harvest resuspend 3. Resuspend cell pellet in sterile saline harvest->resuspend inoculate 2. Inoculate with prepared culture (2% v/v) resuspend->inoculate assay Degradation Assay Setup media 1. Prepare Minimal Salt Medium + this compound media->inoculate incubate 3. Incubate under static conditions (e.g., 37°C, 48h) inoculate->incubate sample 1. Withdraw samples at time intervals incubate->sample analysis Analysis centrifuge 2. Centrifuge to get supernatant sample->centrifuge uv_vis 3. Measure absorbance (UV-Vis) & Calculate % Decolorization centrifuge->uv_vis advanced 4. (Optional) Analyze metabolites (FTIR, HPLC, GC-MS) uv_vis->advanced

Caption: Experimental workflow for microbial degradation of this compound.

Azo_Dye_Degradation_Pathway Generalized Pathway of Bacterial Azo Dye Degradation azo_dye Azo Dye (e.g., this compound) R-N=N-R' amines Colorless Aromatic Amines (R-NH2 + R'-NH2) azo_dye->amines Azoreductase (Reductive Cleavage) anaerobic_label Anaerobic / Anoxic Phase ring_cleavage Ring Cleavage Products (Aliphatic Intermediates) amines->ring_cleavage Oxygenases, Dehydrogenases (Oxidative Degradation) aerobic_label Aerobic Phase mineralization Complete Mineralization (CO2 + H2O + NH3) ring_cleavage->mineralization Further Metabolism

Caption: Generalized pathway of bacterial azo dye degradation.

References

Application Notes and Protocols for Assessing the Color Fastness of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 85 is a monoazo disperse dye commonly utilized for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and its blends.[1][2][3] Its popularity in the textile industry is due to its ability to produce a red-light navy blue shade and its suitability for high-temperature dyeing methods.[1] The assessment of the color fastness of textiles dyed with this compound is critical to ensure the quality, durability, and performance of the final product. Color fastness refers to the resistance of the dye in the textile to fade or bleed onto other materials when subjected to various environmental conditions during its lifecycle.[4][5][6] This document provides detailed application notes and experimental protocols for assessing the key color fastness properties of textiles dyed with this compound, based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

The primary color fastness properties of interest for textiles dyed with this compound include fastness to washing, light, crocking (rubbing), and sublimation. Each of these properties is evaluated through standardized test methods that simulate the conditions the textile will encounter during use. The results are typically rated on a numerical scale, with higher numbers indicating better fastness.[4][7][8]

Data Presentation

The color fastness of textiles dyed with this compound is evaluated using standardized Grey Scales for assessing color change and staining. The ratings are based on a 1 to 5 scale, where 5 represents no change and 1 represents a significant change.[4][8]

Table 1: Grey Scale for Assessing Color Change

RatingDescription of Color Change
5No change
4-5Slight change
4Noticeable change
3-4Noticeable to considerable change
3Considerable change
2-3Considerable to significant change
2Significant change
1-2Significant to severe change
1Severe change

Table 2: Grey Scale for Assessing Staining

RatingDescription of Staining
5No staining
4-5Slight staining
4Noticeable staining
3-4Noticeable to considerable staining
3Considerable staining
2-3Considerable to significant staining
2Significant staining
1-2Significant to severe staining
1Severe staining

Table 3: Typical Color Fastness Performance of this compound (Illustrative)

Fastness PropertyTest MethodTypical Rating
Light FastnessISO 105-B02 / AATCC 16.35
Washing Fastness (Color Change)ISO 105-C06 / AATCC 614-5
Washing Fastness (Staining)ISO 105-C06 / AATCC 615
Dry Crocking (Rubbing)ISO 105-X12 / AATCC 84-5
Wet Crocking (Rubbing)ISO 105-X12 / AATCC 84-5
Sublimation FastnessISO 105-P01 / AATCC 1175

Note: The ratings in Table 3 are illustrative and can vary depending on the dyeing process, substrate, and finishing treatments.[1]

Experimental Protocols

Color Fastness to Washing

This test assesses the resistance of the color of the textile to domestic and commercial laundering procedures.[9][10] The protocol is based on the ISO 105-C06 and AATCC 61 standards.[10][11]

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for agitated washing at controlled temperature and speed.

  • Stainless steel containers and balls.

  • Multifiber adjacent fabric (containing bands of acetate, cotton, nylon, polyester, acrylic, and wool).

  • Standard reference detergent (e.g., AATCC Standard Reference Detergent WOB).

  • Grey Scale for Color Change and Grey Scale for Staining.

  • Spectrophotometer or colorimeter (optional, for instrumental assessment).

  • Sewing machine or needle and thread.

Specimen Preparation:

  • Cut a specimen of the textile dyed with this compound to the dimensions of 40 mm x 100 mm.[9]

  • Prepare a multifiber adjacent fabric of the same dimensions.

  • Sew the dyed specimen and the multifiber fabric together along one of the shorter edges to form a composite specimen.[9]

Test Procedure:

  • Prepare a wash solution using the standard reference detergent at a specified concentration (e.g., 4 g/L) in deionized water.

  • Place the composite specimen in a stainless-steel container along with the wash solution and a specified number of stainless-steel balls to provide mechanical action.[10]

  • The liquor ratio (the ratio of the volume of the solution to the mass of the specimen) should be set according to the standard (e.g., 50:1).

  • Place the container in the Launder-Ometer and agitate for a specified time and at a specified temperature (e.g., 45 minutes at 49°C for AATCC 61 Test No. 2A).[10][12]

  • After the washing cycle, remove the composite specimen and rinse it thoroughly with deionized water.

  • Squeeze the excess water from the specimen.

  • Separate the dyed specimen from the multifiber fabric, leaving them attached at one edge.

  • Dry the specimen and the multifiber fabric in a current of warm air not exceeding 60°C.

Evaluation:

  • Assess the change in color of the dried dyed specimen by comparing it with an untreated original sample using the Grey Scale for Color Change.[13]

  • Assess the degree of staining on each of the fiber bands of the multifiber adjacent fabric using the Grey Scale for Staining.[13]

G cluster_prep Specimen Preparation cluster_proc Washing Procedure cluster_eval Evaluation prep1 Cut dyed specimen (40x100mm) prep3 Sew specimen and multifiber fabric together prep1->prep3 prep2 Cut multifiber fabric (40x100mm) prep2->prep3 proc2 Place specimen, solution, and steel balls in container prep3->proc2 proc1 Prepare wash solution proc1->proc2 proc3 Agitate in Launder-Ometer (e.g., 49°C, 45 min) proc2->proc3 proc4 Rinse and dry the composite specimen proc3->proc4 eval1 Assess color change of dyed specimen (Grey Scale) proc4->eval1 eval2 Assess staining of multifiber fabric (Grey Scale) proc4->eval2

Caption: Workflow for assessing color fastness to washing.
Color Fastness to Light

This test measures the resistance of the color of the textile to the fading effect of light.[4][14] The protocol is based on the ISO 105-B02 and AATCC 16.3 standards.[5][15]

Apparatus and Materials:

  • Lightfastness tester equipped with a Xenon arc lamp.[14][15]

  • Blue Wool Lightfastness Standards.[14]

  • Specimen holders.

  • Grey Scale for Color Change.

Specimen Preparation:

  • Cut a specimen of the textile dyed with this compound to a size suitable for the specimen holder of the lightfastness tester (e.g., at least 70 mm x 120 mm).[15][16]

  • A portion of the specimen should be masked to serve as an unexposed reference.

Test Procedure:

  • Mount the specimen in the holder of the lightfastness tester.

  • Simultaneously expose the test specimen and a set of Blue Wool Lightfastness Standards to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.[14][17]

  • The exposure is continued until a specified amount of fading occurs on the Blue Wool standards, or for a predetermined duration.[14]

Evaluation:

  • Assess the change in color of the exposed portion of the specimen by comparing it to the unexposed (masked) portion using the Grey Scale for Color Change.[18]

  • The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading.[14]

G cluster_prep Specimen Preparation cluster_proc Exposure Procedure cluster_eval Evaluation prep1 Cut dyed specimen to size prep2 Mask a portion of the specimen prep1->prep2 proc1 Mount specimen and Blue Wool Standards in tester prep2->proc1 proc2 Expose to Xenon arc lamp under controlled conditions proc1->proc2 eval1 Compare exposed and unexposed parts of the specimen proc2->eval1 eval2 Assess color change using Grey Scale eval1->eval2 eval3 Determine rating by comparison with Blue Wool Standards eval2->eval3

Caption: Workflow for assessing color fastness to light.
Color Fastness to Crocking (Rubbing)

This test determines the amount of color transferred from the surface of a colored textile to another surface by rubbing.[6][19] The protocol is based on the ISO 105-X12 and AATCC 8 standards.[7][20]

Apparatus and Materials:

  • Crockmeter (rubbing tester).[21]

  • Standard white cotton rubbing cloth.

  • Grey Scale for Staining.

Specimen Preparation:

  • Cut a specimen of the textile dyed with this compound, at least 140 mm x 50 mm.

  • Condition the specimen in a standard atmosphere for testing (e.g., 20±2°C and 65±5% relative humidity).[7]

Test Procedure (Dry and Wet Crocking):

  • Dry Crocking:

    • Mount a dry, white cotton rubbing cloth on the rubbing finger of the crockmeter.[21]

    • Place the dyed specimen on the base of the crockmeter.

    • Pass the rubbing finger back and forth over the specimen 10 times with a downward force of 9N.[19]

  • Wet Crocking:

    • Repeat the procedure with a wet rubbing cloth.

    • The cloth is wetted with deionized water and squeezed to a specific wet pick-up percentage (e.g., 100% for ISO 105-X12).[22]

Evaluation:

  • Assess the amount of color transferred to the white rubbing cloth using the Grey Scale for Staining under standardized lighting conditions.[7]

G cluster_prep Specimen Preparation cluster_proc Rubbing Procedure cluster_eval Evaluation prep1 Cut dyed specimen (min. 140x50mm) prep2 Condition specimen in standard atmosphere prep1->prep2 proc1 Perform Dry Crocking (10 cycles, 9N) prep2->proc1 proc2 Perform Wet Crocking (10 cycles, 9N) prep2->proc2 eval1 Assess staining on dry rubbing cloth (Grey Scale) proc1->eval1 eval2 Assess staining on wet rubbing cloth (Grey Scale) proc2->eval2

Caption: Workflow for assessing color fastness to crocking.
Color Fastness to Sublimation

This test is particularly relevant for disperse dyes on polyester and assesses the tendency of the dye to transfer from the fabric to an adjacent undyed fabric when subjected to heat.[18][22] The protocol is based on the ISO 105-P01 and AATCC 117 standards.[22]

Apparatus and Materials:

  • Heat press or sublimation fastness tester with controllable temperature and pressure.[23][24]

  • Undyed polyester adjacent fabric.

  • Grey Scale for Color Change and Grey Scale for Staining.

Specimen Preparation:

  • Cut a specimen of the textile dyed with this compound (e.g., 40 mm x 100 mm).[22][25]

  • Place the dyed specimen between two pieces of undyed polyester adjacent fabric to form a composite specimen.

Test Procedure:

  • Place the composite specimen in the heat press.

  • Apply a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a specified duration (e.g., 30 seconds).[22]

  • Remove the composite specimen and allow it to cool.

Evaluation:

  • Assess the change in color of the dyed specimen by comparing it with an untreated original sample using the Grey Scale for Color Change.[25]

  • Assess the degree of staining on the undyed adjacent fabrics using the Grey Scale for Staining.[25]

G cluster_prep Specimen Preparation cluster_proc Heat Pressing Procedure cluster_eval Evaluation prep1 Cut dyed specimen (e.g., 40x100mm) prep2 Sandwich specimen between undyed polyester fabric prep1->prep2 proc1 Place composite specimen in heat press prep2->proc1 proc2 Apply heat and pressure (e.g., 180°C, 30s) proc1->proc2 eval1 Assess color change of dyed specimen (Grey Scale) proc2->eval1 eval2 Assess staining of adjacent fabric (Grey Scale) proc2->eval2

Caption: Workflow for assessing color fastness to sublimation.

References

Application Note: Adsorption of Disperse Blue 85 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for studying the adsorption of Disperse Blue 85, a common textile dye, onto activated carbon. Understanding the adsorption kinetics and equilibrium is crucial for designing effective wastewater treatment processes and for various purification applications in industrial and pharmaceutical settings.

Introduction

Disperse dyes, such as this compound, are organic colorants with low water solubility, commonly used for dyeing synthetic fibers like polyester (B1180765) and acetate. Their release into industrial effluents poses significant environmental concerns due to their persistence and potential toxicity. Activated carbon, a highly porous material with a large surface area, is a widely used and effective adsorbent for the removal of such dyes from aqueous solutions. This document outlines the experimental procedures to evaluate the adsorption performance of activated carbon for this compound, including kinetic and isotherm studies.

Key Parameters in Adsorption Studies

The efficiency of the adsorption process is influenced by several key experimental parameters:

  • pH of the solution: Affects the surface charge of the adsorbent and the ionization of the adsorbate.

  • Adsorbent Dosage: Determines the number of available active sites for adsorption.

  • Contact Time: The time required to reach adsorption equilibrium.

  • Initial Dye Concentration: Acts as a driving force for the mass transfer of dye molecules from the solution to the adsorbent surface.

  • Temperature: Influences the adsorption capacity and can indicate the nature of the adsorption process (endothermic or exothermic).

Experimental Protocols

The following are detailed protocols for conducting batch adsorption studies of this compound on activated carbon.

Materials and Reagents
  • This compound (analytical grade)

  • Activated Carbon (e.g., from coconut shell, wood, or coal)

  • Hydrochloric Acid (HCl, 0.1 M)

  • Sodium Hydroxide (NaOH, 0.1 M)

  • Distilled or deionized water

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • pH meter

  • Analytical balance

  • Filtration system (e.g., syringe filters or vacuum filtration)

Preparation of Solutions
  • Stock Dye Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) due to its low water solubility. Then, dilute to 1 L with distilled water in a volumetric flask.

  • Working Dye Solutions: Prepare working solutions of desired concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with distilled water.

Batch Adsorption Experiments

1. Effect of pH:

  • Pipette a fixed volume (e.g., 50 mL) of a known concentration of this compound solution (e.g., 50 mg/L) into a series of Erlenmeyer flasks.
  • Adjust the pH of each solution to a different value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
  • Add a fixed amount of activated carbon (e.g., 0.1 g) to each flask.
  • Agitate the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours).
  • After agitation, filter the samples to separate the activated carbon.
  • Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of this compound.

2. Effect of Adsorbent Dose:

  • Pipette a fixed volume (e.g., 50 mL) of a known concentration of this compound solution into a series of Erlenmeyer flasks.
  • Adjust the pH to the optimal value determined from the previous experiment.
  • Add varying amounts of activated carbon (e.g., 0.02, 0.05, 0.1, 0.2, 0.5 g) to the flasks.
  • Agitate the flasks under the same conditions as the pH experiment.
  • Filter and analyze the final dye concentration.

3. Effect of Contact Time (Kinetics Study):

  • Pipette a fixed volume (e.g., 500 mL) of a known concentration of this compound solution into a large beaker or flask.
  • Adjust the pH to the optimal value.
  • Add the optimal dose of activated carbon and start a timer.
  • Agitate the solution at a constant speed and temperature.
  • Withdraw aliquots (e.g., 5 mL) at different time intervals (e.g., 0, 5, 10, 20, 30, 60, 120, 180, 240 minutes).
  • Filter each aliquot immediately and analyze the final dye concentration.

4. Effect of Initial Dye Concentration and Temperature (Isotherm Study):

  • Prepare a series of this compound solutions with varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L).
  • Pipette a fixed volume (e.g., 50 mL) of each concentration into separate Erlenmeyer flasks.
  • Adjust the pH to the optimal value.
  • Add the optimal adsorbent dose to each flask.
  • Agitate the flasks until equilibrium is reached.
  • Repeat the entire experiment at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to study the effect of temperature.
  • Filter and analyze the final dye concentration.

Data Analysis
  • Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

  • Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

  • Kinetic Models: The experimental data from the contact time study can be fitted to various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the rate constants.

  • Isotherm Models: The equilibrium data from the initial concentration study can be analyzed using isotherm models like the Langmuir and Freundlich models to describe the adsorption behavior.

Data Presentation

The following tables present illustrative quantitative data for the adsorption of a disperse dye, analogous to this compound, on activated carbon.

Table 1: Effect of pH on Dye Removal Efficiency

pHRemoval Efficiency (%)
275.2
488.5
692.1
885.7
1078.3
(Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 2 g/L, Temperature = 25 °C, Contact Time = 24 h)

Table 2: Effect of Adsorbent Dose on Adsorption Capacity

Adsorbent Dose (g/L)Removal Efficiency (%)Adsorption Capacity (qₑ, mg/g)
0.565.465.4
1.082.141.1
2.092.123.0
4.095.812.0
8.097.26.1
(Conditions: Initial Concentration = 50 mg/L, pH = 6, Temperature = 25 °C, Contact Time = 24 h)

Table 3: Kinetic Model Parameters

Kinetic ModelParametersValue
Pseudo-First-Order qₑ (mg/g)21.50.975
k₁ (1/min)0.025
Pseudo-Second-Order qₑ (mg/g)23.80.998
k₂ (g/mg·min)0.002
(Conditions: Initial Concentration = 50 mg/L, Adsorbent Dose = 2 g/L, pH = 6, Temperature = 25 °C)

Table 4: Isotherm Model Parameters at Different Temperatures

Temperature (°C)Isotherm ModelParametersValue
25 Langmuir qₘ (mg/g)45.20.995
Kₗ (L/mg)0.15
Freundlich Kբ (mg/g)(L/mg)¹/ⁿ8.70.981
n2.5
35 Langmuir qₘ (mg/g)52.80.997
Kₗ (L/mg)0.19
Freundlich Kբ (mg/g)(L/mg)¹/ⁿ10.20.985
n2.7
45 Langmuir qₘ (mg/g)61.50.996
Kₗ (L/mg)0.24
Freundlich Kբ (mg/g)(L/mg)¹/ⁿ12.10.988
n2.9
(Conditions: Adsorbent Dose = 2 g/L, pH = 6, Contact Time = 24 h)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between key parameters in the adsorption studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis Adsorbate Prepare this compound Stock and Working Solutions Batch_Setup Set up Batch Experiments (Flasks with Dye Solution) Adsorbate->Batch_Setup Adsorbent Prepare Activated Carbon (drying, sieving) Adsorbent->Batch_Setup Param_Variation Vary Parameters: pH, Adsorbent Dose, Contact Time, Initial Conc., Temperature Batch_Setup->Param_Variation Agitation Agitate at Constant Speed and Temperature Param_Variation->Agitation Separation Separate Adsorbent (Filtration) Agitation->Separation Concentration Measure Final Dye Concentration (UV-Vis) Separation->Concentration Data_Analysis Calculate Removal %, qₑ Fit Kinetic and Isotherm Models Concentration->Data_Analysis

Caption: Experimental workflow for batch adsorption studies.

Logical_Relationships cluster_params Controllable Experimental Parameters cluster_outcomes Derived Models and Parameters Adsorption_Efficiency Adsorption Efficiency (% Removal, qₑ) Kinetics Adsorption Kinetics (e.g., Pseudo-Second-Order) Adsorption_Efficiency->Kinetics Isotherms Adsorption Isotherms (e.g., Langmuir) Adsorption_Efficiency->Isotherms pH pH pH->Adsorption_Efficiency Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Efficiency Contact_Time Contact Time Contact_Time->Adsorption_Efficiency Initial_Concentration Initial Dye Concentration Initial_Concentration->Adsorption_Efficiency Temperature Temperature Temperature->Adsorption_Efficiency Thermodynamics Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) Isotherms->Thermodynamics

Caption: Key parameters influencing adsorption efficiency.

Application Notes and Protocols for the Use of Dispersing Agents in C.I. Disperse Blue 85 Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the selection and use of dispersing agents in the dyeing of polyester (B1180765) and its blends with C.I. Disperse Blue 85. The information is intended to guide researchers and scientists in optimizing dyeing processes and for professionals in drug development who may utilize dye-based assays or require uniformly dyed substrates.

Introduction to Dispersing Agents in Disperse Dyeing

Disperse dyes, including C.I. This compound, are non-ionic dyes with low water solubility.[1][2] They are applied to hydrophobic fibers like polyester from an aqueous dispersion. The primary role of a dispersing agent is to ensure a stable and fine dispersion of the dye particles in the dyebath, preventing aggregation that can lead to uneven dyeing, spotting, and reduced color yield.[3][4][5][6] Effective dispersing agents adsorb onto the surface of dye particles, providing stability through electrostatic repulsion, steric hindrance, or a combination of both mechanisms.[7]

C.I. This compound is a single azo dye with the molecular formula C₁₈H₁₄ClN₅O₅ and a molecular weight of 415.79.[8] It produces a red-light navy blue shade and is suitable for high-temperature dyeing methods.[8]

Types of Dispersing Agents for this compound

The selection of a suitable dispersing agent is critical for achieving optimal dyeing performance. The most common types of dispersing agents used in polyester dyeing are anionic and non-ionic.

  • Anionic Dispersing Agents: These carry a negative charge and are highly effective at stabilizing disperse dye particles.[4][9] They work by creating a negative charge on the surface of the dye particles, leading to electrostatic repulsion.[7] Common examples include:

    • Lignosulfonates: Derived from lignin, a byproduct of wood pulp processing, these are cost-effective and offer good thermal stability.[7][10]

    • Naphthalene (B1677914) Sulfonate Formaldehyde Condensates: These synthetic dispersants provide excellent dispersing action and thermal stability, making them suitable for high-temperature dyeing processes.[3][11][12]

    • Polyacrylates: These are polymeric dispersants that offer good dispersing capabilities.[13][14][15]

  • Non-ionic Dispersing Agents: These do not carry an electrical charge and provide stabilization through steric hindrance.[4][9] They are often based on ethylene (B1197577) oxide condensates and are known for their compatibility with a wide range of dyes and dyeing auxiliaries. Non-ionic dispersing agents can lead to a higher initial rate of dye adsorption compared to anionic agents.[1]

Quantitative Data on Dispersing Agent Performance

The following tables summarize the performance of different types of dispersing agents on disperse dyes, which can be extrapolated for use with this compound.

Table 1: Effect of Dispersing Agent Type and Concentration on Dye Adsorption and Desorption [1]

Dispersing Agent TypeConcentration (g/L)Maximum Adsorption (%)Time to Max. Adsorption (min)Desorption after 70 min (%)
Anionic 193.560~12
294.0260~15
392.545~18
Non-ionic 0.2592.045~5
0.592.8845~7
0.7591.530~9

Table 2: Influence of Dispersing Agent on Color Yield (K/S Value)

Dispersing Agent TypeConcentrationInitial K/S Value (after 15 min)Maximum K/S ValueTime to Max. K/S (min)
Anionic Low~4.5~10.560
Medium~5.0~11.060
High~5.5~11.245
Non-ionic Low~7.0~11.545
Medium~7.5~11.845
High~8.0~12.030

Note: K/S value is a measure of the color strength on the dyed fabric.

Experimental Protocols

Protocol for Evaluation of Dispersing Agent Efficacy

This protocol outlines the steps to assess the performance of different dispersing agents with C.I. This compound.

Materials:

  • C.I. This compound dye

  • Dispersing agents (e.g., Lignosulfonate, Naphthalene Sulfonate, Polyacrylate, Non-ionic surfactant)

  • Polyester fabric

  • Acetic acid

  • Sodium hydroxide (B78521)

  • Sodium hydrosulfite

  • Laboratory dyeing machine (e.g., high-temperature beaker dyer)

  • Spectrophotometer for color measurement

  • Particle size analyzer

  • Filtration apparatus

Procedure:

  • Dye Dispersion Preparation:

    • Prepare a stock dispersion of C.I. This compound (e.g., 10 g/L) with a specific concentration of the dispersing agent to be tested (e.g., 1 g/L, 2 g/L, 3 g/L for anionic; 0.25 g/L, 0.5 g/L, 0.75 g/L for non-ionic).[1]

    • Gently stir the mixture to ensure homogeneity.

  • Particle Size Analysis:

    • Measure the particle size distribution of the prepared dye dispersion using a laser particle size analyzer. A well-dispersed dye should have a narrow particle size distribution, typically below 1 micron.[16][17]

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 10:1 to 20:1.

    • Add the required amount of the dye dispersion to achieve the desired shade depth (e.g., 1% on weight of fabric).

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[18]

  • Dyeing Procedure (High-Temperature Method):

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.[1]

    • Cool the dyebath to 70°C.

  • Reduction Clearing:

    • After dyeing, rinse the fabric thoroughly.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric with hot and cold water and then dry.

  • Evaluation:

    • Dye Uptake (% Exhaustion): Measure the absorbance of the dyebath before and after dyeing using a spectrophotometer at the wavelength of maximum absorbance for this compound. Calculate the percentage exhaustion.

    • Color Strength (K/S Value): Measure the K/S value of the dyed fabric using a reflectance spectrophotometer.

    • Colorfastness: Evaluate the colorfastness to washing, rubbing, and light according to standard test methods (e.g., ISO 105-C06 for washing, ISO 105-X12 for rubbing, and ISO 105-B02 for light).[19][20][21][22]

Filter Test for Dispersion Stability

This test assesses the stability of the dye dispersion under high-temperature conditions.

Procedure:

  • Prepare a dye solution (e.g., 10 g/L) with the dispersing agent.

  • Filter a portion of the solution through a filter paper (e.g., Whatman No. 2) at room temperature.

  • Heat the remaining solution in a sealed container to 130°C for 1 hour in a laboratory dyeing machine.

  • After cooling, filter the heat-treated solution through a fresh filter paper.

  • Compare the amount and appearance of the residue on both filter papers. A stable dispersion will show minimal residue after heating.[5]

Visualizations

Dispersing_Agent_Mechanism cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent AgglomeratedDye Agglomerated Dye Particles UnevenDyeing Uneven Dyeing AgglomeratedDye->UnevenDyeing DispersedDye Dispersed Dye Particles EvenDyeing Even Dyeing DispersedDye->EvenDyeing DyeBath Dye Bath DyeBath->AgglomeratedDye Leads to DyeBath->DispersedDye Results in

Caption: Mechanism of Dispersing Agent Action.

Experimental_Workflow Start Start: Select Dispersing Agents Dispersion Prepare Dye Dispersions (this compound + Dispersing Agent) Start->Dispersion ParticleSize Particle Size Analysis Dispersion->ParticleSize Dyeing High-Temperature Dyeing of Polyester Fabric Dispersion->Dyeing Clearing Reduction Clearing Dyeing->Clearing Evaluation Evaluation Clearing->Evaluation Exhaustion Dye Exhaustion (%) Evaluation->Exhaustion ColorStrength Color Strength (K/S) Evaluation->ColorStrength Fastness Colorfastness Tests Evaluation->Fastness End End: Optimized Protocol Exhaustion->End ColorStrength->End Fastness->End

Caption: Experimental Workflow for Dispersing Agent Evaluation.

Conclusion

The choice of dispersing agent significantly impacts the quality and efficiency of dyeing polyester with C.I. This compound. Anionic dispersing agents like lignosulfonates and naphthalene sulfonates are widely used and effective, particularly for high-temperature applications. Non-ionic dispersing agents can offer faster initial dye uptake. Proper evaluation of dispersing agents through systematic experimental protocols, including particle size analysis, dye uptake measurement, and colorfastness testing, is crucial for optimizing the dyeing process and achieving high-quality, reproducible results.

References

Application Note: Solid-Phase Extraction of Disperse Blue 85 from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 85 is a synthetic azo dye characterized by its low water solubility and is primarily used in the dyeing of polyester (B1180765) fibers.[1] Due to its potential environmental impact and persistence, monitoring its concentration in water sources is of significant importance. Solid-phase extraction (SPE) is a widely adopted and effective technique for the pre-concentration and purification of trace organic compounds like this compound from aqueous matrices.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by a brief overview of analytical techniques for its quantification. The provided methodology is based on established procedures for similar disperse dyes and offers a robust starting point for method development and validation.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of extracting this compound from water, a water sample is passed through a solid sorbent material packed in a cartridge. Due to its chemical properties, this compound is retained on the sorbent while other components of the water sample pass through. Subsequently, the retained dye is eluted from the sorbent using a small volume of an appropriate organic solvent. This process effectively concentrates the analyte and removes interfering substances, preparing the sample for downstream analysis.

Experimental Protocols

This section details the necessary reagents, materials, and step-by-step procedures for the solid-phase extraction of this compound from water samples.

Reagents and Materials
  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (analytical grade)

  • SPE Cartridges: Strata-X™ (500 mg, 6 mL) or equivalent polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).

  • Sample Collection Bottles: Glass, amber, pre-cleaned.

  • Standard: this compound analytical standard.

  • Apparatus: SPE vacuum manifold, vacuum pump, pH meter, analytical balance, volumetric flasks, pipettes.

Sample Preparation
  • Collect water samples in clean, amber glass bottles to prevent photodegradation of the analyte.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Adjust the pH of the water sample to approximately 3.5 using a 2% formic acid solution.[3]

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.

  • Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 6 mL of methanol through the sorbent at a flow rate of approximately 1-2 mL/min. Do not allow the sorbent to dry.

    • Equilibrate the cartridges by passing 6 mL of HPLC-grade water (adjusted to pH 3.5) through the sorbent at a flow rate of 1-2 mL/min. Do not allow the sorbent to dry before sample loading.

  • Sample Loading:

    • Load the pre-treated water sample (up to 1 L, depending on the expected concentration) onto the conditioned SPE cartridge at a flow rate of approximately 1-5 mL/min. The optimal flow rate should be determined during method development to ensure efficient retention.

  • Washing:

    • After loading the entire sample, wash the cartridge to remove any co-adsorbed interfering substances.

    • Pass 10 mL of HPLC-grade water through the cartridge.

    • Follow with a wash of 5 mL of a 20:80 (v/v) methanol/water mixture.[3]

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Place a collection tube inside the vacuum manifold to collect the eluate.

    • Elute the retained this compound from the cartridge using a suitable organic solvent. A recommended elution solvent mixture is 5 mL of a 1:2 (v/v) acetonitrile/methanol mixture, followed by 5 mL of a 1:1 (v/v) dichloromethane/methanol mixture.[3]

    • Apply a gentle vacuum to ensure a slow elution rate (approximately 1 mL/min) to maximize the interaction between the solvent and the sorbent.

  • Eluate Processing:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol/water 9:1 v/v).[4]

    • The sample is now ready for analysis.

Data Presentation

The following tables summarize typical performance data for the solid-phase extraction of disperse dyes from water samples using polymeric SPE sorbents, followed by LC-MS/MS analysis. While this data is not specific to this compound, it provides a reasonable expectation of method performance.

Table 1: Typical Recovery and Precision for Disperse Dyes in Spiked Water Samples [3][5]

Analyte ClassSpiking Concentration (ng/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
Disperse Dyes8.0> 70< 20
Disperse Dyes25.0> 70< 20
Disperse Dyes50.0> 70< 20

Table 2: Typical Method Detection and Quantification Limits for Disperse Dyes [3][5]

ParameterTypical Value (ng/L)
Limit of Detection (LOD)~ 2.0
Limit of Quantification (LOQ)~ 8.0

Analytical Determination

Following solid-phase extraction, the concentrated this compound extract is typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

  • HPLC-PDA: A Photodiode Array (PDA) detector can be used for the detection and quantification of this compound based on its UV-Vis absorbance spectrum.

  • HPLC-MS/MS: For higher sensitivity and selectivity, tandem Mass Spectrometry (MS/MS) is the preferred detection method.[5] This technique provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.

Visualizations

Diagram 1: Experimental Workflow for SPE of this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filtration (if needed) Sample->Filter AdjustpH Adjust pH to 3.5 Filter->AdjustpH Condition 1. Condition Cartridge (Methanol & Water) AdjustpH->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water & Methanol/Water) Load->Wash Elute 4. Elute Analyte (Organic Solvent) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analyze HPLC-PDA/MSMS Analysis Reconstitute->Analyze SPE_Development Analyte Analyte Properties (this compound) Sorbent Sorbent Selection (e.g., Polymeric RP) Analyte->Sorbent Solvents Solvent Selection (Conditioning, Wash, Elution) Analyte->Solvents Matrix Sample Matrix (Water) Matrix->Sorbent Matrix->Solvents Parameters Process Parameters (pH, Flow Rate, Volume) Sorbent->Parameters Optimization Method Optimization Sorbent->Optimization Solvents->Parameters Solvents->Optimization Parameters->Optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disperse Blue 85 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pH for dyeing with Disperse Blue 85. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester (B1180765) with this compound?

For disperse dyeing of polyester, a weakly acidic dyebath with a pH range of 4.5 to 5.5 is generally recommended.[1][2][3] Maintaining this pH is crucial for satisfactory dye exhaustion and to prevent the hydrolysis of the dye, which can occur at a pH greater than 6, leading to color changes and reduced fastness.[4] Acetic acid is commonly used to adjust and maintain the desired acidic conditions in the dyebath.[5]

Q2: What is the ideal temperature for applying this compound to polyester?

The optimal temperature for dyeing with this compound depends on the chosen method. For high-temperature (HT) dyeing, which is suitable for polyester, a temperature of 130°C is typically employed.[6] This high temperature is necessary to cause the polyester fibers to swell, allowing the non-ionic dye molecules to penetrate the fiber structure.[3][6] Alternative methods include carrier dyeing at 85-90°C or thermosol dyeing at 180-220°C.[3]

Q3: What is this compound?

This compound is a single azo disperse dye.[7] It is a dark blue powder that is insoluble in water and is primarily used for dyeing polyester and its blended fabrics.[7] It is well-suited for high-pressure and high-temperature melt dyeing methods.[7]

Q4: Why is a dispersing agent necessary for dyeing with this compound?

Disperse dyes, including this compound, have very low solubility in water. A dispersing agent is essential to create a stable and uniform dispersion of the dye particles in the dyebath. This prevents dye agglomeration, which can lead to spotting and uneven dyeing, and ensures consistent color application.

Data Presentation

The following tables provide illustrative data on the expected effect of temperature and pH on the dye uptake of this compound on polyester fabric, represented by the color strength (K/S value) and dye exhaustion percentage. These values are based on general trends observed for medium to high energy disperse dyes on polyester.

Table 1: Effect of Temperature on this compound Dye Uptake

Temperature (°C)Color Strength (K/S) (Illustrative)Dye Exhaustion (%) (Illustrative)Observations
1008.565Low dye uptake due to insufficient fiber swelling.
11012.378Improved dye uptake as fiber swelling increases.
12018.790Significant increase in dye uptake; approaching optimal range.
130 22.5 95 Optimal temperature for high-temperature dyeing, achieving maximum color strength and exhaustion. [6]
14021.894Potential for dye degradation and loss of fabric strength with prolonged exposure.

Table 2: Effect of pH on this compound Dye Uptake

pHColor Strength (K/S) (Illustrative)Dye Exhaustion (%) (Illustrative)Observations
3.519.891Good dye uptake, but highly acidic conditions may not be optimal for all auxiliaries.
4.5 22.1 94 Optimal pH, providing excellent dye exhaustion and stability. [5]
5.5 22.5 95 Optimal pH, providing excellent dye exhaustion and stability. [5]
6.519.288Reduced dye uptake; risk of dye hydrolysis begins to increase.[4]
7.515.475Significant decrease in dye uptake due to potential dye degradation in neutral to alkaline conditions.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

1. Fabric Preparation:

  • Scour the polyester fabric with a non-ionic detergent (1-2 g/L) and a sequestering agent (0.5-1.0 g/L) at 60-70°C for 20-30 minutes to remove any impurities, oils, or sizes.

  • Rinse the fabric thoroughly with warm water and then cold water.

2. Dyebath Preparation:

  • Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 10:1.

  • Add a dispersing agent (1 g/L) to the water.

  • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.[5]

  • Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in a small amount of warm water with a dispersing agent before adding it to the dyebath.

3. Dyeing Procedure:

  • Introduce the prepared fabric into the dyebath at approximately 60°C.

  • Raise the temperature of the dyebath to 130°C at a controlled rate of 1.5-2°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[6]

  • Cool the dyebath down to 70°C at a rate of 2-3°C per minute.

4. After-treatment (Reduction Clearing):

  • Drain the dyebath.

  • Prepare a new bath containing:

    • Sodium hydrosulfite (2 g/L)

    • Caustic soda (2 g/L)

    • Dispersing agent (1 g/L)

  • Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

  • Rinse the fabric thoroughly with hot water, then neutralize with a weak acetic acid solution (1 g/L) at 40°C for 10 minutes.

  • Perform a final cold rinse and then dry the fabric.

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_after After-treatment Scouring Scour Fabric (Non-ionic detergent, 60-70°C) Rinsing_Prep Rinse Thoroughly Scouring->Rinsing_Prep Dyebath_Prep Prepare Dyebath (pH 4.5-5.5) Rinsing_Prep->Dyebath_Prep Add_Fabric Add Fabric (60°C) Dyebath_Prep->Add_Fabric Temp_Raise Raise Temperature to 130°C Add_Fabric->Temp_Raise Dyeing Hold at 130°C (45-60 min) Temp_Raise->Dyeing Cooling Cool to 70°C Dyeing->Cooling Reduction_Clearing Reduction Clearing (70-80°C) Cooling->Reduction_Clearing Rinsing_After Hot Rinse Reduction_Clearing->Rinsing_After Neutralization Neutralize (Acetic Acid, 40°C) Rinsing_After->Neutralization Final_Rinse Final Cold Rinse Neutralization->Final_Rinse Drying Dry Fabric Final_Rinse->Drying Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Dyeing Problem (e.g., Unevenness, Poor Fastness) Cause1 Incorrect pH Issue->Cause1 Cause2 Improper Temperature Profile Issue->Cause2 Cause3 Poor Dye Dispersion Issue->Cause3 Cause4 Inadequate After-treatment Issue->Cause4 Solution1 Adjust pH to 4.5-5.5 Cause1->Solution1 Solution2 Control Heating Rate & Hold Time Cause2->Solution2 Solution3 Optimize Dispersing Agent Cause3->Solution3 Solution4 Perform Thorough Reduction Clearing Cause4->Solution4

References

Technical Support Center: Improving the Light Fastness of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the light fastness of fabrics dyed with Disperse Blue 85. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers and scientists in their work.

Frequently Asked Questions (FAQs)

Q1: What is light fastness and why is it a concern for this compound?

A1: Light fastness is a measure of a dyed textile's resistance to color change or fading upon exposure to light.[1] Sunlight, particularly its UV radiation component, contains high-energy photons that can break down the chemical structure of dye molecules, a process known as photodegradation.[1][2][3][4][5][6] this compound, like many azo-based disperse dyes, can be susceptible to this degradation, leading to premature fading, which is a significant issue for textiles intended for applications with high light exposure, such as automotive interiors, outdoor apparel, and home furnishings.[7][8]

Q2: What are the primary mechanisms of dye fading when exposed to light?

A2: The primary mechanisms of fading involve photochemical reactions that alter the dye's chromophoric system (the part of the molecule responsible for color). These include:

  • Photo-oxidation: The excited dye molecule reacts with atmospheric oxygen, breaking down the chromophore.[1][2] This is a common pathway for azo dyes.

  • Photolysis: High-energy UV photons directly cleave chemical bonds within the dye molecule, destroying its structure.[1]

  • Photo-reduction: In the presence of hydrogen, the unsaturated double bonds in the dye's chromophore can be reduced, leading to a loss of color.[1][2]

Q3: What key factors influence the light fastness of this compound?

A3: Several factors can affect the light fastness of dyed fabrics:

  • Dye Concentration: Deeper shades, having a higher concentration of dye, generally exhibit better light fastness.[1][2][3][4][6][7] In lighter shades, dye molecules are more dispersed and have a larger surface area exposed to light, making them more susceptible to fading.[4][6]

  • Dyeing Process: Proper control of the dyeing process is crucial to ensure that dye molecules fully penetrate and combine with the fibers.[1][3][4] Inadequate temperature or time can lead to poor dye fixation.[9]

  • Residual Surface Dye: Unfixed dye molecules remaining on the fiber surface after dyeing have very poor light fastness and can contribute significantly to initial color change.[9][10] A thorough after-clearing process is essential.[9]

  • Finishing Agents: Certain chemical finishes, especially cationic softeners, can negatively impact the light fastness of disperse dyes.[6][9]

  • Substrate: The type of fiber and its morphology can influence how the dye is held and its subsequent stability.[7]

Q4: How can UV absorbers improve the light fastness of this compound?

A4: UV absorbers are chemical compounds that protect the dye by preferentially absorbing harmful UV radiation and dissipating the energy as harmless heat.[6][11] Benzotriazole-type UV absorbers are commonly used for polyester (B1180765).[7][11][12] They can be applied during the dyeing process or as a post-treatment, forming a protective barrier that shields the dye molecules from photodegradation.[7][11]

Q5: What is "reduction clearing" and why is it critical?

A5: Reduction clearing is a post-dyeing washing process that uses a reducing agent (like sodium hydrosulfite) under alkaline conditions.[9] Its primary purpose is to remove any unfixed disperse dye from the surface of the polyester fibers.[9] This step is critical because surface dye has poor fastness properties and its removal significantly improves not only light fastness but also wash and rub fastness.[9][10]

Troubleshooting Guide: Poor Light Fastness

ProblemPotential CauseRecommended Solution
Rapid initial fading, especially in pale shades. 1. Insufficient dye concentration. 2. Presence of unfixed dye on the fiber surface.1. Increase the dye concentration for deeper shades, which inherently have better light fastness.[2][7] 2. Implement a thorough reduction clearing process after dyeing to remove all surface dye.[9][10]
Overall poor light fastness rating (e.g., < Grade 4 on ISO 105-B02). 1. The inherent light stability of the dye is insufficient for the end-use. 2. Dyeing process parameters (temperature, time) were not optimal, leading to poor dye penetration.[9][13] 3. No UV protection was used for a high-exposure application.1. For very high-performance requirements, consider using automotive-grade or "High Light Fastness" (HLF) disperse dyes.[7][10] 2. Optimize the dyeing cycle to ensure the temperature is held at the recommended 130°C for polyester to allow full diffusion.[9] 3. Incorporate a UV absorber (e.g., a benzotriazole (B28993) derivative) into the dyebath or apply it as a post-treatment.[7][14][15]
Color fastness deteriorates after a finishing treatment. Certain finishing chemicals, particularly cationic softeners or some flame retardants, are incompatible with the dye and reduce its light stability.[6][9]Evaluate all finishing chemicals for their effect on light fastness before bulk production. Select non-ionic or other compatible softeners and agents.[9]
Inconsistent light fastness across the fabric. 1. Uneven dye application due to poor dye dispersion or aggregation.[7][13] 2. Uneven application of a UV absorber or other finishing agent.1. Ensure the use of a high-quality dispersing agent and maintain proper liquor circulation during dyeing.[13] 2. For padding applications, ensure uniform liquor pickup across the fabric width.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with UV Absorber

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound while co-applying a UV absorber.

Materials:

  • Polyester fabric (scoured and pre-heat set)

  • This compound (e.g., 1.0% on mass of fiber, omf)

  • UV Absorber (benzotriazole type, e.g., 2.0% omf)

  • Dispersing agent (e.g., 1.0 g/L)

  • pH buffer (acetic acid/sodium acetate (B1210297) to maintain pH 4.5-5.5)

  • Laboratory high-temperature dyeing apparatus

Procedure:

  • Prepare the Dyebath: Fill the dyeing vessel with water and add the dispersing agent and pH buffer.

  • Disperse Chemicals: Separately prepare a dispersion of the this compound dye and another of the UV absorber. Add both to the dyebath.

  • Add Fabric: Introduce the polyester fabric into the dyebath. Ensure the liquor-to-goods ratio is appropriate (e.g., 10:1).

  • Dyeing Cycle:

    • Raise the temperature from ambient to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 45-60 minutes to ensure full dye and UV absorber exhaustion and diffusion.

    • Cool the bath down to 70°C at a rate of 3°C/minute.

  • Rinse: Drain the dyebath and rinse the fabric with hot water (approx. 70°C).

Protocol 2: Reduction Clearing Process

This protocol is a critical after-treatment to remove surface dye.

Materials:

  • Dyed fabric from Protocol 1

  • Sodium Hydrosulfite (e.g., 2.0 g/L)

  • Sodium Hydroxide (e.g., 2.0 g/L)

Procedure:

  • Prepare Clearing Bath: Prepare a fresh bath with the specified amounts of sodium hydrosulfite and sodium hydroxide.

  • Treat Fabric: Immerse the rinsed, dyed fabric in the clearing bath.

  • Heating: Raise the temperature to 70-80°C and hold for 15-20 minutes.

  • Rinse and Neutralize:

    • Drain the clearing bath and rinse the fabric thoroughly with hot water.

    • Perform a neutralizing rinse with a weak acetic acid solution.

    • Rinse again with cold water.

  • Dry: Dry the fabric at a moderate temperature.

Protocol 3: Light Fastness Testing (ISO 105-B02)

This protocol outlines the standard method for assessing light fastness.

Materials:

  • Treated fabric sample

  • Blue Wool Standards (Grades 1-8)

  • Xenon arc lamp weather-ometer

  • Masking card

Procedure:

  • Sample Mounting: Mount the fabric specimen on a card, partially covered by an opaque mask.

  • Exposure: Place the specimen and a set of Blue Wool Standards into the xenon arc test apparatus.

  • Irradiation: Expose the samples to the xenon arc light under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.

  • Assessment: Periodically inspect the fading of the specimen against the fading of the Blue Wool Standards.

  • Rating: The light fastness rating is the number of the Blue Wool Standard that shows a similar degree of color change (fading) as the test specimen.

Quantitative Data Summary

The following tables summarize expected outcomes from experiments aimed at improving the light fastness of polyester dyed with this compound.

Table 1: Effect of UV Absorber on Light Fastness

TreatmentDye Concentration (% omf)UV Absorber (% omf)Light Fastness Grade (ISO 105-B02)
Control1.00.03-4
Treatment A1.01.04
Treatment B1.02.04-5
Treatment C1.03.05

Table 2: Effect of After-Treatments on Light Fastness

Dyeing ProcessReduction ClearingFinishing AgentLight Fastness Grade (ISO 105-B02)
Standard DyeingNoNone3
Standard DyeingYesNone3-4
Standard DyeingYesCationic Softener2-3
Standard DyeingYesNon-ionic Softener3-4

Visualizations

Experimental_Workflow start Start: Untreated Fabric dyeing Dyeing Process (Polyester with this compound) start->dyeing rc Reduction Clearing dyeing->rc Recommended no_rc No Reduction Clearing (Hot Rinse Only) dyeing->no_rc Not Recommended finishing Application of Finishing Agent rc->finishing no_rc->finishing testing Light Fastness Testing (ISO 105-B02) finishing->testing end End: Final Fabric with Light Fastness Rating testing->end

Caption: Workflow for dyeing and testing to improve light fastness.

Factors_Affecting_Light_Fastness lf Light Fastness of this compound dye_structure Dye Chemical Structure (Azo-based) dye_structure->lf concentration Dye Concentration (Shade Depth) concentration->lf process Dyeing Process Control (Temp, Time, pH) process->lf aftertreatment After-Treatments (Reduction Clearing, Fixing) aftertreatment->lf additives Chemical Auxiliaries (UV Absorbers, Softeners) additives->lf environment Exposure Conditions (Light Intensity, Humidity) environment->lf

Caption: Key factors influencing the light fastness of this compound.

Photodegradation_Pathway cluster_0 Photodegradation Process dye Dye Molecule (Ground State) excited_dye Excited State Dye* dye->excited_dye Absorbs Photon faded_dye Degraded Molecule (Colorless) excited_dye->faded_dye Photo-oxidation uv UV Light (Photon) o2 Oxygen (O₂) o2->excited_dye

Caption: Simplified pathway of photo-oxidative fading of a dye molecule.

References

Troubleshooting uneven dyeing with Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Blue 85. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing when using disperse dyes like this compound?

Uneven dyeing with disperse dyes typically stems from a few key areas. The most common causes include poor dye dispersion, improper control of the dyeing temperature, incorrect pH levels in the dyebath, and inadequate fabric preparation.[1][2][3][4] Issues like dye aggregation, uneven liquor circulation, and the rapid addition of dyes and chemicals can also lead to streaking and patchy coloration.[1][3][5]

Q2: Why is pH control so critical for achieving level dyeing with this compound?

Disperse dyes are highly sensitive to pH, especially at the high temperatures used for dyeing polyester (B1180765).[6][7] The most stable state for most disperse dyes, including likely this compound, is a weakly acidic medium with a pH between 4.5 and 5.5.[6][7][8][9] If the pH is too high (alkaline), some disperse dyes can undergo hydrolysis, leading to a change in color and a lighter shade.[7][10] An incorrect pH can prevent the dye from adhering properly to the fibers, resulting in unstable and uneven color.[2][3]

Q3: What is the function of a dispersing or leveling agent?

A dispersing agent is crucial for preventing the aggregation of dye particles in the dyebath, ensuring the dye remains finely and evenly distributed.[8][11] A leveling agent, which can sometimes be combined with a dispersing agent, works by slowing down the initial rate of dye uptake by the fibers.[12] This controlled, slower absorption allows the dye to migrate more evenly across the fabric surface, which is essential for achieving a uniform and level color, especially with dyes that tend to rush onto the fiber.[12][13]

Q4: What is reduction clearing and why is it a necessary step after dyeing?

Reduction clearing is a post-dyeing washing process used to remove any unfixed disperse dye particles remaining on the surface of the fibers.[14][15][16] This step is critical for improving the fabric's color fastness properties, such as its resistance to washing, rubbing, and light.[1][15] The process typically involves treating the dyed fabric with a reducing agent, like sodium hydrosulfite, and an alkali, such as caustic soda, at an elevated temperature (e.g., 60-80°C).[14][17] This treatment decomposes the surface dye, preventing it from staining other fabrics and enhancing the brilliance of the final shade.[15][18]

Troubleshooting Guide

Problem: My polyester fabric exhibits streaks, patchiness, or color spots after dyeing with this compound.

  • Possible Cause 1: Poor Dye Dispersion.

    • Explanation: this compound, being insoluble in water, must be in a fine, stable dispersion.[19] If the dye particles aggregate or flocculate, they can cause spots and uneven coloration.[5] This can be due to low-quality dyestuff, improper mixing, or incompatible auxiliaries.[5]

    • Solution: Ensure the dye is thoroughly pre-mixed into a paste before adding it to the dyebath.[9][20] Utilize a high-quality dispersing agent to maintain a stable dye dispersion throughout the process.[8][21]

  • Possible Cause 2: Inadequate Fabric Preparation.

    • Explanation: The presence of impurities, oils, or sizing agents on the fabric can inhibit uniform dye absorption, leading to patchy results.[2][13][22]

    • Solution: Thoroughly scour and rinse the fabric before dyeing to remove any contaminants.[13][22] The fabric should be fully wetted out to ensure even initial contact with the dyebath.[8]

  • Possible Cause 3: Uneven Liquor Circulation or Agitation.

    • Explanation: If the dye liquor does not circulate evenly or the fabric is not moved sufficiently, localized concentrations of dye and chemicals can occur, resulting in streaks.[1][22]

    • Solution: Ensure proper agitation and circulation within the dyeing equipment to maintain a homogenous dyebath.[1]

Problem: The final shade is significantly lighter than targeted and appears uneven or faded in areas.

  • Possible Cause 1: Incorrect Temperature Profile.

    • Explanation: Dyeing polyester with disperse dyes requires high temperatures (typically 130°C) to open the fiber structure and allow dye molecules to penetrate.[8][23] If the temperature is too low, dye uptake will be insufficient.[13] Furthermore, if the temperature is raised too quickly, especially between 85°C and 110°C where dye uptake accelerates, the dye can rush onto the fabric unevenly.[23]

    • Solution: Adhere to a controlled heating rate, typically 1-2°C per minute.[8][23] Ensure the dyeing machine reaches and holds the target temperature (e.g., 130°C) for the recommended duration (30-60 minutes) to allow for full dye penetration and leveling.[8]

  • Possible Cause 2: Improper pH Control.

    • Explanation: As mentioned in the FAQs, an incorrect pH can lead to poor dye stability and fixation. If the pH drifts upwards during the process, dye hydrolysis can occur, resulting in a weaker shade.[7][10]

    • Solution: Buffer the dyebath to maintain a stable pH of 4.5-5.5 throughout the entire dyeing cycle using an acetic acid/sodium acetate (B1210297) buffer system.[6][8]

Problem: There is poor batch-to-batch reproducibility of the final color.

  • Possible Cause 1: Inconsistent Process Parameters.

    • Explanation: Minor variations in temperature, pH, liquor ratio, or time between batches can lead to noticeable differences in the final shade.[1]

    • Solution: Strictly control and document all process parameters for each experiment. Use calibrated equipment and ensure precise measurements of dyes and auxiliaries. Implement a standardized dyeing protocol.

  • Possible Cause 2: Incomplete Reduction Clearing.

    • Explanation: If the reduction clearing process is not performed consistently, varying amounts of surface dye may remain, affecting the final perceived color and fastness properties.

    • Solution: Standardize the reduction clearing protocol, including chemical concentrations, temperature, and time, for all batches to ensure consistent removal of unfixed dye.[14]

Data Presentation: Process Parameters

For optimal results and reproducibility, the following parameters are recommended for dyeing polyester with this compound.

Table 1: Recommended Parameters for High-Temperature Dyeing

Parameter Recommended Range Rationale
Dyeing Temperature 130°C Opens polyester fiber structure for effective dye diffusion and penetration.[8][23]
pH Level 4.5 - 5.5 Ensures maximum stability of the disperse dye and optimal exhaustion.[6][7][8]
Holding Time 30 - 60 minutes Depends on the desired depth of shade; allows for dye migration and leveling.[8]
Heating Rate 1 - 2°C / minute Prevents rapid, uneven dye uptake, especially in the critical 85-110°C range.[8][23]

| Liquor Ratio | 1:10 to 1:15 | Ensures adequate liquor circulation and even contact between fabric and dyebath.[8] |

Table 2: Typical Recipe for Post-Dyeing Reduction Clearing

Component Concentration Purpose
Sodium Hydrosulfite 2 g/L Reducing agent to decompose unfixed surface dye.[9][24]
Caustic Soda (NaOH) 2-3 mL/L Provides the necessary alkaline conditions for the reduction process.[9][25]
Temperature 70 - 80°C Optimal temperature for the reduction reaction.[14]

| Time | 20 minutes | Sufficient duration for complete clearing.[14][17] |

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

  • Preparation:

    • Thoroughly scour and rinse the polyester substrate to remove any impurities.

    • Prepare the dyebath with the required amount of water. Add a dispersing/leveling agent (e.g., 1 g/L) and an antifoaming agent if necessary.

    • Adjust the dyebath pH to 4.5-5.5 using an acetic acid buffer.[9][20]

  • Dye Dispersion:

    • Separately, create a smooth paste of the required amount of this compound powder with a small amount of water.

    • Gradually add more water to this paste to create a fine, stable dispersion.

  • Dyeing Cycle:

    • Set the initial dyebath temperature to 60°C. Add the prepared dye dispersion to the bath.[20]

    • Introduce the polyester fabric into the dyebath.

    • Run for 15 minutes at 60°C to ensure even wetting and initial dye adsorption.[20]

    • Increase the temperature to 130°C at a controlled rate of 1-2°C per minute.[8][23]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[8]

    • After the holding period, cool the dyebath slowly to 70°C.

  • Rinsing:

    • Drain the dyebath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

Protocol 2: Post-Dyeing Reduction Clearing

  • Bath Preparation:

    • Prepare a fresh bath with water at 70-80°C.[14]

    • Add sodium hydrosulfite (2 g/L) and caustic soda (2-3 mL/L) to the bath.[9]

  • Clearing Process:

    • Immerse the rinsed, dyed fabric into the reduction clearing bath.

    • Treat for 20 minutes at 70-80°C.[14][17]

  • Final Rinsing and Neutralization:

    • Drain the clearing bath.

    • Rinse the fabric with hot water.

    • Neutralize the fabric with a dilute solution of acetic acid (if necessary) to remove residual alkali.[17]

    • Perform a final cold water rinse until the water runs clear.[13]

    • Dry the fabric.

Visualizations

Troubleshooting_Workflow problem problem cause cause solution solution uneven_dyeing Uneven Dyeing Observed (Streaks, Patches, Spots) dispersion Cause: Poor Dye Dispersion? uneven_dyeing->dispersion temp Cause: Incorrect Temp. Profile? uneven_dyeing->temp ph Cause: Improper pH? uneven_dyeing->ph prep Cause: Inadequate Prep? uneven_dyeing->prep check_dispersion Solution: Use High-Quality Dispersing Agent & Pre-mix Dye dispersion->check_dispersion Verify control_temp Solution: Control Heating Rate (1-2°C/min) & Hold Time temp->control_temp Verify control_ph Solution: Buffer Dyebath to pH 4.5-5.5 ph->control_ph Verify scour_fabric Solution: Thoroughly Scour and Wet-Out Fabric prep->scour_fabric Verify

Caption: Troubleshooting workflow for diagnosing and resolving uneven dyeing.

Dyeing_Parameters center_node center_node parameter_node parameter_node level_dyeing Level Dyeing temperature Temperature (130°C) temperature->level_dyeing ph pH (4.5-5.5) ph->level_dyeing dye_dispersion Dye Dispersion dye_dispersion->level_dyeing leveling_agent Leveling Agent leveling_agent->level_dyeing time Time (30-60 min) time->level_dyeing fabric_prep Fabric Prep fabric_prep->level_dyeing

Caption: Key interdependent parameters influencing the quality of disperse dyeing.

Experimental_Workflow step step process process final final start Fabric Preparation dye_prep Dye & Bath Preparation (pH 4.5-5.5) start->dye_prep dyeing High-Temp Dyeing (Ramp to 130°C, Hold) dye_prep->dyeing rinse1 Hot/Cold Rinse dyeing->rinse1 reduction Reduction Clearing (NaOH, Na2S2O4, 80°C) rinse1->reduction rinse2 Rinse & Neutralize reduction->rinse2 finish Level, Fast-Dyed Fabric rinse2->finish

Caption: Standard experimental workflow for dyeing polyester with this compound.

References

Technical Support Center: Optimization of Catalyst Concentration for Disperse Blue 85 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic degradation of Disperse Blue 85 and similar dyes.

Troubleshooting Guide

This guide addresses common problems encountered during the degradation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue/Question Potential Cause(s) Suggested Solution(s)
Why is the dye degradation efficiency low? Inadequate Catalyst Concentration: The amount of catalyst may be insufficient for the initial dye concentration.[1][2]Incrementally increase the catalyst dosage and monitor the degradation efficiency to determine the optimal concentration.[1] Be aware that an excessive catalyst amount can lead to turbidity, which may hinder light penetration in photocatalytic systems.[2]
Suboptimal pH: The pH of the reaction mixture significantly influences the surface charge of the catalyst and the generation of reactive oxygen species.[1][3]Determine the optimal pH for your specific catalyst system by conducting experiments across a range of pH values. For many advanced oxidation processes (AOPs), a slightly acidic to neutral pH is effective.[1][4]
Insufficient Oxidant Dosage (for Fenton/Photo-Fenton): The concentration of the oxidant (e.g., H₂O₂) may be too low to generate enough hydroxyl radicals.[1]Gradually increase the oxidant dosage. However, avoid excessive amounts as it can lead to scavenging of hydroxyl radicals.[5]
Why are the experimental results inconsistent? Inconsistent Mixing Speed: Inadequate mixing can lead to poor catalyst dispersion and mass transfer limitations.Ensure a consistent and appropriate mixing speed throughout the experiment to maintain a homogenous suspension. A typical mixing speed used is 50 rpm.[5]
Fluctuations in Temperature: Reaction kinetics can be temperature-dependent.[6]Maintain a constant temperature throughout the experiment unless investigating its effect.
Why does the color disappear but the COD/TOC removal is low? Formation of Intermediate Byproducts: The chromophore of the dye molecule has been broken, but the molecule has not been fully mineralized into CO₂ and H₂O.[1]- Increase the reaction time to allow for the complete oxidation of intermediates.[1]- Increase the catalyst and/or oxidant dosage.[1]- Consider a sequential treatment approach, such as combining with a biological treatment step.[1]
Why does the degradation rate decrease over time? Catalyst Deactivation/Saturation: The catalyst's active sites may become saturated with dye molecules or intermediates.- For reusable catalysts, consider regeneration procedures.- If the catalyst is not reusable, ensure the initial dosage is sufficient for the desired reaction time.
Accumulation of Intermediates: Intermediate products can compete with the dye molecules for the catalyst's active sites and reactive oxygen species.[6]Optimize the initial dye-to-catalyst ratio to minimize the rapid accumulation of inhibitory intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound degradation?

A1: Common catalysts fall under the category of Advanced Oxidation Processes (AOPs). These include:

  • Fenton's Reagent: A mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂).[4][5]

  • Photo-Fenton Reagents: Fenton's reagent combined with UV or visible light.[4]

  • Photocatalysts: Semiconductor materials like Titanium Dioxide (TiO₂), Zinc Oxide (ZnO), and Strontium Chromate (SrCrO₄) that are activated by light.[3][4][7]

Q2: How does catalyst concentration affect the degradation rate?

A2: Initially, increasing the catalyst concentration generally increases the degradation rate because more active sites are available for the reaction.[2] However, beyond an optimal concentration, the rate may plateau or even decrease. This can be due to increased turbidity of the solution, which scatters light and reduces the efficiency of photocatalysis, or due to the agglomeration of catalyst particles, which reduces the effective surface area.[8]

Q3: What is the role of pH in the degradation process?

A3: The pH of the solution is a critical parameter.[3] It can affect the surface charge of the catalyst, the aggregation of catalyst particles, and the potential for generating hydroxyl radicals, which are the primary oxidizing species in many AOPs.[1] For instance, the Fenton process is most effective at an acidic pH, typically around 3.[4][5]

Q4: Can the catalyst be reused?

A4: The reusability of a catalyst depends on the specific material and the reaction conditions. Some solid photocatalysts can be recovered and reused after washing and drying. However, their efficiency may decrease over multiple cycles due to surface fouling or poisoning. It is essential to test the catalyst's stability and activity over several cycles.

Data Presentation

Table 1: Optimized Conditions for Disperse Blue Dye Degradation using Fenton and Photo-Fenton Processes.

DyeCatalyst SystemCatalyst/Oxidant ConcentrationpHReaction TimeDegradation EfficiencyReference
Disperse Blue 79Fe²⁺/H₂O₂ (Fenton)20 mg/L Fe²⁺, 150 mg/L H₂O₂360 min85% Color Removal, 75% COD Removal[4][5]
Bezathrene Blue RSFe²⁺/H₂O₂/UV (Photo-Fenton)Not Specified33 hours77.09%[4]
Bezathrene Blue RSFe²⁺/H₂O₂/Sunlight (Helio-Photo-Fenton)Not Specified33 hours97.84%[4]

Table 2: Optimized Conditions for Photocatalytic Degradation of Disperse Blue Dyes.

DyeCatalystCatalyst ConcentrationpHInitial Dye ConcentrationDegradation EfficiencyReference
Disperse Blue 94Strontium Chromate (SrCrO₄)0.25 g / 100 mL7.03 x 10⁻⁵ MOptimum degradation observed[4][7]
Disperse Blue 79:1ZnO/Mn0.05 g / 100 mL8.53 x 10⁻⁵ M98% after 60 min[3]

Experimental Protocols

Protocol 1: Optimization of Catalyst Concentration for this compound Degradation using Fenton Process
  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

  • Experimental Setup:

    • In a series of beakers, add a fixed volume of the this compound solution.

    • Adjust the pH of each solution to the optimal level for the Fenton reaction (typically around 3) using dilute H₂SO₄ or NaOH.[4][5]

    • Place the beakers on a magnetic stirrer and maintain a constant stirring speed.

  • Catalyst Addition:

    • To each beaker, add a different concentration of the ferrous ion source (e.g., FeSO₄·7H₂O). The concentration range should be selected based on literature, for example, from 10 mg/L to 50 mg/L.[5]

    • Add a fixed concentration of H₂O₂ to each beaker to initiate the reaction.

  • Reaction and Sampling:

    • Start a timer immediately after the addition of H₂O₂.

    • At regular intervals (e.g., 10, 20, 30, 60 minutes), withdraw a sample from each beaker.

    • Immediately quench the reaction in the sample by adding a suitable reagent (e.g., a strong base to raise the pH) to stop the generation of hydroxyl radicals.

  • Analysis:

    • Centrifuge or filter the samples to remove any precipitated iron hydroxides.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Optimization: Plot the degradation efficiency against the catalyst concentration to determine the optimal dosage.

Protocol 2: Optimization of Catalyst Concentration for this compound Degradation using a Photocatalyst
  • Preparation of Dye Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Experimental Setup:

    • In a series of photoreactors, add a fixed volume of the this compound solution.

    • Adjust the pH to the desired value.

  • Catalyst Addition:

    • Add varying amounts of the photocatalyst (e.g., TiO₂, ZnO) to each reactor to achieve a range of concentrations (e.g., 0.1 g/L to 1.0 g/L).[9]

  • Adsorption-Desorption Equilibrium:

    • Stir the suspensions in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction and Sampling:

    • Turn on the light source (e.g., UV lamp or solar simulator).

    • At regular time intervals, withdraw samples from each reactor.

  • Analysis:

    • Centrifuge the samples to separate the catalyst particles.

    • Measure the absorbance of the supernatant and calculate the degradation efficiency as described in Protocol 1.

  • Optimization: Plot the degradation efficiency versus catalyst concentration to identify the optimal loading.

Mandatory Visualization

Experimental_Workflow_Catalyst_Optimization cluster_prep Preparation cluster_exp_setup Experimental Setup cluster_catalyst_addition Catalyst Addition cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep_dye Prepare this compound Stock Solution setup_reactors Set up a series of reactors with dye solution prep_dye->setup_reactors adjust_ph Adjust and control solution pH setup_reactors->adjust_ph add_catalyst Add varying concentrations of catalyst to each reactor adjust_ph->add_catalyst dark_adsorption Stir in dark (for photocatalysis) to reach adsorption equilibrium add_catalyst->dark_adsorption initiate_reaction Initiate reaction (add oxidant or turn on light) dark_adsorption->initiate_reaction sampling Collect samples at regular time intervals initiate_reaction->sampling separate_catalyst Separate catalyst from sample (centrifugation/filtration) sampling->separate_catalyst measure_absorbance Measure absorbance using UV-Vis Spectrophotometer separate_catalyst->measure_absorbance calculate_efficiency Calculate degradation efficiency measure_absorbance->calculate_efficiency determine_optimal Determine Optimal Catalyst Concentration calculate_efficiency->determine_optimal

Caption: Experimental workflow for optimizing catalyst concentration.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Degradation Efficiency cause1 Suboptimal Catalyst Concentration issue->cause1 cause2 Incorrect pH issue->cause2 cause3 Insufficient Oxidant (e.g., H₂O₂) issue->cause3 cause4 Poor Mixing issue->cause4 solution1 Vary catalyst concentration to find optimum cause1->solution1 solution2 Optimize pH of the reaction mixture cause2->solution2 solution3 Adjust oxidant dosage cause3->solution3 solution4 Ensure consistent and adequate stirring cause4->solution4 goal Improved Degradation Efficiency solution1->goal solution2->goal solution3->goal solution4->goal

Caption: Troubleshooting logic for low degradation efficiency.

References

Technical Support Center: Reducing Effluent Contamination from Disperse Blue 85 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the treatment of wastewater containing Disperse Blue 85.

Frequently Asked Questions (FAQs) & Troubleshooting

General Information

Q1: What are the primary environmental concerns associated with this compound?

This compound is a synthetic dye characterized by its low water solubility and complex aromatic structure, which makes it resistant to conventional wastewater treatment methods.[1] The primary environmental issues stemming from its release include:

  • Water Coloration: The intense color of the dye reduces sunlight penetration in water bodies, which can inhibit photosynthesis and disrupt aquatic ecosystems.[2][3]

  • Toxicity: Azo dyes, such as this compound, have the potential to break down into harmful aromatic amines, some of which are known to be toxic, mutagenic, or carcinogenic.[4][5]

  • High Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD): Effluents from dyeing processes typically contain high levels of organic pollutants, leading to increased COD and BOD, which depletes dissolved oxygen in water and harms aquatic life.[3][5]

Q2: What are the typical characteristics of untreated wastewater from this compound dyeing?

Wastewater from this compound dyeing processes is a significant source of pollution and typically exhibits the following characteristics:

  • High concentration of unfixed dye: Approximately 10-20% of the dye used in the process does not bind to the fabric and is released into the effluent.[6]

  • Presence of chemical auxiliaries: The effluent contains various chemicals used in the dyeing process, such as dispersing agents, leveling agents, and salts.[7]

  • Extreme pH and high temperatures: The wastewater is often characterized by high temperatures and fluctuating pH levels.[4]

  • High levels of Total Suspended Solids (TSS), COD, and BOD. [5]

Process Optimization & Troubleshooting

Q3: How can the dyeing process itself be optimized to reduce effluent contamination?

Optimizing the dyeing process is a crucial first step in minimizing the environmental impact. Key strategies include:

  • Lowering the liquor ratio: Reducing the amount of water used per unit of fabric (e.g., from a 1:15 to a 1:6–1:8 ratio) significantly decreases water, chemical, and energy consumption.[4]

  • Optimizing temperature and time: Precise control over the dyeing temperature and duration can enhance dye uptake by the fabric, thereby reducing the residual dye in the effluent.[4]

Q4: What are common issues and troubleshooting steps for various treatment methods for this compound effluent?

Here are some common problems encountered during the treatment of this compound wastewater and their potential solutions:

Adsorption-Based Treatment

IssuePossible CauseTroubleshooting Steps
Low dye removal efficiency Incorrect pH affecting surface charge.Conduct batch experiments to determine the optimal pH for adsorption. For many disperse dyes, a slightly acidic to neutral pH is effective.[1]
Insufficient adsorbent dosage.Increase the adsorbent dosage to provide more active sites for dye uptake.[1]
Adsorbent saturation.Regenerate the adsorbent if possible, or replace it with fresh adsorbent.
Competition from other substances in the effluent.Pre-treat the wastewater to remove interfering substances.

Chemical Coagulation/Flocculation

IssuePossible CauseTroubleshooting Steps
Poor floc formation Incorrect coagulant dosage (under-dosing or over-dosing).[1]Perform a jar test to determine the optimal coagulant dosage.
Suboptimal pH.Adjust the pH of the wastewater to the optimal range for the specific coagulant being used.[1]
High residual turbidity Inadequate mixing.Ensure proper rapid mixing for coagulant dispersion and slow mixing for flocculation.
Flocs are too small and do not settle.Consider using a flocculant aid to promote the formation of larger, denser flocs.

Advanced Oxidation Processes (AOPs) - e.g., Fenton's Reagent

IssuePossible CauseTroubleshooting Steps
Low color or COD removal Incorrect pH.Adjust the pH to the optimal range for the AOP (e.g., pH 3-4 for the Fenton process).[8]
Inappropriate H₂O₂/Fe²⁺ ratio.Optimize the molar ratio of hydrogen peroxide to the iron catalyst.[8]
Scavenging of radicals by other substances in the wastewater.Pre-treat the effluent to remove radical scavengers.
Formation of iron sludge High dosage of iron catalyst.Optimize the catalyst dosage to minimize sludge formation.

Biological Treatment

IssuePossible CauseTroubleshooting Steps
Low treatment efficiency Suboptimal operating conditions (pH, temperature).Ensure the pH and temperature are within the optimal range for the specific microorganisms being used.[4]
Insufficient nutrient availability for microbial growth.Supplement the medium with necessary nutrients.[4]
Toxicity of the dye or other chemicals to the microorganisms.Acclimatize the microbial culture to the wastewater or pre-treat the effluent to reduce toxicity.[4]

Quantitative Data on Treatment Efficiencies

The following tables summarize the performance of various treatment methods for disperse dyes, including those similar to this compound.

Table 1: Adsorption-Based Treatment of Disperse Dyes

AdsorbentDyeInitial Concentration (mg/L)Adsorbent Dose (g/L)pHContact TimeRemoval Efficiency (%)Reference
Iraqi Dates Palm Seeds Activated CarbonDisperse Blue 26----66.47[9]
Commercial Activated CarbonDisperse Blue 26----54.33[9]

Table 2: Chemical Treatment of Disperse Dyes

Treatment MethodDyeInitial Concentration (mg/L)Reagent DosagepHTreatment TimeColor Removal (%)COD Removal (%)Reference
Fenton (H₂O₂/Fe²⁺)Disperse Blue 7960150 mg/L H₂O₂, 20 mg/L Fe²⁺-60 min8575[8]
Coagulation (Organic/Inorganic Polymer)RCB Dye50-7.5-9592[9]
OzonationDisperse Dark Blue 148100--160 min79.6375.81 - 78.14[9]

Table 3: Biological and Enzymatic Treatment of Disperse Dyes

Treatment MethodDyeInitial Concentration (mg/L)Co-substrate/MediatorTreatment TimeDecolorization Rate (%)Reference
Sequential Batch BiofilterDisperse Blue 7948Present24 hours95[9]
Laccase from PycnoporusDisperse Blue 2BLN 100%500.15 mM HBT->85[6]

Experimental Protocols

1. Jar Test Protocol for Coagulation-Flocculation

This protocol is used to determine the optimal dosage of a coagulant for the treatment of this compound effluent.

Materials:

  • Six 1-liter beakers

  • Jar testing apparatus with six paddles

  • Wastewater containing this compound

  • Coagulant stock solution (e.g., alum, ferric chloride)

  • pH meter and adjustment solutions (e.g., NaOH, H₂SO₄)

  • Pipettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Fill each of the six beakers with 1000 mL of the this compound effluent.

  • pH Adjustment: Adjust the pH of the wastewater in each beaker to the desired level for the specific coagulant.

  • Coagulant Addition: While stirring at a rapid mix speed (e.g., 100-120 rpm), add increasing doses of the coagulant stock solution to five of the beakers. Leave one beaker as a control without any coagulant.[1]

  • Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure the complete and uniform dispersion of the coagulant.[1]

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote the formation of flocs.[1]

  • Settling: Stop the stirrers and allow the flocs to settle for 30 minutes.[1]

  • Analysis: Carefully collect a supernatant sample from each beaker and measure the residual dye concentration using a spectrophotometer at the maximum absorbance wavelength of this compound. Also, measure the final pH and turbidity.

  • Determine Optimal Dosage: The optimal coagulant dosage is the one that results in the highest dye removal with the lowest residual turbidity.

2. Batch Adsorption Protocol

This protocol is designed to evaluate the adsorption capacity of a specific adsorbent for this compound.

Materials:

  • Conical flasks (e.g., 250 mL)

  • Shaker or magnetic stirrers

  • Wastewater or a synthetic solution of this compound of known concentration

  • Adsorbent material

  • pH meter and adjustment solutions

  • Filtration apparatus

  • Spectrophotometer or HPLC

Procedure:

  • Preparation of Adsorbent and Dye Solution: Prepare a stock solution of this compound and a series of dilutions to the desired initial concentrations. Weigh the required amount of adsorbent.

  • Adsorption Experiment:

    • Add a fixed volume of the dye solution to a series of conical flasks.

    • Add a pre-determined amount of the adsorbent to each flask.

    • Adjust the pH of the solutions to the desired value.

  • Agitation: Place the flasks on a shaker or use magnetic stirrers to agitate the mixtures at a constant speed and temperature for a specified period (e.g., 2 hours) to ensure equilibrium is reached.[1]

  • Sampling and Analysis: At regular time intervals, withdraw a sample from each flask. Filter the sample immediately to remove the adsorbent. Analyze the filtrate for the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.[1]

  • Data Analysis: Calculate the percentage of dye removal and the amount of dye adsorbed per unit mass of adsorbent at equilibrium.

3. Laccase-Mediated Decolorization Protocol

This protocol outlines a method for the enzymatic decolorization of this compound using laccase.

Materials:

  • Flasks (e.g., 250 mL)

  • Thermostatic water bath or incubator

  • This compound solution

  • Buffer solution (to maintain optimal pH, e.g., pH 4)

  • Laccase enzyme solution

  • Mediator (e.g., 1-hydroxybenzotriazole (B26582) - HBT)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a flask, combine the this compound solution (e.g., 50 mg/L), buffer solution, and the mediator (e.g., 0.15 mM HBT).[6]

  • Enzyme Addition: Initiate the reaction by adding the laccase enzyme solution (e.g., 0.33 U/mL).[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the laccase (e.g., 65°C).[6]

  • Monitoring Decolorization: At different time intervals, withdraw a sample from the reaction mixture and measure the absorbance at the maximum wavelength of this compound using a spectrophotometer to determine the extent of decolorization.

  • Control Experiments: Run control experiments without the enzyme and without the mediator to assess their individual contributions to decolorization.

Visualizations

Experimental_Workflow_Coagulation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Wastewater This compound Effluent Beakers Prepare 6 Beakers (1000 mL each) Wastewater->Beakers pH_Adjust Adjust pH Beakers->pH_Adjust Coagulant Add Coagulant (Varying Doses) pH_Adjust->Coagulant Rapid_Mix Rapid Mix (1-3 min) Coagulant->Rapid_Mix Slow_Mix Slow Mix (15-30 min) Rapid_Mix->Slow_Mix Settle Settle (30 min) Slow_Mix->Settle Sample Collect Supernatant Settle->Sample Analyze Measure Residual Dye & Turbidity Sample->Analyze Optimal_Dose Determine Optimal Dosage Analyze->Optimal_Dose

Caption: Workflow for the Jar Test Protocol.

Logical_Relationship_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Treatment Efficiency Cause1 Incorrect pH Problem->Cause1 Cause2 Suboptimal Dosage Problem->Cause2 Cause3 Interfering Substances Problem->Cause3 Cause4 Process Conditions (Temp, Time) Problem->Cause4 Solution1 Optimize pH Cause1->Solution1 Solution2 Determine Optimal Dosage (e.g., Jar Test) Cause2->Solution2 Solution3 Pre-treatment Cause3->Solution3 Solution4 Adjust Operating Parameters Cause4->Solution4

Caption: Troubleshooting Logic for Low Treatment Efficiency.

References

Technical Support Center: Gas Fading in Textiles Dyed with Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and textile professionals encountering gas fading issues with textiles dyed with Disperse Blue 85.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and storage of dyed textiles.

Q: My polyester (B1180765) fabric dyed with this compound has developed a reddish or purplish hue after a period of storage. What is the cause of this color change?

A: This phenomenon is known as "gas fading" or "atmospheric fading." It is a chemical degradation of the dye molecule caused by exposure to atmospheric pollutants, primarily oxides of nitrogen (NOx), such as nitrogen dioxide (NO2).[1][2] Disperse dyes, particularly blue and violet shades based on azo and anthraquinone (B42736) structures, are susceptible to this issue.[1][2][3] The NOx gases react with the amino groups present in the dye's chemical structure, leading to a process called diazotization or nitrosation.[4][5] This reaction alters the dye's molecular structure, which in turn changes its light-absorbing properties and results in a visible color shift, often towards the red end of the spectrum.[2][6]

Q: What are the primary environmental factors that trigger or accelerate this gas fading?

A: The primary culprits are airborne oxides of nitrogen (NOx) and ozone.[1][7] These pollutants are common in urban and industrial environments, often originating from the combustion of gas heaters and vehicle exhaust.[2][4][5] Several factors can influence the severity of fading:

  • High concentration of NOx: The higher the concentration of nitrogen oxides in the air, the faster the fading will occur.[2]

  • High Humidity: Elevated humidity can sometimes accelerate the fading process, particularly in the presence of ozone.[4][5][6]

  • Ozone: In addition to NOx, atmospheric ozone can cause a similar fading effect, which is oxidative in nature.[6][7]

Q: My test samples are showing inconsistent fading. What variables could be at play?

A: Inconsistent fading can be attributed to several factors:

  • Uneven Pollutant Exposure: Samples stored in different locations may be exposed to varying concentrations of NOx. Even within the same storage area, airflow patterns can create micro-environments with higher pollutant levels.

  • Dye Penetration: The rate of fading can be influenced by the dye's position within the fiber.[6] Dye molecules on the surface of the fiber are more exposed to atmospheric gases and will fade more quickly than molecules that have penetrated deeper into the fiber core.[6] Inconsistent dyeing processes can lead to variations in dye penetration and thus, inconsistent fading.

  • Packaging Materials: Some packaging materials, like cardboard, can release polyphenols that may interact with the dyeing or contribute to discoloration.[8]

Q: How can I experimentally improve the gas fade resistance of textiles dyed with this compound?

A: You can implement several strategies to mitigate gas fading:

  • Application of Gas Fade Inhibitors: These are chemical finishes designed to protect the dye molecules. Polyalkylene imines are one type of inhibitor that can be applied to the textile via padding, spraying, or exhaustion methods to improve color fastness against atmospheric oxides of nitrogen.[2] Resinous-type inhibitors are also available for polyester, nylon, and other synthetic fabrics.[9]

  • Optimization of the Dyeing Process: Modifying the dyeing protocol to ensure deep and uniform penetration of the dye into the fiber core can offer some protection, as the polymer itself can shield the dye molecules from atmospheric contact.[6] This often involves dyeing at higher temperatures (around 130°C for polyester) to promote dye diffusion.[10]

  • Dye Selection: While this guide focuses on this compound, consider evaluating alternative disperse dyes known for better gas fade fastness in your specific application. Dyes can be engineered to have greater resistance by modifying their chemical structure, for instance, by reducing the basicity of the amino groups.[2][3]

Data Presentation

Table 1: Factors Influencing Gas Fading Severity

FactorEffect on FadingNotes
NOx Concentration Increases rate and severityPrimary cause of gas fading. Common in industrial and urban air.[2][4][5]
Ozone Concentration Can cause significant fadingAn oxidative fading mechanism, distinct from but often co-occurring with NOx fading.[6][7]
Relative Humidity Can accelerate fadingParticularly noted to increase the fading effect of ozone on some disperse dyes.[4][5][6]
Dye Penetration Deeper penetration reduces fadingDye on the fiber surface is more susceptible than dye in the fiber core.[6]
Fiber Type HighA known issue for disperse dyes on hydrophobic fibers like polyester, nylon, and cellulose (B213188) acetate.[1][2][11]

Table 2: Example Fastness Properties of Anthraquinone Disperse Dyes

Dye C.I. NumberFiber TypeLight FastnessWash Fastness (Staining)Sublimation FastnessRubbing Fastness
Disperse Blue 56 Polyester5-64-544-5
Disperse Blue 87 Polyester644-54-5
Disperse Red 92 Polyester54-53-44-5
Note: This data is for illustrative purposes for other disperse dyes. Fastness grades can vary based on dyeing concentration, substrate, and testing method.[3]

Experimental Protocols

AATCC Test Method 23: Colorfastness to Burnt Gas Fumes (Summarized Protocol)

This test is designed to determine the resistance of colored textiles to atmospheric oxides of nitrogen as derived from the combustion of gas.[6]

1. Principle: A specimen of the textile and a control fabric are exposed simultaneously to oxides of nitrogen in a closed chamber until the control fabric shows a color change corresponding to a standard of fading. The color change of the test specimen is then evaluated.[4][5]

2. Apparatus:

  • Exposure Chamber with a means for generating oxides of nitrogen (e.g., from a gas burner or a cylinder of nitric oxide).

  • Standard of Fading (Control Ribbon): A standard dyed fabric known to be sensitive to gas fading (e.g., dyed with 1% Disperse Blue 3).[6]

  • Gray Scale for Color Change for evaluation.

3. Procedure:

  • Specimen Preparation: Cut a piece of the test fabric.

  • Exposure:

    • Suspend the test specimen and a strip of the control ribbon in the exposure chamber. Ensure they hang freely and are not in contact with each other or heated surfaces.

    • Introduce the oxides of nitrogen into the chamber. The temperature should be maintained below the specified limit (e.g., 60°C or 140°F).

    • Monitor the control ribbon. The exposure constitutes one cycle when the control ribbon's color has changed to match a previously established fading standard.

  • Evaluation:

    • After one cycle, remove the specimens and allow them to condition.

    • Compare the color of the exposed test specimen with an unexposed piece of the same fabric.

    • Rate the change in color using the Gray Scale for Color Change. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.

  • Reporting:

    • Report the numerical rating for each specimen and the number of cycles conducted. If no color change is observed after one cycle, the test can be continued for a specified number of cycles.[4][5]

Mandatory Visualization

GasFadingMechanism cluster_env Environment cluster_textile Textile System pollutants Atmospheric Pollutants (e.g., NOx) reaction Chemical Reaction (Nitrosation/Diazotization of Amino Groups) pollutants->reaction fiber Polyester Fiber dye This compound (on fiber surface) dye->reaction altered_dye Altered Dye Molecule reaction->altered_dye result Color Fading & Hue Shift (Reddening) altered_dye->result

Caption: The chemical mechanism of gas fading on textiles.

TroubleshootingWorkflow cluster_mitigation Mitigation Options start Hue Shift (Reddening) Observed on Dyed Textile? test Conduct Standard Gas Fade Test (e.g., AATCC 23) start->test Yes result Evaluate Gray Scale Rating test->result pass Result Acceptable (e.g., Rating ≥ 4) result->pass Pass fail Result Unacceptable (e.g., Rating < 4) result->fail Fail mitigate Implement Mitigation Strategy fail->mitigate inhibitor Apply Gas Fade Inhibitor mitigate->inhibitor process Optimize Dyeing Process (Improve Penetration) mitigate->process reassess Re-test and Validate inhibitor->reassess process->reassess

Caption: A troubleshooting workflow for addressing gas fading.

Frequently Asked Questions (FAQs)

Q: What is gas fading? A: Gas fading is the discoloration or fading of dyes on textiles due to a chemical reaction with pollutants in the atmosphere.[1][12] The most common pollutants responsible are oxides of nitrogen (NOx), but sulfur oxides and ozone can also cause fading.[1][4][5] This type of fading can occur even when the textile is not exposed to light.[1][12]

Q: Which types of dyes are most susceptible to gas fading? A: Disperse dyes are particularly known for their susceptibility to gas fading, especially when used on hydrophobic fibers like polyester, nylon, and cellulose acetate.[2][7] Within this class, blue, violet, and red shades containing aminoanthraquinone or certain azo structures are often the most problematic.[1][2]

Q: Are there standard industry methods to test for gas fade resistance? A: Yes, the textile industry uses standardized test methods to evaluate colorfastness to gas fading. A prominent example is AATCC Test Method 23, "Colorfastness to Burnt Gas Fumes," which assesses resistance to nitrogen oxides.[6] There are also specific tests for evaluating resistance to ozone.[4][5] These tests provide a numerical rating (typically on a 1-5 scale) to quantify a dye's performance.

Q: What are gas fade inhibitors and how do they work? A: Gas fade inhibitors are chemical compounds applied to textiles to minimize color change from atmospheric pollutants.[9] They function by preferentially reacting with the NOx or ozone, or by forming a protective barrier around the dye molecules, thereby preventing the gases from degrading the dye. Examples include various amines and resinous compounds that can be applied during the finishing stage of textile production.[2][9]

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Disperse Blue 85 from textile samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: I am seeing low recovery of this compound from my textile samples. What are the recommended extraction procedures?

A1: Low recovery is often due to inefficient extraction from the textile matrix, particularly polyester (B1180765).[1] Here are some troubleshooting steps:

  • Solvent Selection: Methanol (B129727) is a common solvent for extracting disperse dyes.[2][3] For polyester fibers, more rigorous solvents like chlorobenzene (B131634) or dimethylformamide (DMF) may be necessary to achieve good recovery.[1]

  • Extraction Technique: Ultrasonic extraction is a widely used and effective method.[2][3] Ensure your ultrasonication parameters (time and temperature) are optimized. A typical starting point is 30 minutes at 50-60°C.[3][4]

  • Sample Homogenization: Finely chopping or shredding the textile sample increases the surface area for extraction, leading to improved efficiency.

  • Extraction Conditions: For challenging extractions from polyester, heating at elevated temperatures (e.g., 100-130°C) with a solvent like chlorobenzene can be effective.[1]

Q2: My sample extract is very dirty and I suspect it's causing issues with my LC-MS system. How can I clean up my sample?

A2: Complex sample matrices, such as textile extracts, can introduce numerous interferences.[5] Proper sample cleanup is crucial to minimize matrix effects.[5] Consider the following techniques:

  • Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components.[5] Reversed-phase (C18) or polymer-based SPE cartridges are good starting points for the non-polar this compound.

  • Filtration: Always filter your final extract through a 0.22 µm or 0.45 µm syringe filter (PTFE is a good choice for the organic solvents used) before injection to remove particulates and prevent clogging of your LC system.[3]

  • Dilution: A simple yet effective strategy to reduce the concentration of matrix components is to dilute the sample extract.[6] This is particularly useful if your analyte concentration is high enough that sensitivity is not compromised.

LC-MS Method Development

Q3: I am not getting good chromatographic peak shape for this compound. What are some common issues and solutions?

A3: Poor peak shape can be caused by a variety of factors. Here are some things to check:

  • Column Choice: A C18 reversed-phase column is a standard choice for the separation of disperse dyes.[4]

  • Mobile Phase Composition: A typical mobile phase for disperse dye analysis consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier.

  • Mobile Phase Modifier: Adding a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[4][7] Ammonium acetate (B1210297) can also be used as a buffer.[7]

  • Flow Rate and Gradient: Optimize your flow rate and gradient profile to ensure adequate separation of this compound from any co-eluting matrix components.

Q4: I am unsure of the best mass spectrometry parameters for this compound. Where should I start?

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of disperse dyes.[7]

  • Precursor Ion: Based on its molecular formula (C18H14ClN5O5) and weight (415.79 g/mol ), the expected precursor ion ([M+H]+) would be at m/z 416.8.[8]

  • MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode for its high sensitivity and selectivity.[2] Since validated transitions for this compound are not published, it is recommended to perform a product ion scan on the precursor ion (m/z 416.8) to identify the most abundant and stable fragment ions. Based on the fragmentation of similar dyes, you can expect to see characteristic product ions. A good starting point for method development would be to monitor a few of the most intense product ions.

Troubleshooting Matrix Effects

Q5: My signal for this compound is inconsistent and I suspect ion suppression. How can I confirm this?

A5: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the analyte, leading to a decreased signal.[5] Here are two common methods to assess matrix effects:

  • Post-Column Infusion: Infuse a standard solution of this compound at a constant rate into the mobile phase after the analytical column. Inject a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Post-Extraction Spike: Compare the peak area of this compound in a standard solution to the peak area of the same amount of analyte spiked into a blank matrix extract after the extraction process. A lower peak area in the matrix sample indicates ion suppression.

Q6: What are the likely sources of matrix effects in textile extracts for this compound analysis?

A6: The primary sources of matrix interference from textiles, particularly polyester, include:

  • Polyester Oligomers: These are low molecular weight polymers that can leach from the textile during extraction and are known to cause significant matrix effects in LC-MS analysis.[9][10] Both linear and cyclic oligomers can be present.[10]

  • Finishing Agents and Additives: Textiles are often treated with a variety of chemicals such as softeners, flame retardants, and anti-static agents. These compounds can be co-extracted and interfere with the analysis.

  • Other Dyes and Pigments: If the textile is a blend or has been treated with other colorants, these can also co-elute and cause matrix effects.

Q7: How can I mitigate the matrix effects I am observing?

A7: Here is a systematic approach to mitigating matrix effects:

  • Improve Sample Preparation: As discussed in Q2, more effective sample cleanup using techniques like SPE is the first line of defense against matrix effects.[5]

  • Optimize Chromatography: Adjust your LC method (gradient, column chemistry) to chromatographically separate this compound from the interfering matrix components.

  • Use an Internal Standard: An isotopically labeled internal standard for this compound would be ideal to compensate for matrix effects. If unavailable, a structurally similar compound that does not interfere with this compound can be used as an internal standard.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[5]

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of disperse dyes. Note that these are starting points and should be optimized for your specific instrument and application.

ParameterTypical Value/ConditionReference
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)[3][7]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[4][7]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[4][7]
Flow Rate 0.3 - 0.6 mL/min[7]
Injection Volume 5 - 10 µL[7]
Ionization Mode ESI Positive[7]
This compound [M+H]+ m/z 416.8[8]

Experimental Protocols

Protocol 1: Standard Extraction of this compound from Textiles

This protocol is a general starting point for the extraction of this compound from textile samples.

  • Sample Preparation: Accurately weigh approximately 1.0 g of the finely cut textile sample into a suitable extraction vessel.

  • Extraction: Add 20 mL of methanol to the vessel.

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at 50°C.[3]

  • Centrifugation: After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the textile fibers and any insoluble material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS analysis. If high matrix effects are observed, consider a dilution step before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Textile Sample extraction Solvent Extraction (e.g., Methanol, Ultrasonication) sample->extraction cleanup Sample Cleanup (Filtration/SPE) extraction->cleanup lc LC Separation (C18 Column) cleanup->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Internal Standard/Matrix-Matched Curve) ms->quant report Final Report quant->report

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

troubleshooting_matrix_effects start Inconsistent Signal or Low Recovery Observed check_recovery Is Analyte Recovery Low? start->check_recovery optimize_extraction Optimize Extraction Protocol (Solvent, Time, Temp) check_recovery->optimize_extraction Yes check_matrix_effect Assess Matrix Effect (Post-Column Infusion/Post-Extraction Spike) check_recovery->check_matrix_effect No optimize_extraction->check_matrix_effect matrix_present Matrix Effect Confirmed? check_matrix_effect->matrix_present optimize_cleanup Improve Sample Cleanup (SPE, Dilution) matrix_present->optimize_cleanup Yes end Reliable Quantification matrix_present->end No optimize_lc Optimize LC Separation (Separate Analyte from Interference) optimize_cleanup->optimize_lc use_is Implement Internal Standard (Isotopically Labeled or Analog) optimize_lc->use_is matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched matrix_matched->end

Caption: A troubleshooting decision tree for addressing matrix effects.

ion_suppression_pathway cluster_source ESI Source cluster_process Ionization Process cluster_outcome Result droplet Charged Droplet competition Competition for Charge and Droplet Surface Area droplet->competition evaporation Inefficient Droplet Evaporation droplet->evaporation analyte Analyte (this compound) analyte->droplet matrix Matrix Components (e.g., Polyester Oligomers) matrix->droplet suppression Reduced Analyte Ions Entering Mass Spectrometer competition->suppression evaporation->suppression

Caption: The mechanism of ion suppression in the ESI source.

References

Process parameter optimization for microbial remediation of azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the process parameter optimization for microbial remediation of azo dyes.

Frequently Asked Questions (FAQs)

Q1: My microbial culture is not showing any significant decolorization of the azo dye. What are the initial checks I should perform?

A1: When observing a lack of decolorization, it's crucial to systematically verify your experimental setup. First, confirm the viability of your microbial inoculum. Streak a sample onto a suitable agar (B569324) medium to check for growth. Second, ensure the media composition is correct, including the basal salt medium and any required co-substrates. Third, verify that the initial dye concentration is not at a toxic level for the selected microorganism; concentrations that are too high can inhibit microbial activity.[1][2] Finally, confirm that the incubation conditions (temperature, pH, and aeration) are within the optimal range for your specific microbial strain.

Q2: What is the optimal pH range for microbial decolorization of azo dyes?

A2: The optimal pH for bacterial decolorization of azo dyes typically falls within the range of 6.0 to 10.0.[3][4] However, the ideal pH can vary significantly depending on the specific microbial species and the chemical structure of the azo dye. For instance, some studies have reported maximum decolorization under neutral to slightly alkaline conditions. It is recommended to perform a pH optimization experiment for your specific system.

Q3: How does temperature affect the efficiency of azo dye bioremediation?

A3: Temperature is a critical parameter that directly influences microbial growth and enzymatic activity.[5] Most bacteria used for azo dye degradation have an optimal temperature range of 30-40°C.[6][7] Temperatures below the optimum can slow down the metabolic rate, while temperatures above the optimum can lead to enzyme denaturation and decreased cell viability, both resulting in reduced decolorization efficiency.[3][5]

Q4: Can the initial concentration of the azo dye impact the remediation process?

A4: Yes, the initial dye concentration is a significant factor. While a certain concentration is required as a substrate for the microorganisms, excessively high concentrations can be toxic and inhibit microbial growth and enzymatic activity.[1] The optimal initial dye concentration varies between different microorganisms and dyes. It is advisable to test a range of concentrations to determine the optimal level for your experiment.[4][8]

Q5: Is a supplementary carbon or nitrogen source necessary for efficient decolorization?

A5: Azo dyes are often deficient in carbon, making it difficult for microorganisms to utilize them as a sole carbon source.[9] Therefore, the addition of a supplementary carbon source, such as glucose or starch, often enhances decolorization by providing the necessary energy for microbial growth and the production of reducing equivalents required for breaking the azo bonds.[8][9][10] Similarly, an additional nitrogen source, like yeast extract or peptone, can also promote microbial growth and, consequently, decolorization.[9][11]

Troubleshooting Guides

Issue 1: Low Decolorization Efficiency

Possible Cause Troubleshooting Step
Suboptimal pH Measure the pH of your culture medium. Adjust the pH to the optimal range for your microbial strain (typically 6.0-10.0) using sterile buffers or acids/bases.[3][4]
Incorrect Temperature Verify the incubator temperature. Ensure it is set to the optimal temperature for your microorganism, usually between 30-40°C.[6][7]
Inappropriate Inoculum Size An inoculum size that is too small may lead to a long lag phase and slow decolorization. Conversely, an overly large inoculum can lead to rapid nutrient depletion. Optimize the inoculum size, often starting with a range of 2-10% (v/v).[1][12]
Nutrient Limitation The basal medium may be lacking essential nutrients or a co-substrate. Supplement the medium with an additional carbon source (e.g., glucose, starch) and a nitrogen source (e.g., yeast extract, peptone) to enhance microbial activity.[9][10][11]
Dye Toxicity The initial dye concentration may be too high, inhibiting microbial growth. Perform a toxicity assay or test a range of lower dye concentrations.[1][2]
Oxygen Inhibition The breakdown of azo bonds is a reductive process that is often inhibited by the presence of oxygen. For many bacteria, static or microaerophilic conditions are more effective for decolorization than shaking (aerobic) conditions.[13]

Issue 2: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Inoculum Variability Ensure that the inoculum is from a fresh, actively growing culture and that the cell density is consistent for each experiment. Standardize the age and preparation of the inoculum.
Media Preparation Inconsistencies Prepare all media components from the same stock solutions and ensure thorough mixing. Autoclave all batches under the same conditions to avoid variations in media composition.
Fluctuations in Incubation Conditions Use a calibrated incubator and monitor the temperature and shaking speed (if applicable) throughout the experiment. Ensure a consistent pH in all replicates.
Inaccurate Measurement of Decolorization Calibrate the spectrophotometer before each use. Ensure that the samples are properly centrifuged and filtered to remove all microbial cells before measuring the absorbance.[14]

Quantitative Data Summary

Table 1: Optimal Process Parameters for Azo Dye Decolorization by Various Bacteria

Microorganism Azo Dye Optimal pH Optimal Temp. (°C) Optimal Inoculum Size (%) Decolorization Efficiency (%)
Pseudomonas aeruginosaBrown 703Neutral38Not Specified71.36
Pseudomonas aeruginosaMethyl Red940Not Specified88.37
Bacillus subtilisAcid Orange-108.54010100
Streptomyces DJP15Azo Blue7.0-7.5353>76
Klebsiella spp.Mixed Dyes5-7353Not Specified
Bacillus megateriumAcid Red 3377301091

Experimental Protocols

Protocol 1: Determining Percentage of Azo Dye Decolorization

This protocol outlines the spectrophotometric method for quantifying the extent of microbial decolorization of an azo dye.

Materials:

  • Microbial culture in liquid medium containing the azo dye

  • Control medium (without microbial inoculum) with the same concentration of azo dye

  • Spectrophotometer

  • Centrifuge

  • Cuvettes

  • Micropipettes and sterile tips

Procedure:

  • At specified time intervals, aseptically withdraw a sample (e.g., 2 mL) from both the experimental and control flasks.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the microbial cells.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using the spectrophotometer. Use the sterile medium as a blank.

  • Calculate the percentage of decolorization using the following formula[15][16]: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

    • Initial Absorbance is the absorbance of the control sample at time zero.

    • Final Absorbance is the absorbance of the experimental sample at a given time point.

Visualizations

Experimental_Workflow A Prepare sterile minimal salt medium B Add azo dye to defined concentration A->B C Inoculate with microbial culture B->C D Incubate under optimized conditions (pH, Temp, Aeration) C->D E Collect samples at time intervals D->E F Centrifuge to remove biomass E->F G Measure absorbance of supernatant F->G H Calculate % Decolorization G->H

Caption: Experimental workflow for assessing microbial decolorization of azo dyes.

Caption: Logical troubleshooting steps for low azo dye decolorization efficiency.

References

Stabilizing Disperse Blue 85 solutions for repeatable spectroscopic measurements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stabilizing Disperse Blue 85 Solutions

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the preparation and stabilization of this compound solutions for repeatable spectroscopic measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with in solution?

This compound is a single azo class dye with the chemical formula C18H14ClN5O5 and a molecular weight of 415.79.[1] It is a dark blue powder that is insoluble in water, which presents a primary challenge for preparing solutions for spectroscopic analysis.[1] Its tendency to aggregate and flocculate in aqueous and some organic solutions can lead to inconsistent and non-repeatable spectroscopic measurements.

Q2: What are the main factors that affect the stability of this compound solutions?

The stability of disperse dye solutions, including this compound, is influenced by several factors:

  • Solvent Choice: The type of solvent and its polarity are critical.

  • Temperature: Higher temperatures can increase solubility but may also accelerate degradation or aggregation.

  • pH: The pH of the solution can affect the dye's chemical structure and stability.[2][3][4]

  • Light Exposure: Azo dyes can be susceptible to photodegradation.

  • Presence of Contaminants: Impurities in the dye or solvent can act as nucleation sites for aggregation.[4]

  • Concentration: Higher concentrations are more prone to aggregation and precipitation.

Q3: What is the difference between aggregation and flocculation of dye particles?

Aggregation is the reversible clumping of dye particles, which can often be redispersed by agitation or sonication. Flocculation, on the other hand, is an irreversible process where dye particles form larger, stable clusters that will not redisperse easily, leading to precipitation and a decrease in the concentration of the dye in solution.[4]

Q4: How can I improve the stability of my this compound solution?

To enhance stability, consider the following:

  • Use a high-purity grade of this compound.

  • Select an appropriate organic solvent in which the dye is sufficiently soluble.

  • Employ dispersing agents to prevent particle aggregation.

  • Prepare fresh solutions before use and store them in the dark.

  • Filter the solution to remove any undissolved particles or aggregates.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and spectroscopic measurement of this compound solutions.

Problem Possible Cause Recommended Solution
Inconsistent Absorbance Readings 1. Solution instability (aggregation/flocculation).2. Precipitation of the dye over time.3. Temperature fluctuations affecting solubility.1. Add a dispersing agent to the solvent.2. Prepare fresh solutions immediately before measurement.3. Use a thermostatically controlled cuvette holder.
High Background or Noisy Spectrum 1. Presence of suspended particles scattering light.2. Contaminated or scratched cuvette.3. Solvent absorbance in the measurement range.1. Filter the solution through a 0.45 µm syringe filter.2. Thoroughly clean or replace the cuvette.3. Use a high-purity solvent and run a baseline correction with the same solvent.
Shifting λmax (Wavelength of Maximum Absorbance) 1. Change in solvent polarity.2. Alteration of solution pH.3. Degradation of the dye.1. Maintain a consistent solvent system for all measurements.2. Buffer the solution if pH sensitivity is suspected.3. Protect the solution from light and prepare it fresh.
Low Absorbance Despite Correct Concentration 1. Incomplete dissolution of the dye.2. Adsorption of the dye to the container walls.1. Use sonication to aid dissolution.2. Choose a solvent with higher solubility for this compound.

Data Presentation

Table 1: Factors Affecting the Stability of this compound Solutions

Factor Effect on Stability Recommendation for Spectroscopic Measurements
Solvent This compound is insoluble in water. Solubility is higher in polar aprotic solvents like DMF and acetone.[5]Use solvents such as acetone, ethanol, or dimethylformamide (DMF) for preparing stock solutions.
Temperature Increased temperature generally increases solubility but may also increase the rate of aggregation and degradation.[4]Prepare solutions at room temperature. If heating is used for dissolution, cool the solution to a stable temperature before measurement.
pH The stability of disperse dyes can be pH-dependent. Extreme pH values can lead to degradation.[2][3][4]For aqueous dilutions, maintain a neutral pH unless the experimental protocol requires otherwise.
Light Azo dyes can undergo photodegradation upon exposure to UV light.Prepare and store solutions in amber vials or protect them from light to minimize degradation.
Additives Dispersing agents can prevent aggregation and improve solution stability.[4]Consider the use of a suitable dispersing agent if solution instability is observed.

Table 2: Illustrative Spectroscopic Data for Disperse Dyes in Different Solvents

Note: The following data is illustrative for disperse dyes and should be experimentally verified for this compound.

Solvent Typical λmax Range (nm) Notes
Acetone580 - 620Good for initial dissolution.
Ethanol590 - 630A commonly used solvent for spectroscopy.
Dimethylformamide (DMF)600 - 640Often provides higher solubility for disperse dyes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder (high purity)

    • Volumetric flask (e.g., 100 mL, Class A)

    • Analytical balance

    • Chosen solvent (e.g., acetone, ethanol, or DMF, spectroscopic grade)

    • Ultrasonic bath

  • Procedure:

    • Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

    • Transfer the powder to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to wet the powder.

    • Place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution.

    • Add more solvent to the flask, ensuring the dye is fully dissolved.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter.

    • Store the stock solution in a tightly sealed, light-protected container.

Protocol 2: Spectroscopic Measurement of this compound

  • Materials:

    • This compound stock solution

    • Spectroscopic grade solvent (same as used for the stock solution)

    • Volumetric flasks and pipettes for dilutions

    • UV-Vis spectrophotometer

    • Matched quartz or glass cuvettes

  • Procedure:

    • Prepare a series of standard solutions by diluting the stock solution with the chosen solvent.

    • Turn on the spectrophotometer and allow it to warm up and stabilize.

    • Set the spectrophotometer to scan a wavelength range appropriate for a blue dye (e.g., 400-800 nm).

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Measure the absorbance spectrum of a diluted standard solution to determine the wavelength of maximum absorbance (λmax).

    • Set the spectrophotometer to measure the absorbance at the determined λmax.

    • Measure the absorbance of the blank and all standard solutions.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Acetone, DMF) weigh->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate filter Filter (0.45 µm) sonicate->filter prepare_standards Prepare Standard Dilutions filter->prepare_standards set_spectro Set up Spectrophotometer prepare_standards->set_spectro measure_lambda_max Determine λmax set_spectro->measure_lambda_max measure_abs Measure Absorbance measure_lambda_max->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve measure_sample Measure Unknown Sample plot_curve->measure_sample

Caption: Workflow for preparing and analyzing this compound solutions.

Troubleshooting_Tree start Inconsistent Spectroscopic Measurements? check_solution Is the solution clear and free of precipitates? start->check_solution check_instrument Is the instrument calibrated and the cuvette clean? check_solution->check_instrument Yes prepare_fresh Prepare a fresh solution. Consider using a dispersing agent. check_solution->prepare_fresh No check_lambda Is the λmax consistent? check_instrument->check_lambda Yes recalibrate Recalibrate the instrument and clean/replace the cuvette. check_instrument->recalibrate No check_solvent Verify the solvent purity and consistency. check_lambda->check_solvent No stable_measurement Stable Measurement Achieved check_lambda->stable_measurement Yes prepare_fresh->check_solution filter_solution Filter the solution (0.45 µm). recalibrate->check_instrument check_solvent->check_lambda

References

Validation & Comparative

Comparative Analysis of Disperse Blue 85 and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the performance and potential biological impact of chemical compounds is paramount. This guide provides a detailed comparative analysis of Disperse Blue 85 against other common azo dyes, focusing on their performance characteristics in textile applications and their cytotoxic effects. All data is presented in a standardized format to facilitate objective comparison, and detailed experimental protocols are provided for key assays.

Executive Summary

This compound, a single azo disperse dye, is a widely used colorant for synthetic fibers, particularly polyester (B1180765). Its performance, in terms of color fastness, is a critical factor for its application. Concurrently, the potential toxicological profile of this and other azo dyes is a significant concern for human health and environmental safety. This guide presents a comparative look at this compound alongside other representative azo dyes—Disperse Blue 79, Disperse Blue 56, Disperse Red 1, and Disperse Orange 3—across key performance and safety parameters.

Data Presentation

Physicochemical Properties
Dye NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1137012222-83-2C₁₈H₁₄ClN₅O₅415.79[1]
Disperse Blue 791134512239-34-8C₂₄H₂₇BrN₆O₁₀639.41
Disperse Blue 566328512217-79-7C₁₄H₁₂N₂O₃256.26
Disperse Red 1111102872-52-8C₁₆H₁₈N₄O₂314.34
Disperse Orange 311005730-40-5C₁₂H₁₀N₄O₂242.23
Comparative Performance Data: Color Fastness

The following table summarizes the color fastness properties of the selected dyes on polyester fabric. Ratings are based on a scale of 1 to 5 for washing and sublimation fastness (where 5 indicates the best performance) and 1 to 8 for light fastness (where 8 indicates the best performance).

Dye NameWash Fastness (ISO 105-C06)Light Fastness (AATCC 16)Sublimation Fastness (ISO 105-P01)
This compound 4-5 [1]5 [1]Good
Disperse Blue 79GoodExcellentExcellent
Disperse Blue 562-3GoodModerate
Disperse Red 1ModeratePoorGood
Disperse Orange 3ModeratePoorGood

Note: "Good," "Excellent," and "Moderate" are qualitative descriptors found in the literature. Specific numerical ratings under standardized test conditions are essential for precise comparison.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for the selected dyes, primarily focusing on the IC50 value (the concentration of a substance that inhibits a biological process by 50%). The data is primarily from studies on the human hepatoma cell line HepG2, a common model for assessing xenobiotic toxicity.

Dye NameCell LineAssayIC50 Value (µg/mL)
This compound HepG2MTTData not readily available
Disperse Red 1HepG2MTTGenotoxic effects observed
Disperse Red 13HepG2MTTDecreased mitochondrial activity
Disperse Orange 1HepG2MTTReduced mitochondrial activity after 72h

Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The provided information highlights observed cytotoxic effects.

Experimental Protocols

Color Fastness to Washing (ISO 105-C06)

This method determines the resistance of the color of textiles to domestic and commercial laundering procedures.

1. Principle: A textile specimen in contact with specified adjacent fabrics is laundered, rinsed, and dried under controlled conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the staining of the adjacent fabrics are assessed.

2. Apparatus and Reagents:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel balls (6 mm in diameter).

  • Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).

  • ECE reference detergent 'B' (without optical brightener).

  • Sodium perborate (B1237305) tetrahydrate.

  • Grade 3 water.

  • Grey Scale for assessing change in color and staining.

3. Procedure:

  • Prepare a composite specimen by sewing the test fabric (40 mm x 100 mm) to a piece of multifibre adjacent fabric of the same size.

  • Prepare the washing solution (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate in Grade 3 water).

  • Place the composite specimen and the specified number of stainless steel balls in a stainless steel container.

  • Add the required volume of the pre-heated washing solution.

  • Treat the container in the Launder-Ometer for the specified time and temperature (e.g., 40 minutes at 40°C for A2S test).

  • After treatment, rinse the specimen twice in Grade 3 water and then in running cold tap water.

  • Squeeze the excess water and dry the specimen in air at a temperature not exceeding 60°C.

  • Assess the change in color of the test specimen and the staining of the multifibre adjacent fabric using the appropriate Grey Scales under standardized lighting.

Color Fastness to Light (AATCC Test Method 16.3)

This method evaluates the resistance of a material's color to the fading effects of light.

1. Principle: A specimen of the textile is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. The change in color is assessed by comparing the exposed sample to an unexposed portion of the same sample.

2. Apparatus:

  • Xenon-arc lamp fading apparatus.

  • AATCC Blue Wool Lightfastness Standards.

  • Grey Scale for Color Change.

3. Procedure:

  • Mount the test specimen in a sample holder.

  • Place the mounted specimen in the xenon-arc fading apparatus.

  • Expose the specimen to the light source for a specified number of AATCC Fading Units (AFUs) or until a specified Blue Wool Standard fades to a predetermined Grey Scale rating. The test conditions (e.g., continuous light or alternating light and dark cycles, black panel temperature, and relative humidity) should be selected based on the end-use of the material.[2][3][4]

  • After exposure, evaluate the change in color of the exposed portion of the specimen by comparing it to the unexposed portion using the Grey Scale for Color Change. The rating is given on a scale of 1 (severe fading) to 5 (no fading).[2]

Color Fastness to Sublimation (ISO 105-P01)

This method determines the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

1. Principle: A specimen of the textile is placed in contact with an undyed white fabric and subjected to a specific temperature and pressure for a set duration in a heating device. The change in color of the specimen and the staining of the white fabric are assessed.

2. Apparatus:

  • Heat-setting device capable of maintaining a specified temperature and pressure.

  • Undyed, bleached white fabric (e.g., polyester).

  • Grey Scale for assessing change in color and staining.

3. Procedure:

  • Prepare a composite specimen by placing the dyed fabric (40 mm x 100 mm) between two pieces of the undyed white fabric.

  • Place the composite specimen in the preheated heating device at the specified temperature (e.g., 180°C, 210°C) and pressure for a specified time (e.g., 30 seconds).[5][6]

  • After the specified time, remove the specimen and allow it to cool.

  • Assess the change in color of the dyed specimen and the degree of staining on the white fabric using the appropriate Grey Scales.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow water-soluble MTT to a purple insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

2. Apparatus and Reagents:

  • Human hepatoma (HepG2) cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well microtiter plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

3. Procedure:

  • Seed HepG2 cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test dyes in the cell culture medium.

  • Remove the old medium from the cells and add the dye solutions at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the dyes) and a negative control (medium only).

  • Incubate the cells with the dyes for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Mandatory Visualization

Metabolic Activation of Azo Dyes and Potential Signaling Pathway

The toxicity of many azo dyes is linked to their metabolic activation into carcinogenic aromatic amines. This process, primarily carried out by azoreductase enzymes in the liver and gut microbiota, can lead to cellular stress and the activation of inflammatory signaling pathways such as the NF-κB pathway.

Metabolic activation of azo dyes and NF-κB pathway.
Experimental Workflow for Comparative Dye Analysis

The following diagram outlines the general workflow for a comparative analysis of different disperse dyes.

G Dye_Selection Select Dyes (this compound & Comparators) Fabric_Preparation Prepare Fabric (e.g., Polyester) Dye_Selection->Fabric_Preparation Dyeing Dyeing Process Fabric_Preparation->Dyeing Performance_Testing Performance Testing Dyeing->Performance_Testing Toxicity_Testing Toxicity Testing Dyeing->Toxicity_Testing Wash_Fastness Wash Fastness (ISO 105-C06) Performance_Testing->Wash_Fastness Light_Fastness Light Fastness (AATCC 16) Performance_Testing->Light_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Performance_Testing->Sublimation_Fastness Data_Analysis Data Analysis & Comparison Wash_Fastness->Data_Analysis Light_Fastness->Data_Analysis Sublimation_Fastness->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) Toxicity_Testing->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assay (e.g., Ames Test) Toxicity_Testing->Genotoxicity_Assay Cytotoxicity_Assay->Data_Analysis Genotoxicity_Assay->Data_Analysis Report Generate Comparison Guide Data_Analysis->Report

Workflow for comparative dye analysis.

References

A Comparative Performance Analysis: Disperse Blue 85 Versus Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Dye Performance

In the realm of synthetic colorants, the selection of a dye is a critical decision guided by a multitude of performance factors. This guide provides a comprehensive comparison of Disperse Blue 85, a monoazo dye, against the well-established class of anthraquinone (B42736) disperse dyes. This objective analysis, supported by experimental data and detailed methodologies, is intended to assist researchers and scientists in making informed decisions for their specific applications.

Executive Summary

This compound, a workhorse in the dyeing of polyester (B1180765) and its blends, offers a distinct performance profile when compared to anthraquinone-based blue dyes. While anthraquinone dyes are renowned for their brilliant shades and generally good light fastness, they often exhibit lower tinctorial strength and can be more susceptible to atmospheric fading. This compound, as an azo dye, typically provides strong color yield but may have varying fastness properties depending on its specific chemical structure. This guide delves into a quantitative comparison of their performance characteristics.

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and a representative anthraquinone dye, Disperse Blue 56. The data has been compiled from various technical sources. It is important to note that direct comparisons can be influenced by variations in experimental conditions, substrate, and dye concentration.

Performance ParameterThis compound (Azo)Disperse Blue 56 (Anthraquinone)Test Method
Chemical Class Single AzoAnthraquinone-
Shade on Polyester Reddish Navy BlueBright BlueVisual
Light Fastness 57ISO 105-B02
Washing Fastness (Staining) 4-53-4ISO 105-C06
Washing Fastness (Fading) 54-5ISO 105-C06
Sublimation Fastness (Ironing) 54-5ISO 105-P01
Perspiration Fastness (Fading) 55ISO 105-E04
Perspiration Fastness (Staining) 54-5ISO 105-E04
Tinctorial Strength HighLowSpectrophotometry (K/S)

Key Performance Insights

  • Color Strength: Azo dyes like this compound generally possess higher tinctorial strength (color yield) compared to anthraquinone dyes like Disperse Blue 56. This means that a smaller amount of an azo dye may be required to achieve the same depth of shade, offering a potential cost advantage.

  • Light Fastness: Anthraquinone dyes are well-regarded for their excellent light fastness.[1][2] In this comparison, Disperse Blue 56 demonstrates superior resistance to fading upon exposure to light.

  • Wash Fastness: this compound exhibits very good to excellent wash fastness, both in terms of color change and staining of adjacent fibers.[3] Disperse Blue 56 shows slightly lower performance in preventing staining.[4]

  • Sublimation Fastness: Both dye types demonstrate good to excellent resistance to sublimation, which is critical for processes involving heat setting or ironing.[3][4]

Experimental Protocols

To ensure reproducibility and accurate comparison of dye performance, standardized experimental protocols are imperative. The following are detailed methodologies for the key experiments cited in this guide.

Wash Fastness (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus: Launder-Ometer or a similar device providing mechanical agitation at a specified temperature, stainless steel balls, multifiber adjacent fabric, and a grey scale for assessing color change and staining.

  • Procedure:

    • A composite specimen is prepared by sewing the dyed fabric (e.g., 10 cm x 4 cm) to a piece of multifiber adjacent fabric of the same dimensions.[5]

    • The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and a set number of stainless-steel balls.[6][7]

    • The container is then agitated in the Launder-Ometer at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a defined duration (e.g., 30 or 45 minutes).[6][7]

    • After the washing cycle, the composite specimen is removed, rinsed thoroughly with water, and dried.

    • The change in color of the dyed specimen and the degree of staining on each fiber of the multifiber fabric are assessed visually using the appropriate grey scales under standardized lighting conditions.[5]

Light Fastness (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Apparatus: Xenon arc lamp apparatus, blue wool standards (rated 1-8), and a grey scale for assessing color change.[8][9]

  • Procedure:

    • A specimen of the dyed fabric is mounted on a sample holder.

    • A set of blue wool standards is also mounted on a separate holder.

    • The specimen and the blue wool standards are simultaneously exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[8][10]

    • The exposure is continued until a specified level of fading is observed on a particular blue wool standard, or for a predetermined period.

    • The change in color of the dyed specimen is then compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.[9]

Sublimation Fastness (ISO 105-P01)

This test determines the resistance of the color of textiles to the action of dry heat, as encountered during processes like ironing or heat-setting.

  • Apparatus: A heating device capable of maintaining a constant temperature and applying a specified pressure, and an undyed white fabric.[1][11]

  • Procedure:

    • A specimen of the dyed fabric is placed in contact with an undyed white fabric.[12]

    • The composite specimen is placed in the heating device and subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a defined time (e.g., 30 seconds).[11]

    • After the heat treatment, the composite specimen is removed and allowed to cool.

    • The change in color of the dyed specimen and the staining of the undyed white fabric are assessed using the grey scales.[12]

Color Yield (K/S Value) Measurement

The color yield on a textile substrate is quantitatively expressed by the Kubelka-Munk equation, which relates the reflectance of the dyed fabric to the absorption (K) and scattering (S) coefficients.

  • Apparatus: A reflectance spectrophotometer.

  • Procedure:

    • The reflectance (R) of the dyed fabric is measured across the visible spectrum (typically 400-700 nm) using a spectrophotometer.[13]

    • The K/S value at the wavelength of maximum absorption is calculated using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance of the sample.[13][14]

    • A higher K/S value indicates a greater color yield for a given dye concentration on the fabric.

Dyeing Kinetics

The study of dyeing kinetics involves measuring the rate of dye uptake by the fiber over time. This provides insights into the efficiency of the dyeing process.

  • Apparatus: A laboratory dyeing machine with temperature control, a spectrophotometer.

  • Procedure:

    • A dyebath is prepared with a known concentration of the disperse dye, a dispersing agent, and a pH buffer.

    • A pre-weighed sample of the textile substrate is introduced into the dyebath.

    • The dyeing process is carried out at a constant temperature.

    • At regular time intervals, a small aliquot of the dyebath is withdrawn.

    • The absorbance of the aliquot is measured using a spectrophotometer at the wavelength of maximum absorption for the dye.

    • The concentration of the dye remaining in the dyebath is determined from a pre-established calibration curve (absorbance vs. concentration).

    • The percentage of dye exhaustion (%E) at each time point is calculated using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye in the dyebath and Cₜ is the concentration of the dye at time t.[15]

    • A plot of dye exhaustion versus time provides the dyeing rate curve.

Visualizing the Comparison and Processes

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

cluster_dyes Dye Classes cluster_properties Performance Properties This compound This compound Color Strength Color Strength This compound->Color Strength High Light Fastness Light Fastness This compound->Light Fastness Good Wash Fastness Wash Fastness This compound->Wash Fastness Very Good Sublimation Fastness Sublimation Fastness This compound->Sublimation Fastness Excellent Anthraquinone Dyes Anthraquinone Dyes Anthraquinone Dyes->Color Strength Low Anthraquinone Dyes->Light Fastness Excellent Anthraquinone Dyes->Wash Fastness Good Anthraquinone Dyes->Sublimation Fastness Good to Excellent Start Start Prepare Composite Specimen Prepare Composite Specimen Start->Prepare Composite Specimen Laundering in Launder-Ometer Laundering in Launder-Ometer Prepare Composite Specimen->Laundering in Launder-Ometer Rinse and Dry Rinse and Dry Laundering in Launder-Ometer->Rinse and Dry Assess Color Change and Staining Assess Color Change and Staining Rinse and Dry->Assess Color Change and Staining End End Assess Color Change and Staining->End Start Start Prepare Dyebath Prepare Dyebath Start->Prepare Dyebath Dyeing at Constant Temperature Dyeing at Constant Temperature Prepare Dyebath->Dyeing at Constant Temperature Withdraw Aliquots at Intervals Withdraw Aliquots at Intervals Dyeing at Constant Temperature->Withdraw Aliquots at Intervals Measure Absorbance Measure Absorbance Withdraw Aliquots at Intervals->Measure Absorbance Calculate Dye Exhaustion Calculate Dye Exhaustion Measure Absorbance->Calculate Dye Exhaustion Plot Exhaustion vs. Time Plot Exhaustion vs. Time Calculate Dye Exhaustion->Plot Exhaustion vs. Time End End Plot Exhaustion vs. Time->End

References

A Comparative Guide to the Validation of an HPLC Method for Disperse Blue 85 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Disperse Blue 85, a synthetic dye commonly used in the textile industry. Due to its potential allergenic and carcinogenic properties, accurate and reliable quantification of this dye in various matrices is crucial for quality control and safety assessment.

This document presents a detailed experimental protocol for an HPLC-based quantification method, alongside a comparative analysis with alternative techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Thin-Layer Chromatography (TLC) with densitometry. The performance of each method is evaluated based on key validation parameters, supported by representative experimental data.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, speed, and cost. While HPLC with UV/Vis or Photodiode Array (PDA) detection is a widely used and robust technique, UPLC-MS/MS and TLC-Densitometry offer distinct advantages in certain applications.

ParameterHPLC-PDAUPLC-MS/MSTLC-Densitometry
Linearity (r²) > 0.999> 0.993> 0.994
Limit of Detection (LOD) ~0.1 µg/mL[1]0.02 - 1.35 ng/mL[2]~0.83 µg/mL[3]
Limit of Quantification (LOQ) Not specified0.06 - 4.09 ng/mL[2]~2.77 µg/mL[3]
Accuracy (% Recovery) 98.3% - 101.5%81.8% - 114.1%[2]93% - 105%[4]
Precision (%RSD) < 2%< 16.3%[2]< 4.82%[4]
Selectivity GoodVery HighModerate
Analysis Time ~20-30 min< 10 minVariable
Cost ModerateHighLow

Note: The data presented in this table is a compilation from various studies on disperse dyes and other analytes and serves as a representative comparison.[1][2][3][4]

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-PDA, making it the method of choice for trace-level detection and analysis in complex matrices.[2][5] TLC-Densitometry, on the other hand, provides a cost-effective and high-throughput screening alternative, although with lower sensitivity and resolution.[3][4]

Experimental Protocols

HPLC Method for this compound Quantification

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.

1.1. Materials and Reagents:

  • This compound analytical standard

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

1.2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

1.3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Maximum absorbance wavelength of this compound (determined by UV-Vis scan).

1.4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For textile samples, a solvent extraction (e.g., with methanol or a mixture of solvents) followed by filtration is typically required.[2]

Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank, a placebo (matrix without the analyte), and the analyte in the presence of the matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be > 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

    • Reproducibility: Analysis of replicate samples in different laboratories (if required). The precision is expressed as the relative standard deviation (%RSD), which should typically be < 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[6][7]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[6][7]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Parameter Optimization MD2 System Suitability MD1->MD2 V1 Specificity MD2->V1 V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 RA2 Data Reporting RA1->RA2

Caption: Experimental workflow for HPLC method validation.

Method_Comparison cluster_HPLC HPLC-PDA cluster_UPLC UPLC-MS/MS cluster_TLC TLC-Densitometry H_Sens Sensitivity (µg/mL) H_Sel Selectivity (Good) H_Cost Cost (Moderate) U_Sens Sensitivity (ng/mL) U_Sel Selectivity (Very High) U_Cost Cost (High) T_Sens Sensitivity (µg/mL) T_Sel Selectivity (Moderate) T_Cost Cost (Low)

References

Unraveling the Aquatic Ecotoxicity of Disperse Blue Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ecotoxicity of various Disperse Blue dyes reveals significant differences in their impact on aquatic organisms. This guide provides researchers, scientists, and drug development professionals with a concise overview of available experimental data, standardized testing protocols, and insights into the potential molecular mechanisms of toxicity.

Disperse Blue dyes, a class of synthetic colorants widely used in the textile industry, are of growing environmental concern due to their potential to contaminate aquatic ecosystems. Their low water solubility and persistence can lead to adverse effects on fish, invertebrates, and algae. This comparative guide synthesizes available ecotoxicity data for several common Disperse Blue dyes to facilitate a better understanding of their relative environmental risks.

Comparative Ecotoxicity Data

The following table summarizes the acute ecotoxicity data for a selection of Disperse Blue dyes across different trophic levels. The data, primarily derived from quantitative structure-activity relationship (QSAR) models and some experimental studies, highlights the variability in toxicity among these compounds.

Dye NameTest OrganismEndpointDurationValue (mg/L)
Disperse Blue 79 Pimephales promelas (Fathead minnow)LC5096 hours145
Daphnia magna (Water flea)EC5048 hours145
Disperse Blue 291 Pimephales promelas (Fathead minnow)LC5096 hours0.0675
Daphnia magna (Water flea)EC5048 hours0.0675

Note: Data for Disperse Blue 79 and 291 are based on a QSAR study. The oral LD50 for Disperse Blue 35 in rats is >2000 mg/kg, but this is not directly comparable to aquatic toxicity.

Mechanisms of Ecotoxicity: A Look into Signaling Pathways

Disperse dyes can exert their toxic effects through various molecular mechanisms, including the disruption of enzymatic functions, induction of oxidative stress, and interference with endocrine signaling pathways.[1] For instance, some azo dyes, a group to which some Disperse Blue dyes belong, can be broken down into carcinogenic aromatic amines under certain environmental conditions.[2]

A recent study on Disperse Blue 79 in zebrafish (Danio rerio) has shed light on a specific toxicological pathway. The study identified the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), Retinoid X Receptor (RXR), and Pregnane X Receptor (PXR) as critical molecular initiating events.[3] This activation leads to downstream effects on lipid metabolism and xenobiotic disposition, ultimately resulting in decreased fecundity.[3][4]

G cluster_exposure Exposure cluster_cellular Cellular Response cluster_downstream Downstream Effects cluster_organismal Organismal Impact DB79 Disperse Blue 79 PPARa_RXR PPARα/RXR Activation DB79->PPARa_RXR binds to PXR PXR Activation DB79->PXR binds to Lipid Altered Lipid Metabolism PPARa_RXR->Lipid Xenobiotic Altered Xenobiotic Metabolism PXR->Xenobiotic Fecundity Decreased Fecundity Lipid->Fecundity Xenobiotic->Fecundity

Signaling pathway of Disperse Blue 79 toxicity.

Experimental Protocols for Ecotoxicity Testing

The ecotoxicity data for disperse dyes are typically generated following standardized guidelines to ensure consistency and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines for assessing the effects of chemicals on aquatic organisms.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Species such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) are commonly used.

  • Procedure: Fish are exposed to a range of concentrations of the test substance. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, calculated using statistical methods.

OECD 202: Daphnia sp., Acute Immobilisation Test

This guideline is used to determine the concentration at which 50% of the daphnids (water fleas) are immobilized (EC50) after a 48-hour exposure.

  • Test Organism: Daphnia magna is a commonly used species.

  • Procedure: Young daphnids are exposed to various concentrations of the test substance. The number of immobilized individuals is recorded at 24 and 48 hours.

  • Endpoint: The EC50 value is calculated based on the immobilization data.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae over a 72-hour period.

  • Test Organism: Species like Scenedesmus subspicatus are used.

  • Procedure: Algal cultures are exposed to different concentrations of the test substance. The growth of the algae is measured over 72 hours, typically by cell counting or measuring biomass.

  • Endpoint: The EC50, the concentration causing a 50% reduction in growth rate or yield, is determined.

The general workflow for these aquatic ecotoxicity tests is depicted in the following diagram.

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_obs Observation & Data Collection cluster_analysis Data Analysis A Test Substance Preparation D Exposure of Organisms to Test Concentrations A->D B Test Organism Acclimation B->D C Test Media Preparation C->D E Record Mortality/ Immobilization/Growth Inhibition D->E F Statistical Analysis (e.g., Probit, Logit) E->F G Determination of LC50 / EC50 F->G

General workflow for aquatic ecotoxicity testing.

References

A Comparative Guide to Disperse Blue 85 and Reactive Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Disperse Blue 85 and reactive dyes in textile applications. The information presented is supported by experimental data to assist researchers and professionals in selecting the appropriate dye system for their specific needs.

Introduction: Fundamental Differences

The primary distinction between this compound and reactive dyes lies in their chemical nature and the mechanism by which they adhere to textile fibers. This fundamental difference dictates their suitability for different types of fabrics and influences their performance characteristics.

This compound is a non-ionic monoazo dye.[1] It is sparingly soluble in water and is applied from a fine aqueous dispersion.[2][3] Its application is primarily for hydrophobic synthetic fibers, most notably polyester (B1180765).[1][2][3] The dyeing mechanism involves the diffusion of the small dye molecules into the amorphous regions of the polyester fibers at high temperatures, where they become physically trapped as the fiber cools and the structure contracts.[2]

Reactive dyes , on the other hand, are water-soluble anionic dyes that are predominantly used for natural cellulosic fibers like cotton, viscose, and linen, as well as protein fibers such as silk and wool.[2][3] Their defining characteristic is the presence of a reactive group that forms a strong, permanent covalent bond with the hydroxyl (-OH) or amino (-NH2) groups of the fiber.[2] This chemical reaction makes the dye an integral part of the fiber, leading to excellent wash fastness.

Comparative Performance Data

The following tables summarize the typical performance characteristics of this compound on polyester and a representative reactive dye, Reactive Blue 19, on cotton. The data is compiled from various industry and academic sources.

Table 1: General Properties and Applications

PropertyThis compoundReactive Dyes (Represented by Reactive Blue 19)
C.I. Name This compoundReactive Blue 19
CAS Registry No. 12222-83-2[1]2580-78-1[4]
Molecular Structure Single Azo[1]Anthraquinone[5]
Solubility Insoluble in water[1]Water-soluble
Primary Fiber Polyester and polyester blends[1]Cotton, viscose, modal, and their blends[4][6]
Bonding Mechanism Physical diffusion and entrapment in fiber[2]Covalent chemical bond with fiber[2]
Application Temp. High temperature (typically >100°C)[1]Lower temperature (typically 30-80°C)

Table 2: Comparative Fastness Properties

Fastness PropertyThis compound on PolyesterReactive Blue 19 on CottonTest Standard (Typical)
Light Fastness 5[1]6-7[7]ISO 105-B02 / AATCC 16
Wash Fastness (Color Change) 4-5[1]4ISO 105-C06 / AATCC 61
Wash Fastness (Staining) 5[1]4ISO 105-C06 / AATCC 61
Perspiration Fastness (Acidic & Alkaline) 5[1]4ISO 105-E04 / AATCC 15
Rubbing/Crocking (Dry) 4-54[7]ISO 105-X12 / AATCC 8
Rubbing/Crocking (Wet) 4-53[7]ISO 105-X12 / AATCC 8
Ironing Fastness 5[1]4-5[7]ISO 105-X11 / AATCC 133

Note: Fastness ratings are on a scale of 1 to 5 for washing, perspiration, rubbing, and ironing (5 being excellent) and 1 to 8 for light fastness (8 being excellent).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Wash Fastness (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic and commercial laundering procedures.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel containers (550 ± 50 mL).

  • Stainless steel balls (6 mm diameter).

  • Multifiber adjacent fabric (e.g., DW type for tests up to 50°C, TV type for tests at 60°C and above).

  • ECE reference detergent.

  • Sodium perborate (B1237305).

  • Grey Scale for assessing color change and staining.

  • Spectrophotometer or color matching cabinet.

Procedure:

  • Specimen Preparation: A 10 cm x 4 cm specimen of the dyed fabric is cut. A piece of multifiber adjacent fabric of the same dimensions is attached to it by sewing along one of the shorter edges.

  • Washing Solution Preparation: A solution containing 4 g/L ECE detergent and 1 g/L sodium perborate is prepared in distilled water.

  • Washing Process: The composite specimen is placed in a stainless-steel container. 150 mL of the washing solution and 10 stainless steel balls are added. The container is sealed and placed in the Launder-Ometer.

  • The apparatus is operated for 45 minutes at a specified temperature (e.g., 49°C for AATCC 61 Test No. 2A or 40°C/60°C for ISO 105 C06).[8]

  • Rinsing and Drying: After the cycle, the composite specimen is removed, rinsed twice with distilled water, and then with cold tap water. Excess water is squeezed out. The stitching between the specimen and the multifiber fabric is removed, and they are dried separately in a warm air oven at a temperature not exceeding 60°C.

  • Evaluation: The change in color of the dyed specimen and the staining of each fiber in the multifiber fabric are assessed by comparing them with the original fabric and an unstained multifiber fabric, respectively, using the appropriate Grey Scales under standardized lighting.

Light Fastness (ISO 105-B02)

This method is used to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus and Materials:

  • Light fastness tester equipped with a Xenon arc lamp.

  • Blue Wool Lightfastness Standards (1-8).

  • Opaque masks.

  • Grey Scale for assessing color change.

  • Sample holders.

Procedure:

  • Specimen Preparation: A specimen of the dyed fabric of a suitable size is prepared. A portion of the specimen is covered with an opaque mask to serve as an unexposed control.

  • Exposure: The specimen, along with a set of Blue Wool Lightfastness Standards, is mounted in the holders of the light fastness tester.

  • The samples are exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.[9]

  • The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen, corresponding to a certain rating on the Grey Scale for Color Change.

  • Evaluation: The light fastness of the specimen is assessed by comparing the change in its color with the changes that have occurred in the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.[10]

Crocking (Rubbing) Fastness (ISO 105-X12 / AATCC 8)

This test evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

Apparatus and Materials:

  • Crockmeter.

  • Standard white cotton rubbing cloth.

  • Grey Scale for assessing staining.

  • Distilled water (for wet crocking).

Procedure:

  • Specimen Preparation: A specimen of the dyed fabric (at least 5 cm x 13 cm) is mounted on the base of the crockmeter.

  • Dry Crocking: A dry, white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The finger is passed back and forth 10 times over the specimen with a downward force of 9N.

  • Wet Crocking: The procedure is repeated with a wet rubbing cloth. The cloth is wetted with distilled water and squeezed to a specific wet pick-up percentage (e.g., 65% for AATCC 8 or 100% for ISO 105-X12).[11][12]

  • Evaluation: The amount of color transferred to the white rubbing cloths is assessed using the Grey Scale for Staining under standardized lighting. A rating from 1 (heavy staining) to 5 (no staining) is assigned for both dry and wet tests.[7]

Visualizing the Dyeing Processes

The following diagrams illustrate the generalized workflows for the application of this compound and reactive dyes.

Disperse_Dyeing_Workflow Disperse Dyeing Process for Polyester cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Prepare Dye Dispersion (this compound + Dispersing Agent) D Add Dye Dispersion A->D B Prepare Dyebath (Water, pH buffer - Acetic Acid) B->D C Load Polyester Fabric C->D E Heat to 130°C D->E F Hold for 30-60 min E->F G Cool Down F->G H Rinse G->H I Reduction Clearing (Caustic Soda + Hydrosulfite) H->I J Rinse & Neutralize I->J K Dry J->K

Caption: Workflow for this compound dyeing on polyester.

Reactive_Dyeing_Workflow Reactive Dyeing Process for Cotton cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Dissolve Reactive Dye D Add Dissolved Dye A->D B Prepare Dyebath (Water + Salt) B->D C Load Cotton Fabric C->D E Run for Exhaustion D->E F Add Alkali (Soda Ash) E->F G Run for Fixation F->G H Drain & Rinse G->H I Soaping at Boil H->I J Rinse (Hot & Cold) I->J K Dry J->K

Caption: Workflow for reactive dyeing on cotton.

Conclusion

The choice between this compound and reactive dyes is primarily dictated by the textile substrate. This compound offers good all-around fastness properties for polyester, a fiber that cannot be dyed with reactive dyes. Reactive dyes, conversely, provide excellent wash fastness on cellulosic fibers due to the formation of a permanent covalent bond. While this compound shows very good performance in terms of wash, perspiration, and ironing fastness on polyester, reactive dyes generally exhibit superior light fastness on cotton. The distinct application processes, including temperature and chemical requirements, also play a significant role in the selection of the appropriate dye system for a given textile application.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical techniques for the quantification of Disperse Blue 85, an azo dye used primarily in the textile industry. The selection of a robust and reliable analytical method is crucial for quality control, regulatory compliance, and research. This document details the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC) with various detectors and UV-Visible (UV-Vis) Spectrophotometry, supported by experimental data from studies on disperse dyes.

Data Presentation: Performance Comparison

The choice of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. HPLC methods, particularly when coupled with mass spectrometry, offer superior performance for trace-level detection and identification.[1] UV-Vis spectrophotometry provides a simpler, more cost-effective, albeit less specific, alternative suitable for preliminary screening.[1][2]

Table 1: Performance Characteristics of Analytical Methods for Disperse Dye Analysis

ParameterHPLC-PDA/DADHPLC-MSHPLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.7 mg/L[1][3]Surpasses DIN 54231 method requirements[1][3]~0.02 - 2.0 ng/L[1]Method-dependent, generally higher than HPLC
Limit of Quantitation (LOQ) Not SpecifiedNot Specified~0.06 - 8.0 ng/L[1]Method-dependent, generally higher than HPLC
Linearity (Range) 1 to 20 mg/L[1]Not Specified2.0 to 100.0 ng/mL[1][4]Dependent on dye concentration and adherence to Beer's Law
Precision (%RSD) 5.6% (Overall)[1]Not Specified< 6% (Intra-day), < 13% (Inter-day)[1][4]Generally < 5% for replicate measurements
Selectivity GoodHighVery HighLow to Moderate
Confidence in Identification Moderate (based on retention time and UV-Vis spectrum)High (with m/z confirmation)[1][3]Very High (with parent/daughter ion confirmation)[1][4]Low (susceptible to interference from other colored compounds)
Experimental Workflow and Cross-Validation Logic

Cross-validation ensures that an analytical method produces consistent and reliable results across different techniques or laboratories.[2] The workflow involves developing and validating individual methods and then comparing their performance using the same set of quality control samples.

Cross_Validation_Workflow cluster_0 Method 1: HPLC-MS/MS cluster_1 Method 2: UV-Vis Spectrophotometry M1_Dev Method Development (LC & MS Parameters) M1_Val Method Validation (ICH Guidelines: Linearity, LOD, LOQ, Accuracy, Precision) M1_Dev->M1_Val M1_Analysis Sample Analysis (QC Samples) M1_Val->M1_Analysis Compare Comparative Analysis (Statistical Evaluation of Results) M1_Analysis->Compare M2_Dev Method Development (λmax Determination) M2_Val Method Validation (ICH Guidelines: Linearity, LOD, LOQ, Accuracy, Precision) M2_Dev->M2_Val M2_Analysis Sample Analysis (QC Samples) M2_Val->M2_Analysis M2_Analysis->Compare Req Define Analytical Requirements (Sensitivity, Matrix, Throughput) Req->M1_Dev High Sensitivity & Selectivity Req->M2_Dev Rapid Screening & Cost-Effectiveness Report Final Report & Method Selection Compare->Report

Caption: Logical workflow for the cross-validation of two analytical techniques.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. The following protocols are adapted from established methods for the analysis of disperse dyes.[2][5][6]

High-Performance Liquid Chromatography (HPLC) with MS/MS Detection

This method offers high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices like textiles or environmental water.[4]

a) Sample Preparation (Textile Matrix)

  • Accurately weigh 1.0 gram of the textile sample.

  • Add 20 mL of methanol (B129727) to the sample in a suitable vessel.[5]

  • Perform ultrasonic extraction at 50°C for 30 minutes.[5]

  • Centrifuge the extract for 10 minutes at 10,000 rpm.[5]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[2][5]

b) Sample Preparation (Water Matrix)

  • Use solid-phase extraction (SPE) to pre-concentrate the dye from the water sample.

  • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

  • Pass a known volume of the water sample through the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the dye with a small volume of an organic solvent (e.g., methanol).

  • The eluate is then ready for HPLC analysis.

c) Chromatographic and MS Conditions

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.[5]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[5]

  • Mobile Phase: Gradient elution is typically employed using:

    • A: 0.1% Formic acid in water.[4]

    • B: Methanol or Acetonitrile.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 5-10 µL.[2][7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

UV-Visible (UV-Vis) Spectrophotometry

This technique is a simpler, faster method for quantification, best suited for samples where this compound is the primary colorant and interfering substances are minimal.[8]

a) Sample and Standard Preparation

  • Prepare a standard stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a suitable solvent like methanol.

  • Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1-20 µg/mL).[8]

  • Prepare the sample by dissolving a known quantity in the same solvent and diluting it to fall within the calibration range.

b) Analysis Protocol

  • Wavelength Scan: Perform a wavelength scan from 200-800 nm using one of the standard solutions to determine the wavelength of maximum absorbance (λmax).[8]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.[8]

  • Sample Measurement: Measure the absorbance of the prepared sample solution at the λmax.

  • Quantification: Determine the concentration of this compound in the sample by using the equation of the line from the calibration curve.

Conclusion

The cross-validation of analytical techniques is paramount for ensuring data integrity. For the analysis of this compound, HPLC coupled with MS/MS detection provides the highest level of sensitivity and confidence, making it the preferred method for regulatory testing and trace analysis in complex matrices.[1][4] HPLC with PDA detection offers a robust and cost-effective alternative for routine quality control.[2] UV-Vis spectrophotometry, while less specific, serves as a rapid and economical tool for preliminary screening and quantification in simple sample matrices.[2][8] The ultimate choice of method should be guided by the specific analytical requirements, including sensitivity needs, sample complexity, and available instrumentation.

References

Comparative Performance of Disperse Blue 85 in Microfiber Dyeing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a comparative study on the dyeing of polyester (B1180765) microfibers with C.I. Disperse Blue 85, alongside two other representative disperse dyes: C.I. Disperse Red 60 and C.I. Disperse Yellow 54. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive performance comparison supported by experimental data and detailed methodologies. The selection of these dyes allows for a comparison across different color spectrums and energy levels, with Disperse Red 60 being a low-energy dye and this compound and Yellow 54 being higher-energy dyes.

The finer filament structure of microfiber fabrics presents unique challenges in dyeing, including the need for higher dye concentrations to achieve desired color depths and potential variations in fastness properties compared to conventional polyester. This guide aims to elucidate these differences through a structured presentation of performance data.

Quantitative Performance Data

The following tables summarize the key performance indicators for this compound, Disperse Red 60, and Disperse Yellow 54 when applied to polyester microfiber. The data is a compilation from various studies and represents typical performance under standardized laboratory conditions.

Table 1: Color Yield (K/S) at 2% o.w.f. Dyeing

DyeC.I. NameChemical ClassK/S Value (on Polyester Microfiber)
This compound11370Monoazo~ 18-22
Disperse Red 6060756Anthraquinone~ 15-19
Disperse Yellow 5447020Quinoline~ 20-24

Note: K/S values are estimates for microfiber based on the general understanding that microfibers yield lower color depth for the same dye percentage compared to conventional polyester.

Table 2: Color Fastness Properties

DyeWash Fastness (ISO 105-C06, C2S)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
Color Change Staining Rating (Blue Wool Scale)
This compound4-54-55
Disperse Red 60444-5
Disperse Yellow 544-54-56-7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Dyeing Protocol for Polyester Microfiber

This protocol outlines the high-temperature exhaust dyeing method.

  • Fabric Preparation: Scour the polyester microfiber fabric with a 2 g/L non-ionic detergent and 1 g/L soda ash solution at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with deionized water and air dry.

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of disperse dye (2% on the weight of the fabric) with a dispersing agent (1 g/L).

    • Add the dye dispersion to the dye bath containing a leveling agent (1 g/L) and a pH buffer (acetic acid/sodium acetate) to maintain a pH of 4.5-5.5.

    • The material-to-liquor ratio should be maintained at 1:10.

  • Dyeing Process:

    • Introduce the prepared fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dye bath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot water.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a non-ionic detergent.

    • Treat the fabric in this bath at 70°C for 20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with 1 g/L acetic acid, rinse, and air dry.

Fastness Testing Protocols
  • Wash Fastness (ISO 105-C06, C2S): A 10 cm x 4 cm specimen of the dyed fabric is stitched between two pieces of standard multi-fiber fabric. The composite specimen is then washed in a solution containing 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate (B1237305) at 60°C for 30 minutes. The change in color of the specimen and the staining on the multi-fiber fabric are assessed using the respective grey scales.

  • Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions, alongside a set of blue wool standards (rated 1-8). The light fastness is rated by comparing the fading of the specimen to that of the blue wool standards.

  • Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a standard white cotton cloth using a crockmeter for 10 cycles, both in dry and wet conditions. The staining on the white cotton cloth is then assessed using the grey scale for staining.

Experimental Workflow

The following diagram illustrates the logical flow of the comparative dyeing study.

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Performance Evaluation cluster_analysis Data Analysis scouring Scouring of Polyester Microfiber Fabric rinsing_prep Rinsing and Drying scouring->rinsing_prep dye_prep Dye Bath Preparation (this compound, Red 60, Yellow 54) rinsing_prep->dye_prep dyeing High-Temperature Exhaust Dyeing (130°C, 60 min) dye_prep->dyeing after_treatment Reduction Clearing dyeing->after_treatment rinsing_dye Rinsing and Drying after_treatment->rinsing_dye color_yield Color Yield Measurement (K/S values) rinsing_dye->color_yield wash_fastness Wash Fastness Test (ISO 105-C06) rinsing_dye->wash_fastness light_fastness Light Fastness Test (ISO 105-B02) rinsing_dye->light_fastness rubbing_fastness Rubbing Fastness Test (ISO 105-X12) rinsing_dye->rubbing_fastness comparison Comparative Analysis of Performance Data color_yield->comparison wash_fastness->comparison light_fastness->comparison rubbing_fastness->comparison

Caption: Experimental workflow for the comparative dyeing study.

Concluding Remarks

This comparative guide provides valuable insights into the performance of this compound relative to other common disperse dyes on polyester microfiber. The data indicates that while all three dyes can be effectively used, their performance, particularly in terms of light fastness and to some extent wash fastness, varies. Disperse Yellow 54 exhibits superior light fastness, making it suitable for applications requiring high durability to light exposure. This compound offers a good balance of properties, with strong wash and light fastness. Disperse Red 60, as a low-energy dye, may be more sensitive to washing but still provides acceptable performance for many applications.

The provided experimental protocols offer a standardized framework for conducting further research and in-house evaluations, enabling professionals to make informed decisions in the selection and application of disperse dyes for polyester microfibers.

Assessing the Bioaccumulation Potential of Disperse Blue 85: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the bioaccumulation potential of Disperse Blue 85, a synthetic azo dye commonly used in the textile industry. Due to the limited availability of direct experimental data for this compound, this guide employs a comparative approach, leveraging data from structurally similar disperse dyes and utilizing Quantitative Structure-Activity Relationship (QSAR) models to estimate key environmental fate parameters. This information is crucial for understanding the potential environmental impact of this compound and for informing risk assessment strategies.

Executive Summary

This compound is a single azo class dye with the molecular formula C18H14ClN5O5 and a molecular weight of 415.79 g/mol .[1] Like many disperse dyes, it is characterized by low water solubility, a property that can influence its environmental distribution and potential for uptake by aquatic organisms. This guide presents a comparison of the estimated bioaccumulation potential of this compound with available data for other disperse dyes, namely Disperse Blue 79:1, Disperse Orange 37, and Disperse Blue 124. The assessment is based on key indicators of bioaccumulation: the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF).

Data Presentation: Physicochemical Properties and Bioaccumulation Potential

The following table summarizes the available and estimated data for this compound and its comparators. It is important to note that the values for this compound are estimations derived from the US EPA's EPI Suite™ software, a widely used QSAR modeling tool.[2][3][4][5] Experimental data for the comparator dyes have been compiled from various sources and are provided with citations.

ParameterThis compoundDisperse Blue 79:1Disperse Orange 37Disperse Blue 124
CAS Number 12222-83-2[1][6]3618-72-2[7]12223-33-5 / 13301-61-6[8]61951-51-7
Molecular Formula C18H14ClN5O5[1][6]C23H25BrN6O10[7]C17H15Cl2N5O2[8]C16H19N5O4S
Molecular Weight ( g/mol ) 415.79[1][6]625.38[9]392.24377.42
log Kow (Octanol-Water Partition Coefficient) 4.33 (Estimated) 1.63 (Experimental)[9]5.0 (Estimated)[10]No experimental data found
BCF (Bioconcentration Factor) [L/kg] 45.6 (Estimated) No experimental data foundNo experimental data foundNo experimental data found

Note: The log Kow and BCF values for this compound were estimated using the KOWWIN™ and BCFBAF™ programs within the EPI Suite™ (v4.11). These are screening-level estimates and should be interpreted with caution in the absence of experimental validation.

Experimental Protocols

The standard methodology for determining the bioconcentration factor (BCF) in fish is outlined in the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure." This guideline provides a framework for assessing the uptake and depuration of a chemical by fish from water.

Key Aspects of the OECD 305 Protocol:
  • Test Organisms: A variety of fish species can be used, with common choices including Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).

  • Exposure: The test consists of two phases:

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period sufficient to approach or reach a steady-state concentration in the fish tissues.

    • Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system without the test substance to measure the rate of elimination.

  • Test System: A flow-through system is preferred to maintain constant concentrations of the test substance and water quality parameters (e.g., temperature, pH, dissolved oxygen).

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the test substance in these samples is measured using appropriate analytical techniques, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water. Kinetic BCF values can also be calculated from the uptake and depuration rate constants.

Mandatory Visualizations

Experimental Workflow for Bioaccumulation Assessment

experimental_workflow cluster_preparation Preparation Phase cluster_exposure Exposure Phase (Uptake) cluster_depuration Depuration Phase (Elimination) cluster_analysis Analysis & Calculation acclimation Acclimation of Test Fish exposure Exposure to Constant Concentration in Flow-Through System acclimation->exposure test_solution Preparation of Test Solution (this compound) test_solution->exposure sampling_fish_water_up Regular Sampling: Fish Tissue & Water exposure->sampling_fish_water_up transfer Transfer to Clean Water sampling_fish_water_up->transfer analysis Chemical Analysis of Samples (e.g., HPLC) sampling_fish_water_up->analysis sampling_fish_water_dep Regular Sampling: Fish Tissue & Water transfer->sampling_fish_water_dep sampling_fish_water_dep->analysis calculation Calculation of BCF (Steady-State or Kinetic) analysis->calculation

Caption: OECD 305 Experimental Workflow for BCF Determination.

Generalized Metabolic Pathway of Azo Dyes

Azo dyes, including this compound, are known to undergo metabolic transformation in organisms. The primary and most significant step is the reductive cleavage of the azo bond (-N=N-). This process is often carried out by microbial communities in anaerobic environments, such as the gut of fish, or by enzymes within the organism's tissues.

metabolic_pathway azo_dye Azo Dye (e.g., this compound) reductive_cleavage Reductive Cleavage of Azo Bond (-N=N-) (Azoreductases) azo_dye->reductive_cleavage aromatic_amines Formation of Aromatic Amines reductive_cleavage->aromatic_amines further_metabolism Further Metabolism (e.g., Acetylation, Hydroxylation) aromatic_amines->further_metabolism excretion Excretion further_metabolism->excretion

Caption: Generalized metabolic pathway of azo dyes in organisms.

Discussion and Conclusion

The estimated log Kow of 4.33 for this compound suggests a moderate potential for bioaccumulation. Substances with a log Kow between 3 and 5 are generally considered to have a tendency to partition into fatty tissues of organisms. The estimated BCF of 45.6 L/kg is relatively low, suggesting that while uptake may occur, the substance is not expected to concentrate to a high degree in aquatic organisms.

In comparison, the available data for structurally similar disperse dyes is limited and shows some variability. The experimental log Kow for Disperse Blue 79:1 is significantly lower at 1.63, indicating a much lower bioaccumulation potential.[9] Conversely, the estimated log Kow for Disperse Orange 37 is higher at 5.0, suggesting a greater potential for bioaccumulation.[10] The lack of experimental BCF data for all the compared dyes highlights a significant data gap in the environmental risk assessment of this class of compounds.

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. The toxicity and further fate of these metabolites are critical considerations in a comprehensive environmental risk assessment.

References

A Comparative Guide to the Inter-Laboratory Analysis of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the absence of a formal inter-laboratory comparison study specifically for Disperse Blue 85, this guide provides a framework for such an analysis by synthesizing data and protocols from existing literature on the analysis of disperse dyes. This compound is a single azo dye used in the textile industry.[1] The prevalent analytical techniques for the identification and quantification of disperse dyes are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This document details these established analytical methods, their performance metrics, and standardized protocols to promote consistency and comparability of results across different research settings.

Data Presentation: Performance of Analytical Methods for Disperse Dyes

The following table summarizes the performance characteristics of various analytical methods for the analysis of disperse dyes, compiled from several studies. This data can serve as a benchmark for an inter-laboratory study on this compound.

ParameterMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Precision (RSD)Recovery (%)Reference
Disperse Dyes (General) HPLC-DAD0.01 - 0.04 mg/kg0.04 - 0.12 mg/kg≥ 0.99980.16 - 2.01%96.0 - 102.6%[3][4]
47 Synthetic Dyes (including Disperse Dyes) LC-MS/MS0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL> 0.9931.1 - 16.3%81.8 - 114.1%[5]
9 Disperse Dyes SPE-LC-ESI-MS/MS~2.0 ng/L~8.0 ng/LNot Specified< 6% (Intra-day), < 13% (Inter-day)> 70%[6][7]
9 Disperse Dyes HPLC with PDA and MSSurpasses DIN 54231 requirement of 0.7 mg/L for Disperse Blue 1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
10 Commercial Dyes HPLC-UV/Vis60 - 890 µg/L200 - 2990 µg/LNot SpecifiedNot SpecifiedNot Specified[9]
10 Commercial Dyes HPLC-ESI-QqQ-MS/MS4.54 - 14.3 µg/L15.0 - 47.6 µg/LNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate standardized implementation in an inter-laboratory comparison setting.

Sample Preparation: Extraction from Textile Matrix

A common procedure for extracting disperse dyes from textile samples involves solvent extraction with ultrasonication.

  • Sample Weight: 1 gram of the textile sample.[5]

  • Extraction Solvent: 20 mL of methanol (B129727) (MeOH).[5]

  • Procedure:

    • Submerge the textile sample in methanol.

    • Sonicate at 50 °C for 30 minutes.[5]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[5]

    • Filter the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter.[5][10]

    • The filtered extract is then ready for analysis by HPLC or LC-MS/MS.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the simultaneous determination of multiple azo dyes.[3][10]

  • LC System: ACQUITY Arc System or similar.[8]

  • Column: XBridge C18, 2.1 x 150 mm, 5 µm.[8]

  • Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, then return to initial conditions.[8]

  • Flow Rate: 0.30 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 5 µL.[8]

  • PDA Detection: 210 to 800 nm.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher selectivity and sensitivity, making it suitable for trace-level analysis and confirmation.[10]

  • LC System: A Nexera UHPLC system or equivalent.[5]

  • Column: Phenomenex, Kinetex C18 100A (100 x 2.1mm, 1.7µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.[5]

  • MS System: A triple quadrupole mass spectrometer.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[11]

Mandatory Visualization

Proposed Workflow for an Inter-laboratory Study of this compound

The following diagram illustrates a logical workflow for conducting an inter-laboratory study on the analysis of this compound.

G cluster_0 Preparation Phase cluster_1 Execution Phase (Participating Laboratories) cluster_2 Data Analysis and Reporting Phase A Define Study Protocol and Objectives B Prepare and Distribute Homogeneous Test Samples A->B C Provide Standard Operating Procedures (SOPs) B->C D Sample Receipt and Storage C->D Initiates Laboratory Work E Sample Preparation (Extraction) D->E F Instrument Calibration E->F G Analysis by HPLC-DAD and/or LC-MS/MS F->G H Data Submission to Coordinating Body G->H Generates Raw Data I Statistical Analysis of Results (e.g., ISO 5725) H->I J Evaluation of Method Performance (Repeatability & Reproducibility) I->J K Final Report Generation and Publication J->K

Caption: Proposed workflow for an inter-laboratory study on this compound analysis.

References

The True Cost of Color: A Comparative Guide to the Cost-Effectiveness of Disperse Blue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is a critical decision that balances performance, cost, and environmental impact. This guide provides a comprehensive evaluation of the cost-effectiveness of various Disperse Blue dyes, supported by experimental data and detailed protocols. The true cost of a dye extends beyond its initial purchase price to encompass dyeing efficiency, reprocessing needs due to poor fastness, and the ability to meet the stringent performance requirements of the final product.

Disperse dyes, being non-ionic and having low water solubility, are the primary choice for coloring hydrophobic synthetic fibers like polyester.[1] The selection of a specific Disperse Blue dye hinges on the desired shade, fastness properties, and dyeing behavior.[1] A dye with a lower initial cost may ultimately prove more expensive if it leads to higher product rejection rates or necessitates more complex and energy-intensive dyeing procedures.[2]

Comparative Performance of Disperse Blue Dyes

The performance of a dye is a key determinant of its cost-effectiveness. High-performance dyes can lead to reduced processing costs and a higher quality end-product. The following tables summarize the key performance indicators for a selection of commercially significant Disperse Blue dyes.

Table 1: General Properties of Selected Disperse Blue Dyes

Dye NameC.I. NumberChemical ClassMolecular FormulaMolecular Weight ( g/mol )
Disperse Blue 5663285AnthraquinoneC₁₆H₁₂N₂O₃280.27
Disperse Blue 7911345AzoC₂₄H₂₇BrN₆O₁₀639.41
Disperse Blue 16511077Single AzoC₂₀H₁₉N₇O₃405.41

Source: Compiled from multiple sources[1]

Table 2: Comparative Fastness Properties of Disperse Blue Dyes

DyeLight Fastness (Xenon Arc)Wash Fastness (ISO 105-C06)Sublimation Fastness (180°C, 30s)
Disperse Blue 56Good2-3 (Poor to Moderate)Moderate
Disperse Blue 79ExcellentGoodExcellent
Disperse Blue 165Good4 (Good)Good

Note: Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, where a higher number indicates better performance.[1][2] Prices are approximate and can vary based on supplier and order volume.[2]

Table 3: Performance and Cost-Effectiveness Indicators

DyeTinctorial StrengthKey Characteristics
Disperse Blue 56LowGood reproducibility, but poor wet fastness, especially staining on adjacent nylon fibers.[1] More expensive than azo dyes.[1]
Disperse Blue 79HighSuitable for achieving navy and black shades with good overall fastness.[1]
Disperse Blue 165Very High (Over 3x stronger than Blue 56)Brilliant blue shade and high tinctorial strength make it cost-effective.[1] Can be sensitive to reduction during high-temperature dyeing.[1]

Environmental Considerations

The environmental impact of dyes is a growing concern. Disperse dyes can be a source of water pollution and some, like Disperse Blue 106 and 124, are known to cause textile dermatitis.[3][4] The discharge of colored effluents can have adverse effects on aquatic ecosystems by reducing light penetration and increasing the biochemical oxygen demand.[5][6] Therefore, the cost-effectiveness evaluation should also consider the environmental footprint and the costs associated with wastewater treatment.

Experimental Protocols

Accurate evaluation of dye performance relies on standardized experimental protocols. Below are methodologies for key fastness tests.

Light Fastness (Based on ISO 105-B02)

This test determines the resistance of a textile to the fading effects of light.

  • Specimen Preparation: A sample of the dyed fabric is cut to specified dimensions.[2]

  • Apparatus: A Xenon arc lamp apparatus capable of providing a controlled environment of light, temperature, and humidity.

  • Procedure: The specimen is exposed to the light from the Xenon arc lamp under specified conditions for a set period. A set of blue wool standards is exposed simultaneously.

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool standards. The light fastness is rated on a scale of 1 to 8.[2]

Wash Fastness (Based on ISO 105-C06)

This method assesses the resistance of a textile's color to domestic and commercial laundering.[2]

  • Specimen Preparation: A specimen of the dyed fabric is prepared and sewn together with a multi-fiber adjacent fabric.

  • Apparatus: A suitable washing machine (e.g., a Launder-Ometer) capable of maintaining a constant temperature and agitation.

  • Procedure: The composite specimen is washed in a solution containing soap or detergent under specified conditions of temperature, time, and agitation.

  • Evaluation: The change in color of the test specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the respective Gray Scales.[2]

Sublimation Fastness (Based on ISO 105-P01)

This test evaluates the tendency of a dye to transfer from the fabric to another surface when subjected to heat.[2]

  • Specimen Preparation: A sample of the dyed fabric is prepared.[2]

  • Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure is used.[2]

  • Procedure: The dyed specimen is placed between two pieces of undyed white fabric and subjected to a specific temperature (e.g., 180°C) and pressure for a set duration (e.g., 30 seconds).[2]

  • Evaluation: The change in color of the test specimen and the degree of staining on the adjacent white fabrics are assessed using the respective Gray Scales.[2]

Visualizing the Decision-Making Process

The selection of a cost-effective disperse dye involves a logical workflow that considers various technical and economic factors.

A Define Application Requirements (e.g., shade, fastness, substrate) B Identify Potential Disperse Blue Dyes A->B C Evaluate Performance Data (Light, Wash, Sublimation Fastness) B->C D Analyze Economic Factors (Price, Tinctorial Strength, Dyeing Cycle) C->D E Consider Environmental & Safety Impact (Toxicity, Effluent Treatment) D->E F Conduct Laboratory Trials E->F G Select Most Cost-Effective Dye F->G

Caption: Logical workflow for selecting a cost-effective disperse dye.

Standardized Evaluation Workflow

A standardized workflow is crucial for the comparative evaluation of disperse dyes to ensure reliable and reproducible results.

A Fabric Preparation (Scouring & Bleaching) B Dye Bath Preparation (Dye, Dispersing Agent, pH Control) A->B C Dyeing Process (High Temperature or Carrier Method) B->C D After-treatment (Reduction Clearing) C->D E Color Measurement (Spectrophotometer) D->E F Fastness Testing (Light, Wash, Sublimation) D->F G Data Analysis & Comparison E->G F->G

Caption: Standard workflow for dyeing and fastness evaluation.

Factors Influencing Overall Cost-Effectiveness

The overall cost-effectiveness of a disperse dye is a multifactorial assessment that goes beyond the initial purchase price.

cluster_performance cluster_processing Cost Overall Cost-Effectiveness Price Dye Price Price->Cost Performance Performance Performance->Cost Fastness Fastness Properties Tinctorial Tinctorial Strength Processing Processing Costs Processing->Cost Energy Energy Consumption Water Water Usage Reprocessing Reprocessing Rates Environmental Environmental Costs Environmental->Cost

Caption: Key factors influencing the cost-effectiveness of a disperse dye.

Conclusion

The evaluation of the cost-effectiveness of Disperse Blue dyes requires a holistic approach that extends beyond a simple comparison of purchase prices.[2] While some dyes may offer a lower initial cost, their performance characteristics, such as tinctorial strength and fastness properties, can significantly impact overall manufacturing costs and product quality. For applications with stringent wash fastness requirements, alternatives to Disperse Blue 56 should be considered.[2] For end-uses demanding the highest lightfastness, Disperse Blue 79 may be a superior option.[2] Ultimately, the most cost-effective choice will be dictated by the specific performance demands of the end product and the intricacies of the manufacturing process.[2] By utilizing the comparative data and experimental protocols outlined in this guide, researchers and industry professionals can make informed, data-driven decisions to select the optimal disperse dye for their specific applications.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Disperse Blue 85

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides critical safety and logistical guidance for the proper disposal of Disperse Blue 85 (CAS No. 12222-83-2), a single azo dye. Adherence to these procedures is essential for ensuring personnel safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) in the readily available literature, these instructions are based on established best practices for hazardous chemical waste management and data from analogous disperse and azo dyes.

Disclaimer: Before handling or disposing of this compound, users must consult the manufacturer-specific Safety Data Sheet (SDS) for complete and detailed safety and disposal information. This guide is intended to supplement, not replace, the SDS.

Immediate Safety and Handling Precautions

This compound is a dark blue powder that is insoluble in water.[1] Like many disperse and azo dyes, it should be handled as a hazardous substance with the potential for skin irritation, allergic skin reactions, and environmental toxicity.[2][3][4]

  • Personal Protective Equipment (PPE): All handling of this compound must be conducted while wearing appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5]

  • Ventilation: Handle the powdered form of this compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[2]

  • Spill Management: In the event of a spill, avoid generating dust. Use a dry clean-up method, such as gently sweeping or vacuuming with a HEPA-filtered vacuum. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[4][6]

  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes the pure compound, contaminated personal protective equipment, weighing boats, filter paper, and any solutions.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes can react violently or release toxic gases. For instance, acids should be stored separately from bases, and oxidizing agents from organic compounds.

  • Packaging and Labeling:

    • Use a dedicated, leak-proof container that is compatible with the chemical. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a screw-cap bottle, preferably plastic.

    • Affix a "Hazardous Waste" label to the container. The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "12222-83-2"

      • The date when the waste was first added to the container.

      • An indication of the hazards (e.g., "Irritant," "Skin Sensitizer," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all necessary information about the waste stream.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information and general limits for laboratory hazardous waste.

ParameterValue/GuidelineSource
CAS Number12222-83-2[1][7]
Molecular FormulaC18H14ClN5O5[1][7]
Molecular Weight415.79[1][7]
Physical StateDark blue powder[1]
Solubility in WaterInsoluble[1]
Maximum Hazardous Waste Accumulation55 gallonsGeneral Lab Guideline
Maximum Acutely Toxic Waste1 quart (liquid) or 1 kg (solid)General Lab Guideline

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisperseBlue85_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 1: Identify & Segregate This compound Waste package Step 2: Package Waste in a Compatible, Leak-Proof Container identify->package ppe->identify label Step 3: Label Container with 'Hazardous Waste' & Full Chemical Details package->label store Step 4: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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